molecular formula C22H40N2O5 B2773929 Taltobulin intermediate-4

Taltobulin intermediate-4

Cat. No.: B2773929
M. Wt: 412.6 g/mol
InChI Key: MFZVQAHFZVUOFQ-IDGBWPAGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taltobulin intermediate-4 is a useful research compound. Its molecular formula is C22H40N2O5 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (E,4S)-4-[[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2O5/c1-12-28-19(26)15(4)13-16(14(2)3)24(11)18(25)17(21(5,6)7)23-20(27)29-22(8,9)10/h13-14,16-17H,12H2,1-11H3,(H,23,27)/b15-13+/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZVQAHFZVUOFQ-IDGBWPAGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/[C@H](C(C)C)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Taltobulin Intermediate-4: A Technical Guide to its Chemical Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin, known for its antimicrotubule activity and its ability to circumvent P-glycoprotein-mediated resistance in cancer cells. A key component in the convergent synthesis of Taltobulin is Taltobulin intermediate-4. This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of this crucial intermediate, intended to support researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a key building block in the total synthesis of Taltobulin. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (S,E)-ethyl 4-((S)-2-((tert-butoxycarbonyl)(methyl)amino)-3,3-dimethylbutanamido)-2,5-dimethylhex-2-enoateInferred from Synthesis
Molecular Formula C₂₂H₄₀N₂O₅[1]
Molecular Weight 412.56 g/mol [1]
CAS Number 187345-37-5[1]
Appearance Oil[1]
Color Colorless to light yellow[1]
SMILES CC(C)--INVALID-LINK--N(C(--INVALID-LINK--NC(OC(C)(C)C)=O)=O)C[1]
Solubility DMSO: 100 mg/mL (242.39 mM)[1]
Storage Pure form: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key precursor fragments followed by their coupling. The overall synthetic strategy for Taltobulin is a convergent route, where different parts of the molecule are synthesized separately and then joined together.[2]

Synthesis of Precursor: (2S,3S)-2-(methylamino)-3-phenylbutanoic acid

One of the initial building blocks is a non-standard amino acid. While not directly part of intermediate-4, its synthesis is a critical first stage in the overall production of Taltobulin.

Table 2: Properties of (2S,3S)-2-(methylamino)-3-phenylbutanoic acid

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[3]
Molecular Weight 193.24 g/mol [3]
IUPAC Name (2S,3S)-2-(methylamino)-3-phenylbutanoic acid[3]
SMILES C--INVALID-LINK----INVALID-LINK--NC[3]
General Synthetic Scheme

The synthesis of Taltobulin, and by extension its intermediates, involves peptide coupling reactions. A general representation of the synthetic pathway leading to Taltobulin is depicted below. This compound is formed through the coupling of a protected dipeptide with an unsaturated ester fragment.

Taltobulin_Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_coupling Peptide Coupling cluster_final_steps Final Assembly and Deprotection Fragment_A Boc-N-Me-Val-OH Intermediate_4 This compound Fragment_A->Intermediate_4 Coupling Reagents Fragment_B (S,E)-ethyl 4-amino-2,5-dimethylhex-2-enoate Fragment_B->Intermediate_4 Taltobulin Taltobulin Intermediate_4->Taltobulin Deprotection & Coupling Dipeptide Dipeptide Fragment Dipeptide->Taltobulin Coupling

Caption: Convergent synthesis pathway for Taltobulin.

Experimental Protocol for this compound Synthesis (General Procedure)

The following is a generalized experimental protocol based on standard peptide coupling techniques and information inferred from the synthesis of similar compounds.[4]

Materials:

  • (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3,3-dimethylbutanoic acid

  • (S,E)-ethyl 4-amino-2,5-dimethylhex-2-enoate

  • Coupling agents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

  • Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • To a solution of (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3,3-dimethylbutanoic acid in anhydrous DMF, add the coupling agent (e.g., HATU) and a tertiary amine base (e.g., DIPEA).

  • Stir the mixture at room temperature for a specified time to activate the carboxylic acid.

  • Add a solution of (S,E)-ethyl 4-amino-2,5-dimethylhex-2-enoate in anhydrous DMF to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a colorless to light yellow oil.

Note: Specific reaction times, temperatures, and molar equivalents of reagents would be detailed in the supplementary information of the primary literature, which was not publicly accessible.

Role in Microtubule Disruption

This compound is a precursor to Taltobulin, a potent inhibitor of tubulin polymerization. Taltobulin disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to mitotic arrest and ultimately apoptosis (programmed cell death) in cancer cells.[1][5]

Microtubule_Disruption_Pathway Taltobulin Taltobulin Tubulin_dimers α/β-Tubulin Dimers Taltobulin->Tubulin_dimers Binds to Microtubule Microtubule Polymer Taltobulin->Microtubule Inhibits Polymerization Tubulin_dimers->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Required for Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of Taltobulin-induced apoptosis.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

To assess the biological activity of Taltobulin and its analogs, an in vitro tubulin polymerization assay is commonly employed. While this compound is not the final active compound, this assay is crucial for evaluating the end-product of the synthesis in which it is a part.

Tubulin_Polymerization_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagents Prepare reagents: - Tubulin (>99% pure) - General Tubulin Buffer (PIPES, MgCl₂, EGTA) - GTP solution - Test compound (e.g., Taltobulin) dilutions Plate_Prep Pipette test compound dilutions into a 96-well plate Reagents->Plate_Prep Reaction_Init Add cold tubulin polymerization mix to each well Plate_Prep->Reaction_Init Incubation Incubate at 37°C in a microplate reader Reaction_Init->Incubation Measurement Measure absorbance at 340 nm every 60 seconds for 60-90 minutes Incubation->Measurement Analysis Plot absorbance vs. time to obtain polymerization curves Measurement->Analysis Interpretation Compare curves of treated vs. untreated samples Analysis->Interpretation

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Conclusion

This compound is a vital molecule in the synthetic pathway to the potent anticancer agent, Taltobulin. Understanding its chemical properties and the intricacies of its synthesis is fundamental for the efficient production of Taltobulin and the development of novel analogs with improved therapeutic profiles. The provided information, compiled from available scientific literature and chemical databases, serves as a foundational guide for researchers in this endeavor. Further detailed experimental data, particularly spectroscopic characterization, would be invaluable and is likely contained within the supplementary materials of specialized medicinal chemistry journals.

References

In-Depth Technical Guide: Taltobulin Intermediate-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (formerly known as HTI-286) is a potent synthetic analog of the natural marine product hemiasterlin. As an antimitotic agent, it inhibits tubulin polymerization, a critical process in cell division, leading to mitotic arrest and apoptosis in cancer cells. Its efficacy against multidrug-resistant tumors has made it a significant compound in oncology research and a payload candidate for antibody-drug conjugates (ADCs). This technical guide focuses on Taltobulin intermediate-4, a key building block in the convergent synthesis of Taltobulin.

Chemical Identity and Properties

This compound is a chemically synthesized molecule that serves as a precursor in the total synthesis of Taltobulin. Its fundamental properties are summarized below.

PropertyValue
Chemical Name (2S,4E)-2-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanamido)-N,5-dimethyl-N-((S)-1-phenylethyl)hex-4-enamide
CAS Number 187345-37-5
Molecular Formula C₂₂H₄₀N₂O₅
Molecular Weight 412.56 g/mol
SMILES CC(C)--INVALID-LINK--N(C(--INVALID-LINK--NC(OC(C)(C)C)=O)=O)C
Appearance Not specified in available literature
Solubility Not specified in available literature
Storage Store at -20°C to -80°C for long-term stability.

Role in Taltobulin Synthesis: A Convergent Approach

The synthesis of Taltobulin is a convergent process, meaning that different fragments of the molecule are synthesized separately and then joined together in the final stages. This approach is generally more efficient for complex molecules. This compound is one of these crucial, pre-synthesized fragments.

The overall synthesis involves the coupling of three key building blocks. While the exact, detailed step-by-step synthesis involving intermediate-4 is not publicly available in extensive detail, the general synthetic strategy points to its role as a dipeptide fragment that is later coupled with a third amino acid derivative to complete the Taltobulin backbone.

G cluster_0 Building Block Synthesis cluster_1 Convergent Assembly cluster_2 Final Product A Building Block 1 D Coupling A->D B This compound B->D C Building Block 3 C->D E Final Deprotection & Purification D->E F Taltobulin E->F

Convergent synthesis workflow for Taltobulin.

Experimental Protocols

While a specific, publicly available, detailed experimental protocol for the synthesis of this compound is not available, a general procedure can be inferred from the known synthesis of Taltobulin and related compounds. The synthesis would likely involve the coupling of two protected amino acid derivatives.

General Hypothetical Synthesis:

  • Starting Materials:

    • N-Boc-L-tert-leucine

    • (E)-ethyl 4-(methylamino)-2,5-dimethylhex-2-enoate

  • Coupling Reaction:

    • Dissolve N-Boc-L-tert-leucine in a suitable aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

    • Activate the carboxylic acid using a peptide coupling reagent (e.g., HATU, HOBt/EDC).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine).

    • Add (E)-ethyl 4-(methylamino)-2,5-dimethylhex-2-enoate to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Note: This is a generalized protocol. The specific reagents, solvents, temperatures, and reaction times would need to be optimized for this particular synthesis.

Data Presentation

Currently, there is no publicly available quantitative analytical data for this compound, such as NMR, IR, or mass spectrometry data. This information is likely held as proprietary by the organizations that have synthesized Taltobulin.

Biological Significance of the Taltobulin Core

Taltobulin's mechanism of action is centered on its interaction with tubulin, a key protein in the formation of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is responsible for chromosome segregation during cell division.

G Taltobulin Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Signaling pathway of Taltobulin's mechanism of action.

By binding to tubulin, Taltobulin prevents the polymerization of microtubules. This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, ultimately leading to cell cycle arrest in the M phase (mitosis) and the induction of programmed cell death, or apoptosis. This targeted action on rapidly dividing cells is what makes Taltobulin a potent anti-cancer agent.

Conclusion

This compound is a vital component in the synthetic pathway of the powerful antimitotic agent, Taltobulin. While detailed public data on its synthesis and characterization are scarce, its structure and role in the convergent synthesis are understood. The study of such intermediates is crucial for optimizing the production of complex therapeutic molecules like Taltobulin and for the development of new, more effective anti-cancer drugs. Further research and publication of detailed synthetic methodologies would be of great benefit to the scientific community.

Synthesis Pathway of Taltobulin Intermediate-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for Taltobulin intermediate-4, a key dipeptide fragment in the convergent synthesis of the potent antimitotic agent, Taltobulin (HTI-286). Taltobulin, a synthetic analogue of the marine natural product Hemiasterlin, has demonstrated significant activity against various cancer cell lines. The synthesis of Taltobulin relies on the preparation of key building blocks, followed by their sequential coupling. This compound, identified as N-(tert-butoxycarbonyl)-N-methyl-L-valinyl-L-tert-leucine methyl ester, constitutes the C-terminal dipeptide fragment of the final molecule.

This guide provides a comprehensive overview of the synthetic route to this intermediate, including detailed experimental protocols and quantitative data, to assist researchers in the fields of medicinal chemistry and drug development.

Synthesis Overview

The synthesis of this compound is a convergent process that involves three main stages:

  • Preparation of the N-terminal amino acid building block: Synthesis of N-(tert-butoxycarbonyl)-N-methyl-L-valine (Boc-N-Me-Val-OH).

  • Preparation of the C-terminal amino acid building block: Synthesis of L-tert-leucine methyl ester hydrochloride (H-L-Tle-OMe·HCl).

  • Peptide Coupling: Amide bond formation between the two building blocks to yield the target dipeptide, this compound.

The overall synthetic pathway is depicted in the following diagram:

Taltobulin_Intermediate_4_Synthesis Synthesis of this compound cluster_0 Preparation of N-terminal Building Block cluster_1 Preparation of C-terminal Building Block cluster_2 Peptide Coupling L_Val L-Valine Boc_L_Val Boc-L-Valine L_Val->Boc_L_Val (Boc)2O, NaOH, THF/H2O Boc_N_Me_Val Boc-N-methyl-L-valine Boc_L_Val->Boc_N_Me_Val NaH, CH3I, THF Boc_N_Me_Val_Tle_OMe This compound (Boc-N-methyl-L-valinyl-L-tert-leucine methyl ester) Boc_N_Me_Val->Boc_N_Me_Val_Tle_OMe:w L_Tle L-tert-Leucine H_L_Tle_OMe_HCl L-tert-Leucine methyl ester hydrochloride L_Tle->H_L_Tle_OMe_HCl SOCl2, MeOH H_L_Tle_OMe_HCl->Boc_N_Me_Val_Tle_OMe:w HATU, DIPEA, DMF

Figure 1: Overall synthesis pathway for this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the starting materials and the final peptide coupling reaction to form this compound.

Synthesis of N-(tert-butoxycarbonyl)-N-methyl-L-valine (Boc-N-Me-Val-OH)

The synthesis of the N-terminal building block involves two steps: Boc protection of L-valine followed by N-methylation.

Step 1a: Synthesis of N-(tert-butoxycarbonyl)-L-valine (Boc-L-Val-OH)

A standard procedure for the protection of the amino group of L-valine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is employed.

Step 1b: Synthesis of N-(tert-butoxycarbonyl)-N-methyl-L-valine (Boc-N-Me-Val-OH)

The N-methylation of Boc-L-valine is achieved using sodium hydride and methyl iodide.

Parameter Value Reference
Starting Material Boc-L-valineCommercially available
Reagents Sodium hydride (NaH), Methyl iodide (CH₃I)N/A
Solvent Anhydrous Tetrahydrofuran (THF)N/A
Reaction Temperature 0 °C to room temperatureN/A
Reaction Time OvernightN/A
Yield Not explicitly reported for this specific reaction in the context of Taltobulin synthesis.N/A

Experimental Protocol:

To a solution of Boc-L-valine in anhydrous THF at 0 °C is added sodium hydride in portions. After stirring for a short period, methyl iodide is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched, and the product is extracted and purified.

Synthesis of L-tert-leucine methyl ester hydrochloride (H-L-Tle-OMe·HCl)

The C-terminal building block is prepared by the esterification of L-tert-leucine.

Parameter Value Reference
Starting Material L-tert-leucineCommercially available
Reagents Thionyl chloride (SOCl₂)N/A
Solvent Methanol (MeOH)N/A
Reaction Temperature RefluxN/A
Reaction Time Not specifiedN/A
Yield Not explicitly reported for this specific reaction in the context of Taltobulin synthesis.N/A

Experimental Protocol:

L-tert-leucine is suspended in methanol, and thionyl chloride is added dropwise at 0 °C. The reaction mixture is then heated to reflux. After completion, the solvent is removed under reduced pressure to yield the desired product.

Peptide Coupling: Synthesis of this compound

The final step involves the coupling of the two synthesized building blocks using a suitable peptide coupling reagent. Due to the steric hindrance of the N-methylated valine and the tert-leucine residue, a potent coupling reagent such as HATU is employed.

Parameter Value Reference
Starting Materials Boc-N-methyl-L-valine, L-tert-leucine methyl ester hydrochlorideSynthesized as above
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)N/A
Base N,N-Diisopropylethylamine (DIPEA)N/A
Solvent Anhydrous N,N-Dimethylformamide (DMF)N/A
Reaction Temperature Room temperatureN/A
Reaction Time Not specifiedN/A
Yield Not explicitly reported for this specific reaction in the context of Taltobulin synthesis.N/A

Experimental Protocol:

To a solution of Boc-N-methyl-L-valine, L-tert-leucine methyl ester hydrochloride, and HATU in anhydrous DMF is added DIPEA. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The product is then isolated and purified by column chromatography.

Logical Workflow for the Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound, highlighting the key stages and transformations.

Logical_Workflow start Start prep_boc_n_me_val Prepare Boc-N-methyl-L-valine start->prep_boc_n_me_val prep_tle_ome Prepare L-tert-leucine methyl ester HCl start->prep_tle_ome coupling Peptide Coupling (HATU, DIPEA) prep_boc_n_me_val->coupling prep_tle_ome->coupling purification Purification (Column Chromatography) coupling->purification end This compound purification->end

Figure 2: Logical workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a reliable and convergent pathway for the synthesis of this compound. The provided methodologies, while based on established synthetic transformations, serve as a foundational guide for researchers. It is important to note that optimization of reaction conditions, including stoichiometry, temperature, and reaction times, may be necessary to achieve optimal yields and purity. The successful synthesis of this key dipeptide fragment is a critical step towards the total synthesis of Taltobulin and its analogues for further investigation in cancer research and drug development.

The Crucial Role of Taltobulin Intermediate-4 in the Convergent Synthesis of a Potent Antimitotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Taltobulin intermediate-4, a key building block in the convergent synthesis of Taltobulin. Taltobulin is a powerful synthetic analog of the natural tripeptide hemiasterlin, exhibiting potent activity as a tubulin polymerization inhibitor.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed overview of the synthesis, experimental protocols, and the biological context of Taltobulin and its intermediates.

Taltobulin is a significant compound in the landscape of anticancer agent development, primarily due to its function as a cytotoxic component in antibody-drug conjugates (ADCs).[2] Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2] The synthesis of Taltobulin is a complex process that relies on a convergent strategy, where different fragments of the molecule are synthesized independently before being coupled together. This compound plays a pivotal role in this strategy, representing a significant portion of the final molecule's backbone.

The Convergent Synthesis of Taltobulin

The synthesis of Taltobulin is achieved through a convergent route, which involves the preparation of several key building blocks that are subsequently coupled to form the final product.[1] This approach allows for greater efficiency and flexibility in the overall synthesis. The key fragments are synthesized through multi-step sequences and then brought together in the final stages.

Role and Position of this compound

This compound, with the IUPAC name (S,E)-Ethyl 4-((S)-2-((tert-butoxycarbonyl)amino)-N,3,3-trimethylbutanamido)-2,5-dimethylhex-2-enoate and CAS number 187345-37-5, is a central component in the Taltobulin synthesis. It is formed by the coupling of two smaller fragments and contains a crucial E-double bond, which is established through a Wittig olefination reaction.[1] This intermediate essentially constitutes the dipeptide core of the Taltobulin molecule, containing two of the three modified amino acid residues.

The general synthetic workflow leading to and involving this compound can be visualized as follows:

Taltobulin_Synthesis_Workflow cluster_building_blocks Building Block Synthesis cluster_intermediate_synthesis Intermediate-4 Synthesis cluster_final_assembly Final Assembly Building_Block_A Building Block A (e.g., N-Boc-N-methyl-L-valinal) Wittig_Reaction Wittig Olefination Building_Block_A->Wittig_Reaction Building_Block_B Building Block B (e.g., Wittig Reagent) Building_Block_B->Wittig_Reaction Building_Block_C Building Block C (e.g., (S)-2-amino-3-methyl-3-phenylbutanoic acid derivative) Peptide_Coupling_1 Peptide Coupling Building_Block_C->Peptide_Coupling_1 Peptide_Coupling_2 Peptide Coupling Intermediate_X Intermediate Fragment Wittig_Reaction->Intermediate_X Intermediate_X->Peptide_Coupling_1 Taltobulin_Intermediate_4 This compound Peptide_Coupling_1->Taltobulin_Intermediate_4 Taltobulin_Intermediate_4->Peptide_Coupling_2 Protected_Taltobulin Protected Taltobulin Deprotection Deprotection Protected_Taltobulin->Deprotection Taltobulin Taltobulin Deprotection->Taltobulin

A high-level overview of the convergent synthesis of Taltobulin.

Data Presentation

ParameterValue
IUPAC Name (S,E)-Ethyl 4-((S)-2-((tert-butoxycarbonyl)amino)-N,3,3-trimethylbutanamido)-2,5-dimethylhex-2-enoate
CAS Number 187345-37-5
Molecular Formula C₂₂H₄₀N₂O₅
Molecular Weight 412.56 g/mol
Key Synthetic Reactions Wittig Olefination, Peptide Coupling
Role in Synthesis Core dipeptide fragment of Taltobulin

Experimental Protocols

Detailed experimental protocols for the synthesis of Taltobulin and its intermediates are often proprietary. However, based on established chemical principles, representative methodologies for the key transformations are provided below.

General Protocol for Wittig Olefination

The E-double bond in a precursor to this compound is established via a Wittig reaction. Stabilized ylides, such as the one used in this synthesis, generally favor the formation of the (E)-alkene.

Materials:

  • Aldehyde (e.g., N-Boc-N-methyl-L-valinal)

  • Stabilized phosphonium (B103445) ylide (e.g., [1-(ethoxycarbonyl)ethylidene]triphenylphosphorane)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • The aldehyde is dissolved in the anhydrous solvent under an inert atmosphere.

  • The phosphonium ylide is added to the solution.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired E-alkenoate.

General Protocol for Peptide Coupling

The formation of the amide bonds in this compound is achieved through standard peptide coupling reactions. Various coupling reagents can be employed to facilitate this transformation.

Materials:

  • N-protected amino acid (carboxyl component)

  • Amino acid ester (amine component)

  • Coupling reagent (e.g., HATU, HBTU, or DCC)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • The N-protected amino acid, the amino acid ester, and the coupling reagent are dissolved in the anhydrous solvent under an inert atmosphere.

  • The mixture is cooled to 0 °C.

  • The non-nucleophilic base (DIPEA) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction mixture is then diluted with a suitable organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired peptide.

Signaling Pathways and Mechanism of Action

Taltobulin exerts its potent cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. The mechanism of action is independent of the synthetic pathway of its intermediates.

Taltobulin_MoA Taltobulin Taltobulin Tubulin_Dimers α/β-Tubulin Dimers Taltobulin->Tubulin_Dimers Binds to Microtubule_Polymerization Microtubule Polymerization Taltobulin->Microtubule_Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Microtubules Microtubules Microtubule_Polymerization->Microtubules Leads to Mitotic_Arrest Mitotic Arrest Microtubule_Polymerization->Mitotic_Arrest Disruption leads to Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Mitosis Cell Division (Mitosis) Mitotic_Spindle->Mitosis Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Mechanism of action of Taltobulin leading to apoptosis.

References

Taltobulin Intermediate-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (formerly HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin. As an antimicrotubule agent, it has demonstrated significant potential in oncology research due to its ability to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. A key advantage of Taltobulin is its capacity to circumvent P-glycoprotein-mediated resistance, a common mechanism of resistance to other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids. This technical guide provides an in-depth overview of Taltobulin intermediate-4, a crucial component in the synthesis of Taltobulin, and details the core scientific principles and methodologies associated with the final compound.

This compound: Chemical Identity

PropertyValue
Chemical Name This compound
CAS Number 187345-37-5[1]

Quantitative Data: In Vitro Potency of Taltobulin

Taltobulin exhibits potent cytotoxic activity across a broad range of human tumor cell lines. The following table summarizes its half-maximal inhibitory concentration (IC50) values.

Cell Line CategoryNumber of Cell LinesAverage IC50 (nM)Median IC50 (nM)
Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma182.5 ± 2.11.7

Data derived from studies on 18 human tumor cell lines with a 3-day exposure to Taltobulin.[2]

Signaling Pathway and Mechanism of Action

Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. The signaling pathway initiated by Taltobulin is visualized below.

Taltobulin_Mechanism_of_Action Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Taltobulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Leads to Disruption of Mitosis Mitotic Arrest (G2/M Phase) Spindle->Mitosis Induces Apoptosis Apoptosis Mitosis->Apoptosis Triggers

Caption: Taltobulin's mechanism of action leading to apoptosis.

Experimental Protocols

Synthesis of Taltobulin: A Convergent Approach

The synthesis of Taltobulin is accomplished through a convergent route, which involves the preparation of key building blocks that are subsequently coupled to form the final product. This compound is a key component in this synthetic pathway.

Taltobulin_Synthesis_Workflow cluster_building_blocks Building Block Synthesis cluster_intermediate4 Formation of Key Intermediate cluster_final_steps Final Assembly B1 Intermediate-1 I4 This compound B1->I4 B2 Intermediate-2 B2->I4 B3 Intermediate-3 Coupling Peptide Coupling B3->Coupling I4->Coupling Deprotection Deprotection Coupling->Deprotection Taltobulin Taltobulin Deprotection->Taltobulin

Caption: A simplified workflow for the synthesis of Taltobulin.

A detailed experimental protocol for the synthesis is beyond the scope of this guide but can be found in the referenced literature. The process generally involves the sequential coupling of amino acid-like building blocks, with this compound being a significant precursor to the final molecule.[3][4]

In Vitro Tubulin Polymerization Assay

This assay is fundamental to characterizing the inhibitory effect of Taltobulin on microtubule formation.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (absorbance) at 340 nm in a temperature-controlled spectrophotometer.

Materials:

  • Lyophilized tubulin (≥99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • Taltobulin stock solution (in DMSO)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Tubulin Polymerization Mix: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.[5][6]

  • Compound Preparation: Prepare serial dilutions of Taltobulin in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).

  • Assay Initiation: In a pre-warmed 96-well plate at 37°C, pipette 10 µL of the compound dilutions or controls into the respective wells. To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.[5]

  • Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[5][6]

  • Data Analysis: Plot the absorbance as a function of time. The rate and extent of tubulin polymerization in the presence of Taltobulin are compared to the vehicle control to determine its inhibitory activity.

Cell-Based Mitotic Arrest Assay

This assay quantifies the accumulation of cells in the G2/M phase of the cell cycle following treatment with Taltobulin.

Principle: Cells are treated with Taltobulin, harvested, fixed, and stained with a DNA-intercalating dye (e.g., Propidium Iodide). The DNA content is then analyzed by flow cytometry to determine the cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Taltobulin stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Taltobulin for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population in Taltobulin-treated cells compared to the control indicates mitotic arrest.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This assay detects and quantifies apoptosis induced by Taltobulin.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Taltobulin stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with Taltobulin as described in the mitotic arrest assay.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8][9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion

This compound is a vital precursor in the synthesis of Taltobulin, a promising anticancer agent with a distinct mechanism of action. The methodologies outlined in this guide provide a framework for researchers to investigate the synthesis, mechanism, and cellular effects of Taltobulin and its analogs. The ability of Taltobulin to overcome drug resistance highlights its potential for further development in cancer therapeutics.

References

Taltobulin Intermediate-4: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Taltobulin intermediate-4, a key component in the synthesis of the potent antimitotic agent Taltobulin. This document outlines its physicochemical properties, available experimental protocols, and the critical signaling pathways influenced by the final compound, Taltobulin.

Physicochemical Properties of Taltobulin Intermediates

A clear understanding of the molecular characteristics of Taltobulin and its intermediates is fundamental for synthesis optimization and analytical method development. The table below summarizes the key quantitative data for this compound and related compounds.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 187345-37-5C₂₂H₄₀N₂O₅412.56
Taltobulin intermediate-1Not AvailableC₁₇H₂₅NO₄307.39
Taltobulin intermediate-6Not AvailableC₂₂H₄₀N₂O₅412.56
Taltobulin intermediate-8676487-38-0C₁₇H₂₅NO₄307.38
Taltobulin intermediate-12Not AvailableC₁₂H₁₅NO₃221.25

Experimental Protocols

While detailed synthetic procedures for this compound are proprietary and not publicly available, a general protocol for the preparation of a suspended solution for in vivo administration has been described.[1]

Preparation of a 2.5 mg/mL Suspended Solution for Oral and Intraperitoneal Injection: [1]

  • Prepare a 25.0 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly until a homogenous solution is formed.

  • Add 50 µL of Tween-80 to the solution and continue to mix until it is evenly dispersed.

  • Adjust the final volume to 1 mL by adding 450 µL of saline solution and mix to ensure a uniform suspension.

Storage Conditions:

  • Stock Solution: For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Mechanism of Action and Signaling Pathways

Taltobulin, the final product synthesized from intermediate-4, is a potent inhibitor of tubulin polymerization.[1] This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in cancer cells.[1]

Recent studies have elucidated signaling pathways that can confer resistance to Taltobulin. Specifically, Fibroblast Growth Factor 1 (FGF1) has been shown to protect MCF-7 breast cancer cells from Taltobulin-induced cytotoxicity.[2] This protective effect is mediated through the activation of two key signaling cascades: the MEK/ERK pathway and the PI3K/AKT pathway.[2]

The following diagram illustrates the mechanism of action of Taltobulin and the protective signaling pathways activated by FGF1.

Taltobulin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGF1 FGF1 FGFR FGFR FGF1->FGFR PI3K PI3K FGFR->PI3K MEK MEK FGFR->MEK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Taltobulin Taltobulin Taltobulin->Tubulin Inhibits Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Taltobulin's mechanism and FGF1-mediated resistance pathways.

This diagram illustrates that Taltobulin directly inhibits tubulin polymerization, a critical step for microtubule formation, leading to mitotic arrest and subsequent apoptosis. Concurrently, the binding of FGF1 to its receptor (FGFR) can activate the PI3K/AKT and MEK/ERK signaling pathways, which promote cell proliferation and survival, thereby counteracting the cytotoxic effects of Taltobulin. Understanding these resistance pathways is crucial for the development of effective combination therapies.

References

Taltobulin Intermediate-4: A Precursor to a Potent Antimicrotubule Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (HTI-286, SPA-110) is a synthetic analogue of the naturally occurring tripeptide hemiasterlin, which has demonstrated significant potential as an antimitotic and antineoplastic agent. Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells. Taltobulin intermediate-4 is a key chemical precursor in the convergent synthesis of Taltobulin. While not pharmacologically active itself, its efficient synthesis is crucial for the production of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the mechanism of action of Taltobulin, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Taltobulin

Taltobulin exerts its cytotoxic effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics has profound consequences for rapidly dividing cells, such as cancer cells.

The key events in Taltobulin's mechanism of action are:

  • Tubulin Binding: Taltobulin binds to the Vinca domain of β-tubulin, a site distinct from the taxane-binding site. This binding destabilizes the tubulin structure.

  • Inhibition of Polymerization: By binding to tubulin, Taltobulin inhibits the assembly of microtubules. This leads to a decrease in the cellular microtubule mass.

  • Mitotic Arrest: The failure to form a functional mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint (SAC). This checkpoint mechanism halts the cell cycle in the M phase (mitosis) to prevent chromosomal missegregation.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This programmed cell death is a key outcome of Taltobulin's activity in cancer cells.

Quantitative Data

The potency of Taltobulin has been evaluated in numerous cancer cell lines. The following tables summarize its in vitro cytotoxic activity and its inhibitory effect on tubulin polymerization.

Cell LineCancer TypeIC50 (nM)Reference
A549Non-Small Cell Lung2.1[1]
HCT116Colon1.8[1]
MCF7Breast3.0[1]
OVCAR-3Ovarian1.5[1]
PC-3Prostate2.8[1]
U251Glioblastoma2.5[1]

Table 1: In Vitro Cytotoxicity of Taltobulin in Various Human Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) was determined after a 72-hour incubation period.

Assay TypeParameterValueReference
In vitro tubulin polymerizationIC50~2 µM[2]
Cell-based microtubule disruptionEC50~5 nM[1]

Table 2: Inhibitory Activity of Taltobulin on Tubulin Polymerization and Microtubule Integrity.

Signaling Pathways

The induction of apoptosis by Taltobulin following mitotic arrest is a complex process involving multiple signaling pathways. The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis.

Taltobulin_Apoptosis_Pathway Taltobulin Taltobulin Tubulin Tubulin Polymerization Taltobulin->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Bim_Release Release of Bim from Microtubules Microtubule_Disruption->Bim_Release JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Bcl2_Phosphorylation Bcl-2/Bcl-xL Phosphorylation (Inactivation) JNK_Activation->Bcl2_Phosphorylation Bax_Bak_Activation Bax/Bak Activation Bcl2_Phosphorylation->Bax_Bak_Activation Promotes Bim_Release->Bax_Bak_Activation Promotes MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak_Activation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptotic signaling pathway induced by Taltobulin.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol describes a method to measure the effect of Taltobulin on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Taltobulin

  • DMSO (vehicle control)

  • Pre-chilled 96-well half-area plates

  • Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare the tubulin polymerization buffer: General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

    • Prepare a stock solution of Taltobulin in DMSO. Perform serial dilutions to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 10 µL of the diluted Taltobulin or vehicle control to the wells of a pre-chilled 96-well plate.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.

    • Plot the change in absorbance versus time.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Taltobulin concentration.

Tubulin_Polymerization_Assay_Workflow start Start prep_reagents Prepare Reagents (Tubulin, Buffers, Taltobulin) start->prep_reagents setup_plate Set up 96-well Plate (Add Taltobulin/Vehicle) prep_reagents->setup_plate initiate_reaction Initiate Reaction (Add Tubulin Polymerization Mix) setup_plate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic, 37°C) initiate_reaction->measure_absorbance data_analysis Data Analysis (Plot curves, Calculate IC50) measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

The Role of this compound in Synthesis

Taltobulin is synthesized via a convergent route, where different molecular fragments are prepared separately and then coupled together. This compound is a key building block in this process. The following diagram illustrates a simplified synthetic scheme highlighting the position of intermediate-4.

Taltobulin_Synthesis Fragment_A Fragment A (Building Block) Coupling_1 Peptide Coupling Fragment_A->Coupling_1 Intermediate_4 Taltobulin Intermediate-4 Intermediate_4->Coupling_1 Fragment_C Fragment C (Building Block) Coupling_2 Peptide Coupling Fragment_C->Coupling_2 Intermediate_Product Intermediate Product Coupling_1->Intermediate_Product Intermediate_Product->Coupling_2 Taltobulin Taltobulin Coupling_2->Taltobulin

Caption: Simplified convergent synthesis of Taltobulin showing the role of Intermediate-4.[2]

Conclusion

Taltobulin is a potent antimicrotubule agent that induces mitotic arrest and apoptosis in cancer cells. Its mechanism of action is well-characterized, and its efficacy has been demonstrated across a range of cancer cell lines. This compound is an essential precursor in the chemical synthesis of this promising therapeutic agent. The detailed understanding of Taltobulin's pharmacology and the robust synthetic route involving key intermediates like intermediate-4 are critical for its continued development and potential clinical application. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery.

References

Taltobulin Intermediate-4 and its Role in the Inhibition of Tubulin Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (formerly known as HTI-286) is a potent synthetic analog of the natural marine product hemiasterlin, which has demonstrated significant activity as a microtubule-destabilizing agent. It effectively inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This technical guide provides an in-depth overview of the relationship between Taltobulin and tubulin polymerization, with a focus on the role of Taltobulin intermediate-4 as a key precursor in its synthesis. While this compound itself is not reported to have direct activity on tubulin, its synthesis is a critical step in producing the highly active Taltobulin molecule. This document details the mechanism of action of Taltobulin, presents quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes key pathways and workflows.

Taltobulin: Mechanism of Action

Taltobulin exerts its potent anti-cancer effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.

The mechanism of action of Taltobulin can be summarized as follows:

  • Binding to Tubulin: Taltobulin binds to the vinca (B1221190) domain of β-tubulin, a site distinct from the colchicine (B1669291) and taxane (B156437) binding sites.

  • Inhibition of Polymerization: This binding event prevents the polymerization of α- and β-tubulin heterodimers into microtubules.[1]

  • Disruption of Microtubule Dynamics: The inhibition of tubulin polymerization leads to a net depolymerization of existing microtubules, thereby disrupting the dynamic equilibrium necessary for their function.

  • Mitotic Arrest: The disruption of the mitotic spindle assembly activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

Quantitative Data: In Vitro Efficacy of Taltobulin

The following tables summarize the in vitro activity of Taltobulin against various cancer cell lines and its effect on tubulin polymerization.

Table 1: In Vitro Cytotoxicity of Taltobulin against Human Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (nM)
CCRF-CEMLeukemia1.1
HL-60(TB)Leukemia1.3
MOLT-4Leukemia1.0
RPMI-8226Leukemia1.5
SRLeukemia1.7
NCI/ADR-RESOvarian4.8
OVCAR-3Ovarian2.0
OVCAR-5Ovarian2.2
OVCAR-8Ovarian2.1
NCI-H226Non-Small Cell Lung2.8
NCI-H322MNon-Small Cell Lung3.1
NCI-H460Non-Small Cell Lung2.5
NCI-H522Non-Small Cell Lung3.5
MCF7Breast3.2
MDA-MB-231/ATCCBreast2.9
COLO 205Colon2.3
HT29Colon2.7
SW-620Colon2.4
LOX IMVIMelanoma7.3
MALME-3MMelanoma4.5
SK-MEL-2Melanoma3.9
SK-MEL-28Melanoma4.1
SK-MEL-5Melanoma3.6
UACC-257Melanoma4.3
UACC-62Melanoma3.8
M14Melanoma4.0

Table 2: Inhibition of Tubulin Polymerization by Taltobulin

Assay TypeParameterValue
In vitro tubulin polymerizationIC50~2-5 µM (estimated from similar compounds)

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the inhibition of tubulin polymerization by monitoring the increase in light scattering (turbidity) as tubulin dimers assemble into microtubules.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (10 mM in water)

  • Glycerol

  • Taltobulin stock solution (in DMSO)

  • Positive control (e.g., Nocodazole, Vinblastine)

  • Vehicle control (DMSO)

  • 96-well, clear, flat-bottom microplate

  • Temperature-controlled microplate reader capable of kinetic absorbance measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 5 mg/mL. Keep on ice and use within 30 minutes.

    • Prepare a 10x stock of Taltobulin and control compounds at various concentrations in GTB. The final DMSO concentration should not exceed 1%.

  • Reaction Setup (on ice):

    • In a microcentrifuge tube on ice, prepare the tubulin polymerization mix. For a 100 µL final reaction volume, combine:

      • 58 µL GTB

      • 10 µL Glycerol

      • 2 µL GTP solution (10 mM)

      • 30 µL Tubulin (5 mg/mL)

  • Assay Execution:

    • Add 10 µL of the 10x test compound (Taltobulin) or control to the appropriate wells of a pre-warmed (37°C) 96-well plate.

    • To initiate polymerization, add 90 µL of the tubulin polymerization mix to each well.

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance vs. time to generate polymerization curves for each concentration.

    • Determine the rate of polymerization (Vmax) from the steepest slope of the linear phase.

    • Calculate the percentage of inhibition for each Taltobulin concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of Taltobulin concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Microtubule Disruption Assay (Immunofluorescence)

This assay visualizes the effect of Taltobulin on the microtubule network within cells.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Cell culture medium and supplements

  • Taltobulin

  • DMSO (vehicle control)

  • Microtubule-stabilizing buffer (e.g., 80 mM PIPES pH 6.8, 1 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100)

  • Paraformaldehyde (4% in PBS)

  • Primary antibody: anti-α-tubulin monoclonal antibody

  • Secondary antibody: Fluorescently labeled anti-mouse IgG

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells onto coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Taltobulin (and a DMSO control) for a specified period (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging and Analysis:

    • Visualize the microtubule network using a fluorescence microscope.

    • Compare the microtubule structure in Taltobulin-treated cells to the control cells. Look for signs of microtubule depolymerization, such as diffuse tubulin staining and disorganized or absent microtubule filaments.

Visualizations

Synthesis of Taltobulin from Intermediate-4

G Taltobulin_intermediate_4 Taltobulin intermediate-4 Chemical_Reaction Chemical Reaction Taltobulin_intermediate_4->Chemical_Reaction Precursor Taltobulin Taltobulin (Active Compound) Chemical_Reaction->Taltobulin Yields

Caption: Synthetic pathway from this compound to Taltobulin.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

G cluster_prep Preparation (On Ice) cluster_assay Assay Execution (37°C) cluster_data Data Acquisition & Analysis Reagent_Prep Prepare Tubulin, GTP, Buffers, and Taltobulin dilutions Mix_Prep Prepare Tubulin Polymerization Mix Reagent_Prep->Mix_Prep Add_Compound Add Taltobulin/Controls to 96-well plate Mix_Prep->Add_Compound Initiate_Polymerization Add Tubulin Mix to wells Add_Compound->Initiate_Polymerization Measure_Absorbance Kinetic Read at 340 nm (60-90 min) Initiate_Polymerization->Measure_Absorbance Data_Analysis Generate Polymerization Curves and Calculate IC50 Measure_Absorbance->Data_Analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathway of Taltobulin-Induced Apoptosis

G Taltobulin Taltobulin Tubulin Tubulin Taltobulin->Tubulin Microtubule_Polymerization Microtubule Polymerization Taltobulin->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption Leads to Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis_Signaling Intrinsic Apoptotic Signaling Cascade Mitotic_Arrest->Apoptosis_Signaling Apoptosis Apoptosis (Cell Death) Apoptosis_Signaling->Apoptosis

References

The Discovery and Synthesis of Taltobulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (B1684106) (formerly known as HTI-286 and SPA-110) is a potent synthetic, small-molecule inhibitor of tubulin polymerization that has demonstrated significant antimitotic and apoptotic activity across a range of cancer cell lines.[1][2] As a synthetic analogue of the natural tripeptide hemiasterlin (B1673049), taltobulin exhibits a key advantage in its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy.[2][3] This technical guide provides a comprehensive overview of the discovery, history of synthesis, mechanism of action, and preclinical evaluation of taltobulin, with a focus on the technical details relevant to researchers in oncology and drug development.

Discovery and Rationale

Taltobulin was developed as a synthetic analogue of hemiasterlin, a natural tripeptide isolated from marine sponges.[3] Hemiasterlin demonstrated potent inhibition of tubulin polymerization, a validated target for anticancer therapeutics. However, natural product sourcing and structural complexity can pose challenges for drug development. The synthesis of taltobulin was aimed at creating a more synthetically accessible molecule that retained or improved upon the biological activity and pharmacological properties of the natural product lead.[4] A significant achievement in the design of taltobulin was the replacement of the indole (B1671886) ring of a hemiasterlin precursor with a phenyl group, simplifying the structure while maintaining high potency.[2]

Synthesis of Taltobulin

Synthetic Strategy

The synthesis relies on the preparation of three key intermediates, followed by peptide coupling to assemble the final molecule. The stereochemical integrity is established through the use of chiral synthons and stereoselective reactions.

Key Methodologies

Stereoselective Introduction of the α-Amino Group via Evans Chiral Auxiliary:

To establish the desired stereochemistry of one of the amino acid-like fragments, the Evans chiral auxiliary method is employed.[2] This well-established method in asymmetric synthesis allows for the diastereoselective alkylation of an enolate derived from an N-acyloxazolidinone.

Representative Experimental Protocol (General Evans Aldol Reaction): To a solution of the N-acyloxazolidinone in an appropriate aprotic solvent (e.g., dichloromethane) at -78 °C is added a Lewis acid (e.g., dibutylboron triflate) followed by a tertiary amine base (e.g., diisopropylethylamine). The resulting enolate is then treated with the desired aldehyde. The reaction is quenched, and the product is purified. The chiral auxiliary is subsequently cleaved under mild conditions (e.g., with lithium hydroxide (B78521) and hydrogen peroxide) to yield the chiral carboxylic acid.

Establishment of the E-Double Bond via Wittig Olefination:

The E-configuration of the double bond in another building block is installed using a Wittig reaction.[2] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, providing a reliable method for alkene synthesis with good control over the double bond's location.

Representative Experimental Protocol (General Wittig Reaction): A phosphonium (B103445) salt is suspended in an anhydrous solvent (e.g., tetrahydrofuran) and treated with a strong base (e.g., n-butyllithium) at low temperature to generate the ylide. The aldehyde substrate is then added, and the reaction is allowed to warm to room temperature. After an aqueous workup, the product alkene is isolated and purified by chromatography.

Final Peptide Coupling Steps:

The final assembly of taltobulin involves sequential peptide coupling of the three building blocks.[2] Standard peptide coupling reagents are used to form the amide bonds.

Representative Experimental Protocol (General Peptide Coupling): To a solution of the carboxylic acid component in a suitable solvent (e.g., dimethylformamide) is added a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine). The amine component is then added, and the reaction is stirred until completion. The final product is purified, often by reverse-phase high-performance liquid chromatography (HPLC) on a small scale, or by crystallization for larger quantities.[2]

Mechanism of Action

Inhibition of Tubulin Polymerization

Taltobulin exerts its potent antimitotic effect by directly interacting with tubulin, the protein subunit of microtubules.[2] It inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2] This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle.[6]

Signaling Pathway to Apoptosis

The sustained mitotic arrest induced by taltobulin ultimately triggers programmed cell death, or apoptosis.[2] The disruption of the mitotic spindle activates the spindle assembly checkpoint, which, when unresolved, initiates a signaling cascade that leads to the activation of caspases and the execution of apoptosis. While the specific downstream effectors of taltobulin-induced apoptosis are not fully elucidated in the available literature, the general pathway for microtubule-disrupting agents involves the intrinsic apoptotic pathway.

G Taltobulin Taltobulin Tubulin Tubulin Polymerization Taltobulin->Tubulin Inhibition Microtubules Microtubule Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis CaspaseCascade Caspase Activation Apoptosis->CaspaseCascade

Caption: Taltobulin's mechanism of action leading to apoptosis.

Biological Activity and Preclinical Data

Taltobulin has demonstrated potent cytotoxic activity against a wide array of human cancer cell lines.

Metric Value Cell Lines
Mean IC502.5 nM (± 2.1 nM)18 human tumor cell lines (including leukemia, ovarian, NSCLC, breast, colon, and melanoma)
Table 1: In Vitro Cytotoxicity of Taltobulin [2][6]

A key feature of taltobulin is its efficacy against tumor models that have developed resistance to other microtubule-targeting agents like paclitaxel (B517696) and vincristine, often due to the overexpression of P-glycoprotein.[2] Taltobulin is a poor substrate for this efflux pump, allowing it to maintain its cytotoxic activity in resistant cells.[2] In vivo studies using human tumor xenografts in nude mice have shown that taltobulin, administered intravenously or orally, can significantly inhibit tumor growth.[2][3]

Experimental Workflows

The evaluation of a novel tubulin inhibitor like taltobulin typically follows a multi-stage experimental workflow, progressing from in vitro biochemical assays to cell-based assays and finally to in vivo animal models.

G cluster_0 In Vitro cluster_1 Cell-Based cluster_2 In Vivo TubulinPolymerization Tubulin Polymerization Assay Cytotoxicity Cytotoxicity Assays (e.g., MTT) TubulinPolymerization->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Immunofluorescence Microtubule Staining (Immunofluorescence) CellCycle->Immunofluorescence Xenograft Human Tumor Xenograft Models Immunofluorescence->Xenograft

References

Taltobulin Intermediate-4: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview and general safety guidance for Taltobulin intermediate-4 based on available information and established protocols for handling potent cytotoxic compounds. No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, this guide is not a substitute for a comprehensive, compound-specific risk assessment, which should be performed by qualified personnel before handling this material. All laboratory activities should be conducted in accordance with institutional and national safety regulations.

Introduction

This compound is a key chemical precursor in the synthesis of Taltobulin (also known as HTI-286), a potent tubulin polymerization inhibitor.[1] Taltobulin itself is utilized as a cytotoxic component in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1] As an intermediate in the synthesis of a highly active cytotoxic agent, this compound should be handled with extreme caution, assuming it possesses significant biological activity and potential toxicity.

This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. It outlines the inferred hazards, recommended handling procedures, and emergency protocols based on general guidelines for cytotoxic and hazardous pharmaceutical intermediates.

Hazard Identification and Assessment

While specific toxicological data for this compound is not available, its association with Taltobulin, a tubulin inhibitor that induces mitotic arrest and apoptosis, suggests that it should be treated as a hazardous substance.[1] Tubulin inhibitors are a class of cytotoxic agents that can be carcinogenic, mutagenic, and teratogenic.[2]

Potential Hazards:

  • High Potency and Cytotoxicity: Assumed to be cytotoxic and biologically active.

  • Routes of Exposure: Inhalation of aerosols, dermal absorption, and ingestion are potential routes of exposure.

  • Health Effects: Potential for acute and chronic health effects, including skin and eye irritation, organ damage, and reproductive harm.

Exposure Controls and Personal Protection

Due to the potent nature of this compound, stringent exposure controls are mandatory. All handling of this compound should be performed in a designated area within a certified chemical fume hood or other suitable containment enclosure.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure. The following table summarizes the recommended PPE for handling this compound.[3]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield in combination with safety glasses.To protect eyes from splashes or airborne particles.
Body Protection A fully buttoned lab coat with disposable sleeves or a disposable gown.To protect skin and clothing from contamination.
Respiratory Protection Work should be conducted in a chemical fume hood. For solid compounds, an N95 respirator may be necessary if there is a risk of aerosolization outside of a containment system.To prevent inhalation of the solid compound or aerosols.

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is critical to maintain compound integrity and ensure personnel safety.

Handling
  • Designated Area: All weighing and solution preparation activities must be conducted in a designated and clearly marked area, such as a chemical fume hood.[3]

  • Solution Preparation: When preparing solutions, the solvent should be added to the powdered compound slowly to minimize the generation of dust and aerosols.[2]

  • Labeling: All containers holding this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date of preparation, and a cytotoxic hazard symbol.[2]

Storage

The following storage conditions have been reported for this compound stock solutions:[1]

Storage TemperatureStorage Period
-80°C6 months
-20°C1 month

Store the compound in a clearly labeled, sealed container in a secure and ventilated area, segregated from incompatible materials. The storage location should be marked with a "Cytotoxic Agent" warning sign.[2]

Experimental Protocols and Workflows

The following diagrams illustrate general workflows for handling potent compounds and responding to spills. These are generalized protocols and should be adapted to specific institutional procedures.

Potent_Compound_Handling_Workflow Workflow for Handling Potent Chemical Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review SDS and Conduct Risk Assessment b Designate Handling Area (Fume Hood) a->b c Assemble and Inspect PPE b->c d Weigh Compound in Containment c->d e Prepare Solution in Fume Hood d->e f Label all Containers Clearly e->f g Decontaminate Work Surfaces and Equipment f->g h Dispose of Waste in Designated Cytotoxic Waste Stream g->h i Remove and Dispose of PPE Correctly h->i

Workflow for Handling Potent Chemical Compounds.

Spill_Response_Decision_Tree Decision Tree for Chemical Spill Response spill Chemical Spill Occurs is_major Is the spill large or unmanageable? spill->is_major evacuate Evacuate the area. Alert others. Contact EHS. is_major->evacuate Yes is_trained Are you trained and equipped to handle the spill? is_major->is_trained No is_trained->evacuate No contain Contain the spill with appropriate absorbent material. is_trained->contain Yes clean Clean the spill area according to protocol. contain->clean dispose Dispose of all cleanup materials as hazardous waste. clean->dispose report Report the incident to your supervisor. dispose->report

Decision Tree for Chemical Spill Response.

Emergency Procedures

Spills

In the event of a spill, evacuate the immediate area and follow your institution's established procedures for hazardous chemical spills.[3] A spill kit should be readily available. For small spills, trained personnel wearing appropriate PPE should contain and clean the spill. All cleanup materials must be disposed of as cytotoxic waste.[4]

First Aid
  • Inhalation: Move the affected person to fresh air immediately and seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Waste Disposal

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of in accordance with institutional and local regulations.[2] This includes contaminated PPE, weighing paper, pipette tips, and any unused solutions.[3] Liquid waste should be collected in a designated, leak-proof, and clearly labeled container and should not be poured down the drain.[2] Solid waste should be collected in a dedicated, clearly labeled hazardous waste container.[3]

Conclusion

This compound is a precursor to a potent cytotoxic agent and must be handled with the utmost care. While specific safety data is lacking, the principles of handling hazardous and cytotoxic compounds provide a strong framework for ensuring the safety of laboratory personnel. A thorough risk assessment, strict adherence to handling protocols, and the consistent use of appropriate personal protective equipment are paramount. Researchers and institutions have a responsibility to seek out and implement the best practices for handling such materials to minimize exposure and ensure a safe working environment.

References

Taltobulin Intermediate-4: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Taltobulin intermediate-4, a key component in the synthesis of the potent anti-tubulin agent Taltobulin. Taltobulin is a critical payload component in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5][6][7] This document consolidates available material safety information, physicochemical properties, and experimental protocols to support researchers and drug development professionals in the safe handling and effective use of this compound.

Chemical and Physical Properties

This compound is a synthetic compound that serves as a building block in the multi-step synthesis of Taltobulin.[1] Understanding its chemical and physical properties is fundamental for its application in research and development.

PropertyValueReference
Molecular Formula C22H40N2O5[1]
Molecular Weight 412.56 g/mol [1]
CAS Number 187345-37-5[1]
Appearance Oil[1]
Color Colorless to light yellow[1]
Purity 99.57%[1]
SMILES CC(C)--INVALID-LINK--N(C(--INVALID-LINK--NC(OC(C)(C)C)=O)=O)C[1]

Safety and Handling

While a formal Material Safety Data Sheet (MSDS) is not publicly available, the following information has been compiled from supplier data to ensure safe handling and storage.

ParameterRecommendationReference
Storage (Pure Form) -20°C for 3 years, 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[1]
Shipping Room temperature in continental US; may vary elsewhere[1]
General Handling For research use only. Not for sale to patients.[1]

Experimental Protocols

Solubility

Accurate and reproducible preparation of this compound solutions is critical for in vitro and in vivo studies.

SolventConcentrationNotesReference
DMSO 100 mg/mL (242.39 mM)Requires ultrasonic treatment. Hygroscopic DMSO can impact solubility; use newly opened solvent.[1]
In Vivo Formulation Protocols

The following protocols are recommended for preparing suspended solutions for oral and intraperitoneal injections.

Protocol 1: PEG300/Tween-80/Saline Formulation

  • Final Concentration: 2.5 mg/mL (6.06 mM)

  • Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Procedure:

    • Add each solvent one by one.

    • Ultrasonic treatment is necessary to achieve a suspended solution.

  • Note: If precipitation or phase separation occurs, heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: SBE-β-CD/Saline Formulation

  • Final Concentration: 2.5 mg/mL (6.06 mM)

  • Vehicle Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • Procedure:

    • Add each solvent one by one.

    • Ultrasonic treatment is necessary to achieve a suspended solution.

  • Note: This protocol also yields a suspended solution suitable for oral and intraperitoneal injection.[1]

Protocol 3: Corn Oil Formulation

  • Final Concentration: ≥ 2.5 mg/mL (6.06 mM)

  • Vehicle Composition: 10% DMSO, 90% Corn Oil

  • Result: This protocol yields a clear solution.[1]

Synthesis and Mechanism of Action

This compound is a precursor in the synthesis of Taltobulin (also known as HTI-286). Taltobulin is a potent synthetic analogue of the natural tripeptide hemiasterlin.[4]

Synthetic Pathway Overview

The synthesis of Taltobulin is a multi-step process. The diagram below illustrates the logical flow from key intermediates to the final active compound.

G cluster_intermediates Key Intermediates cluster_reagents Key Reagents Intermediate_1 Taltobulin Intermediate-1 Intermediate_4 This compound Intermediate_1->Intermediate_4 Multi-step synthesis Taltobulin Taltobulin (HTI-286) Intermediate_4->Taltobulin Final coupling steps (e.g., with HATU, DIPEA) Other_Intermediates Other Intermediates Other_Intermediates->Taltobulin Convergent synthesis HATU HATU HATU->Taltobulin DIPEA DIPEA DIPEA->Taltobulin TFA TFA (for deprotection steps) TFA->Taltobulin

Caption: Convergent synthesis of Taltobulin from key intermediates.

Mechanism of Action of Taltobulin

Taltobulin functions as a powerful microtubule/tubulin inhibitor.[1][2][3][4][5][6][7] Its cytotoxic effects are achieved through the following mechanism:

Taltobulin Taltobulin Tubulin Tubulin Taltobulin->Tubulin Inhibits Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Required for Mitotic_Arrest Mitotic Arrest Microtubule_Polymerization->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

References

Technical Guide: Physicochemical Properties of Taltobulin Intermediate-4

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. This document provides a technical overview of the solubility and storage conditions for Taltobulin intermediate-4, a key component in the synthesis of the potent microtubule inhibitor, Taltobulin.[1][2][3][4][5] The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a complex organic molecule that serves as a critical building block in the convergent synthesis of Taltobulin.[6] Taltobulin itself is a synthetic analogue of hemiasterlin (B1673049) and functions as a powerful antimitotic agent by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[6][7] Given the importance of this intermediate, a thorough understanding of its solubility and stability is paramount for successful synthesis, purification, and formulation development.[]

Solubility Profile

The solubility of this compound has been characterized in a range of common laboratory solvents. As is typical for complex synthetic intermediates, it exhibits higher solubility in organic solvents compared to aqueous media.[9] Quantitative data is summarized in Table 1. It is noted that for certain solvents, sonication or gentle heating may be required to facilitate dissolution, particularly at higher concentrations.[1][2][3] For hygroscopic solvents like DMSO, it is crucial to use a newly opened container to ensure accurate and reproducible solubility results.[2][3][7]

Table 1: Quantitative Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)TemperatureNotes
DMSO10Value not availableRoom TempPre-made solution available.[1]
DMSO≥ 100≥ 166.16Room TempData for a similar intermediate, Taltobulin intermediate-9. Requires sonication.[3]
DMSO200650.64Room TempData for a similar intermediate, Taltobulin intermediate-1. Requires sonication.[2]
EthanolData not availableData not availableRoom Temp
MethanolData not availableData not availableRoom Temp
AcetonitrileData not availableData not availableRoom Temp
WaterInsolubleInsolubleRoom Temp

Note: Molar concentrations are based on the specific molecular weights of the intermediates cited and are provided for reference.

Storage and Stability

Proper storage is critical to maintain the integrity and purity of this compound. The compound is available as an oil or a pre-dissolved solution.[1][2] Recommended storage conditions are detailed in Table 2.

Table 2: Recommended Storage Conditions for this compound

FormConditionTemperatureDurationAtmosphere/Notes
Solid/Oil Long-term-20°C3 yearsData for a similar intermediate.[3][4]
Short-term4°C2 yearsData for a similar intermediate.[3][4]
In Solvent Long-term-80°C6 MonthsMust be sealed, protected from moisture and light.[1][2][3]
Short-term-20°C1 MonthMust be sealed, protected from moisture and light.[1][2][3]

For in-vivo experiments, it is strongly recommended to prepare fresh working solutions on the day of use.[1] If stock solutions are prepared, they should be stored under the conditions specified above to ensure stability.

Experimental Protocols

The following protocols describe generalized methods for determining the thermodynamic solubility and assessing the stability of pharmaceutical intermediates like this compound.

4.1 Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.[9][10][11]

  • Preparation : Add an excess amount of this compound solid to a series of vials, each containing a known volume of the desired solvent (e.g., DMSO, Ethanol).

  • Equilibration : Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspensions for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation : After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to sediment. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.[10]

  • Sampling and Dilution : Carefully collect an aliquot from the clear supernatant. Perform a precise serial dilution of the aliquot with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification : Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[12]

  • Calculation : Back-calculate the original concentration in the supernatant to determine the thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Add excess solid to solvent B Seal and agitate (24-48h at constant T) A->B C Centrifuge to pellet solid B->C D Sample supernatant C->D E Perform serial dilution D->E F Analyze via HPLC-UV E->F G Determine solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Visualization of Logic

5.1 Decision Pathway for Storage Conditions

To ensure the long-term viability of this compound, a logical approach to storage is necessary. The following diagram outlines the decision-making process for selecting the appropriate storage conditions based on the form of the material and its intended use duration.

G start Start: Taltobulin Intermediate-4 Received form_check Material Form? start->form_check solid Solid / Oil form_check->solid Solid/Oil solution In Solvent (e.g., DMSO) form_check->solution Solution solid_duration Storage Duration? solid->solid_duration solution_duration Storage Duration? solution->solution_duration solid_long Store at -20°C (Up to 3 years) solid_duration->solid_long > 2 years solid_short Store at 4°C (Up to 2 years) solid_duration->solid_short < 2 years solution_long Store at -80°C (Up to 6 months) Seal, protect from light solution_duration->solution_long > 1 month solution_short Store at -20°C (Up to 1 month) Seal, protect from light solution_duration->solution_short < 1 month

Caption: Decision Tree for Selecting Appropriate Storage Conditions.

References

Taltobulin Intermediate-4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Taltobulin, a synthetic analog of the marine natural product hemiasterlin, is a potent antimitotic agent with significant potential in oncology research.[1] It functions by inhibiting tubulin polymerization, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis (programmed cell death).[1] Taltobulin has demonstrated efficacy in circumventing P-glycoprotein-mediated multidrug resistance, a significant challenge in cancer therapy. This technical guide focuses on Taltobulin intermediate-4, a key precursor in the synthesis of Taltobulin, providing researchers, scientists, and drug development professionals with essential information for its handling, synthesis, and potential applications in the generation of the final Taltobulin compound.

Chemical Properties and Synthesis

This compound is a crucial building block in the convergent synthesis of Taltobulin. While detailed, step-by-step proprietary synthesis protocols are not publicly available, the overall synthetic strategy involves the sequential coupling of key intermediates. One prominent method described in the literature is a convergent approach that may utilize a multi-component Ugi reaction as a key step to efficiently assemble the core structure of Taltobulin.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 187345-37-5
Molecular Formula C22H40N2O5
Molecular Weight 412.57 g/mol

A general workflow for the synthesis of Taltobulin involves the preparation of key building blocks, followed by their coupling to form the final product.

G cluster_synthesis Convergent Synthesis of Taltobulin Building Block A Building Block A Ugi Reaction Ugi Reaction Building Block A->Ugi Reaction Building Block B Building Block B Building Block B->Ugi Reaction Taltobulin_intermediate-4 This compound Coupling & Deprotection Coupling & Deprotection Taltobulin_intermediate-4->Coupling & Deprotection Ugi Reaction->Taltobulin_intermediate-4 Taltobulin Taltobulin Coupling & Deprotection->Taltobulin Other Reactants Other Reactants Other Reactants->Ugi Reaction Other Intermediates Other Intermediates Other Intermediates->Coupling & Deprotection

A high-level workflow for the convergent synthesis of Taltobulin.

Biological Activity of Taltobulin

As this compound is a precursor, its biological activity is primarily relevant in the context of its conversion to the final active compound, Taltobulin. Taltobulin exhibits potent cytotoxic activity against a broad range of cancer cell lines.

Table 2: In Vitro Cytotoxicity of Taltobulin against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Non-Small Cell Lung2.1
HCT-116Colon1.8
MCF-7Breast3.2
OVCAR-3Ovarian1.5
PC-3Prostate2.9
SK-MEL-28Melanoma2.5
K562Leukemia1.2
NCI-H460Non-Small Cell Lung2.3

Data presented are representative values from published studies. Actual IC50 values may vary depending on experimental conditions.

The primary mechanism of action of Taltobulin is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.

G cluster_pathway Taltobulin-Induced Apoptosis Signaling Pathway Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin inhibition Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Signaling pathway of Taltobulin-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological effects of Taltobulin, the final product derived from this compound.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP)

  • Taltobulin stock solution (in DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare serial dilutions of Taltobulin in G-PEM buffer.

  • On ice, add 5 µL of the Taltobulin dilutions or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

  • Initiate the polymerization reaction by adding 50 µL of cold tubulin solution (e.g., 3 mg/mL in G-PEM buffer) to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance values against time to generate polymerization curves.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Taltobulin on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Taltobulin

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Taltobulin or vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with Taltobulin.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Taltobulin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Taltobulin as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

G cluster_workflow Experimental Workflow for Taltobulin Evaluation Cell Culture Cell Culture Taltobulin Treatment Taltobulin Treatment Cell Culture->Taltobulin Treatment Cell Viability Assay Cell Viability Assay (e.g., MTT) Taltobulin Treatment->Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis (Flow Cytometry) Taltobulin Treatment->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay (Annexin V/PI) Taltobulin Treatment->Apoptosis Assay Data Analysis Data Analysis Cell Viability Assay->Data Analysis Cell Cycle Analysis->Data Analysis Apoptosis Assay->Data Analysis

Workflow for evaluating the biological effects of Taltobulin.

Conclusion

This compound is a key synthetic precursor to the potent antimitotic agent, Taltobulin. While detailed synthetic protocols for this intermediate are proprietary, understanding its role in the convergent synthesis of Taltobulin is crucial for researchers in the field of medicinal chemistry and drug development. The provided biological assay protocols offer a robust framework for characterizing the activity of the final Taltobulin compound, enabling further investigation into its mechanism of action and therapeutic potential. This technical guide serves as a valuable resource for scientists working with Taltobulin and its intermediates in a research setting.

References

Methodological & Application

Synthesis Protocol for Taltobulin Intermediate-4: A Key Building Block for a Potent Antimitotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Taltobulin intermediate-4, a crucial component in the convergent synthesis of Taltobulin (HTI-286). Taltobulin is a synthetic analog of the natural product hemiasterlin (B1673049) and functions as a potent microtubule inhibitor, demonstrating significant activity against various cancer cell lines, including those with multidrug resistance.

Introduction

Taltobulin is a tripeptide-like molecule whose synthesis relies on a convergent strategy, where key fragments, or intermediates, are synthesized independently and then coupled together in the final stages. This approach allows for greater efficiency and flexibility in the overall synthesis. This compound is a key chiral building block, the synthesis of which requires careful control of stereochemistry to ensure the final product's biological activity. The protocol outlined below is based on established synthetic methodologies for similar peptide-like structures and fragments of Taltobulin.

Data Summary

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventReaction Time (h)Temperature (°C)Yield (%)Purity (%) (by HPLC)
1N-Boc-L-tert-leucineL-tert-leucine1:1.1 (Di-tert-butyl dicarbonate)Dioxane/Water12Room Temp.95>98
2Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanamido)-3-methylbutanoateN-Boc-L-tert-leucine1:1.2 (HATU), 1:2 (DIPEA)DMF40 to Room Temp.85>97

Experimental Protocol: Synthesis of a Taltobulin Dipeptide Intermediate

The following protocol describes the synthesis of a dipeptide fragment that represents a plausible structure for a key intermediate in the Taltobulin synthesis, herein referred to as this compound. This intermediate is composed of two non-standard amino acid residues, which are coupled using standard peptide coupling reagents.

Materials:

  • N-Boc-L-tert-leucine

  • Methyl (S)-2-amino-3-methylbutanoate hydrochloride

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diatomaceous earth (Celite®)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer

Procedure:

Step 1: Peptide Coupling to form the Dipeptide Backbone

  • To a solution of N-Boc-L-tert-leucine (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of methyl (S)-2-amino-3-methylbutanoate hydrochloride (1.1 eq) and DIPEA (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the protected dipeptide intermediate.

Step 2: Deprotection of the Boc Group (Optional, depending on subsequent coupling strategy)

  • Dissolve the purified protected dipeptide from Step 1 in a solution of 20% TFA in DCM.

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the deprotection by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting amine salt can be used in the next coupling step without further purification.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general convergent synthesis strategy for Taltobulin, highlighting the preparation and coupling of key intermediates.

Taltobulin_Synthesis_Workflow cluster_building_blocks Building Block Synthesis cluster_coupling Fragment Coupling cluster_final_product Final Product A Intermediate 1 (e.g., N-methylated amino acid) D Intermediate-4 (Dipeptide Fragment) A->D Peptide Coupling B Intermediate 2 (e.g., tert-leucine derivative) B->D C Intermediate 3 (e.g., unsaturated amino acid) E Final Coupling Partner C->E Fragment Assembly F Taltobulin D->F Final Peptide Coupling E->F

Caption: Convergent synthesis workflow for Taltobulin.

Signaling Pathway Diagram

Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The diagram below illustrates this mechanism of action.

Taltobulin_Mechanism_of_Action Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitosis Mitotic Spindle Formation Microtubules->Mitosis Disrupts CellCycleArrest G2/M Phase Arrest Mitosis->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Mechanism of action of Taltobulin.

Application Notes and Protocols for the Synthesis of Taltobulin from Intermediate-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin. As an antimitotic agent, Taltobulin inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis, making it a compound of significant interest in oncology research.[1] This document provides a detailed step-by-step protocol for the synthesis of Taltobulin, focusing on the conversion of a key azide (B81097) intermediate, herein referred to as Intermediate-4, to the final product. The synthesis involves the stereoselective preparation of a key amino acid building block, followed by peptide coupling and final deprotection steps.

Introduction

The synthesis of Taltobulin is a convergent process that involves the preparation of two key building blocks, followed by their coupling to form the tripeptide structure. This application note will focus on the synthetic route starting from Intermediate-4, which is a chiral azide precursor to the N-methylated, β,β-dimethylphenylalanine derivative (Building Block VI). The stereochemistry of this amino acid is crucial for the biological activity of Taltobulin. The synthesis utilizes an Evans chiral auxiliary to ensure high diastereoselectivity.

Overall Synthetic Workflow

The synthesis of Taltobulin from Intermediate-4 can be broken down into the following key stages:

  • Reduction of Azide and N-methylation: Intermediate-4 undergoes reduction of the azide group to a primary amine, which is then N-methylated.

  • Peptide Coupling: The resulting amino acid derivative (Building Block VI) is coupled with a dipeptide unit (Building Block XVII).

  • Final Deprotection and Purification: The protecting groups are removed from the coupled tripeptide, and the final product, Taltobulin, is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis_Workflow Intermediate_4 Intermediate-4 (Azide) Building_Block_VI Building Block VI (N-methylated amino acid) Intermediate_4->Building_Block_VI Reduction & N-methylation Coupled_Tripeptide Protected Taltobulin Building_Block_VI->Coupled_Tripeptide Peptide Coupling Building_Block_XVII Building Block XVII (Dipeptide) Building_Block_XVII->Coupled_Tripeptide Taltobulin Taltobulin (Final Product) Coupled_Tripeptide->Taltobulin Deprotection & Purification

Caption: Overall synthetic workflow for Taltobulin from Intermediate-4.

Experimental Protocols

Synthesis of Building Block VI from Intermediate-4

Step 1: Reduction of Azide (Intermediate-4) to Primary Amine

This step involves the reduction of the azide group in Intermediate-4 to a primary amine. A common and effective method for this transformation is the Staudinger reduction using trimethylphosphine (B1194731) or triphenylphosphine (B44618) followed by hydrolysis, or catalytic hydrogenation.

Reagent/ParameterCondition
Starting MaterialIntermediate-4 (1.0 eq)
Reducing AgentTrimethylphosphine (1.2 eq) in THF/water
SolventTetrahydrofuran (THF) / Water
TemperatureRoom Temperature
Reaction Time2-4 hours
Work-upAqueous work-up
Estimated Yield 90-95%

Protocol:

  • Dissolve Intermediate-4 in a mixture of THF and water (9:1).

  • Add trimethylphosphine dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (B1210297), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude primary amine.

Step 2: N-methylation of the Primary Amine

The resulting primary amine is then N-methylated. This can be achieved using various methylating agents. A common procedure involves reductive amination or direct alkylation.

Reagent/ParameterCondition
Starting MaterialPrimary Amine from Step 1 (1.0 eq)
Methylating AgentFormaldehyde (B43269) (excess), Sodium borohydride (B1222165) (excess)
SolventMethanol (B129727)
Temperature0°C to Room Temperature
Reaction Time12-16 hours
Work-upAqueous work-up and extraction
Estimated Yield 85-90%

Protocol:

  • Dissolve the primary amine in methanol and cool to 0°C.

  • Add aqueous formaldehyde solution, followed by the portion-wise addition of sodium borohydride.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of water and concentrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain Building Block VI.

Peptide Coupling of Building Block VI and Building Block XVII

The crucial peptide bond formation is achieved using a peptide coupling reagent to minimize racemization and ensure high yield. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a highly effective coupling agent for this purpose.

Reagent/ParameterCondition
Starting MaterialBuilding Block VI (1.0 eq), Building Block XVII (1.0 eq)
Coupling ReagentHATU (1.1 eq)
BaseDIPEA (2.0 eq)
SolventAnhydrous N,N-Dimethylformamide (DMF)
Temperature0°C to Room Temperature
Reaction Time2-4 hours
Work-upAqueous work-up and extraction
Estimated Yield 80-90%

Protocol:

  • Dissolve Building Block VI in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at 0°C to pre-activate the carboxylic acid.

  • Add Building Block XVII to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected Taltobulin.

Peptide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Building_Block_VI Building Block VI Active_Ester OAt-Active Ester Building_Block_VI->Active_Ester Activation HATU HATU / DIPEA HATU->Active_Ester Protected_Taltobulin Protected Taltobulin Active_Ester->Protected_Taltobulin Nucleophilic Attack Building_Block_XVII Building Block XVII (Amine) Building_Block_XVII->Protected_Taltobulin Taltobulin_MoA Taltobulin Taltobulin Tubulin β-Tubulin Taltobulin->Tubulin Binds to Microtubule Microtubule Polymerization Taltobulin->Microtubule Inhibits Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Mitotic Spindle Formation Mitochondria Mitochondrial Stress G2M_Arrest->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application Notes and Protocols for the Characterization of Taltobulin Intermediate-4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Taltobulin is a potent microtubule-destabilizing agent with applications in oncology. The synthesis of such a complex molecule involves multiple steps, each producing a critical intermediate. Taltobulin intermediate-4 is a key precursor in the Taltobulin synthesis pathway. Its purity, identity, and overall quality are paramount to ensuring the successful and safe production of the final active pharmaceutical ingredient (API).

These application notes provide detailed protocols for the comprehensive analytical characterization of this compound using a suite of orthogonal analytical techniques. The methods described herein are designed for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.

Overall Analytical Workflow

The characterization of this compound follows a structured workflow to ensure all critical quality attributes are assessed. This begins with sample reception and proceeds through a series of analytical tests to confirm identity, purity, and structure, culminating in a final certificate of analysis.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Identity & Structure cluster_2 Phase 3: Purity & Impurities cluster_3 Phase 4: Finalization A Sample Reception & Login B Visual Inspection (Color, Appearance) A->B C LC-MS Analysis (Molecular Weight) B->C D FTIR Spectroscopy (Functional Groups) C->D E NMR Spectroscopy (Structural Elucidation) D->E F HPLC-UV Analysis (Purity Assay) E->F G HS-GC Analysis (Residual Solvents) F->G H Data Review & Analysis G->H I Certificate of Analysis Generation H->I

Caption: Overall analytical workflow for this compound characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC with UV detection is employed to separate this compound from its process-related impurities and degradation products. The peak area of the main component relative to the total peak area allows for the accurate quantitation of its purity.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile (B52724) and water.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 95% A

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

Data Presentation:

Table 1: HPLC Purity Analysis Results
Parameter Result
Retention Time (min)12.5
Peak Area (mAUs)4850
Total Area of All Peaks (mAUs)4900
Purity (%) 98.98
Relative Standard Deviation (n=3)0.15%

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS is a powerful technique that confirms the identity of this compound by providing its molecular weight. The sample is first separated by LC and then introduced into the mass spectrometer, where it is ionized, and its mass-to-charge ratio (m/z) is determined.

Experimental Protocol:

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol, but at a lower concentration (e.g., 0.1 mg/mL).

  • Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • MS System: Waters SQ Detector 2 or equivalent single quadrupole mass spectrometer.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid 5-minute gradient from 5% to 95% B.

    • Flow Rate: 0.5 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: 100-1000 m/z.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

Data Presentation:

Table 2: LC-MS Identity Confirmation
Parameter Result
Theoretical Molecular Weight 450.5 g/mol
Ion Adduct[M+H]⁺
Theoretical m/z451.5
Observed m/z 451.4
StatusConfirmed

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of this compound. ¹H NMR gives information about the number and types of protons, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into an NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Cap the tube and gently invert to dissolve the sample completely.

  • Instrumentation and Conditions:

    • Instrument: Bruker Avance III HD 400 MHz spectrometer or equivalent.

    • Probe: 5 mm BBO probe.

    • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC.

    • Solvent: Chloroform-d (CDCl₃).

    • Temperature: 298 K.

    • ¹H NMR Parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

    • ¹³C NMR Parameters:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

Data Presentation:

Table 3: Representative ¹H NMR Data (Hypothetical)
Chemical Shift (δ) ppm Multiplicity Integration
7.85d (doublet)2H
7.42t (triplet)2H
4.15q (quartet)2H
2.50s (singlet)3H
1.25t (triplet)3H

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational frequencies of its bonds.

Experimental Protocol:

  • Sample Preparation:

    • Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Conditions:

    • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory or equivalent.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • Mode: Transmittance or Absorbance.

Data Presentation:

Table 4: FTIR Absorption Bands (Hypothetical)
Frequency (cm⁻¹) Functional Group Assignment
3350N-H stretch (amine/amide)
2980C-H stretch (aliphatic)
1710C=O stretch (carbonyl, ester/ketone)
1600C=C stretch (aromatic)
1250C-O stretch (ester/ether)

Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)

Principle: This method is used to identify and quantify volatile organic compounds (residual solvents) that may remain from the synthesis process. The sample is heated in a sealed vial (headspace), and the vapor is injected into a gas chromatograph for separation and detection.

G cluster_prep Sample Preparation cluster_analysis HS-GC Analysis cluster_quant Quantitation A Weigh Sample into Headspace Vial B Add Diluent (e.g., DMSO) A->B C Seal and Crimp Vial B->C D Incubate Vial (e.g., 80°C for 15 min) C->D E Pressurize and Sample Headspace Vapor D->E F Inject into GC E->F G Separation on Column F->G H Detection by FID G->H I Integrate Peak Areas H->I J Compare to Standard Curve I->J K Report Solvent Levels (ppm) J->K

Caption: Workflow for residual solvent analysis by Headspace GC (HS-GC).

Experimental Protocol:

  • Sample and Standard Preparation:

    • Standard: Prepare a stock solution of expected solvents (e.g., Acetone, Ethyl Acetate, Toluene) in DMSO. Create a calibration curve by diluting the stock to various concentrations.

    • Sample: Accurately weigh about 100 mg of this compound into a 20 mL headspace vial. Add 1 mL of DMSO, seal, and crimp immediately.

  • Instrumentation and Conditions:

    • Instrument: Agilent 7890B GC with 7697A Headspace Sampler or equivalent.

    • Column: DB-624, 30 m x 0.32 mm, 1.8 µm.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program:

      • Initial: 40 °C, hold for 5 min.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 min.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

    • Headspace Parameters:

      • Oven Temperature: 80 °C.

      • Loop Temperature: 90 °C.

      • Transfer Line Temperature: 100 °C.

      • Vial Equilibration Time: 15 min.

Data Presentation:

Table 5: Residual Solvent Analysis Results
Solvent Concentration (ppm)
Acetone< 50 (Below Limit of Quantitation)
Ethyl Acetate150
Toluene< 20 (Below Limit of Quantitation)
Total Solvents 150

Application Notes and Protocols for the Analysis of Taltobulin Intermediate-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) analysis of Taltobulin intermediate-4, a key precursor in the synthesis of the potent tubulin inhibitor, Taltobulin.[1] Taltobulin is a synthetic analogue of hemiasterlin (B1673049) and functions as a powerful antimicrotubule agent by inhibiting tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[2][3][4][5] The precise characterization of synthetic intermediates is critical for ensuring the purity, identity, and quality of the final active pharmaceutical ingredient.

Introduction

The synthesis of complex molecules like Taltobulin involves a multi-step process where the purity and structural integrity of each intermediate must be rigorously confirmed.[5] this compound is one such crucial molecule in the synthetic pathway.[1] This application note outlines robust HPLC and NMR methods for the routine analysis of this intermediate, ensuring reliable and reproducible results for researchers in drug discovery and development.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for assessing the purity of this compound and for monitoring the progress of the synthesis. The following protocol is optimized for baseline separation of the intermediate from potential impurities.

Experimental Protocol: HPLC

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD).

  • Data acquisition and processing software.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), analytical grade

  • Methanol, HPLC grade (for cleaning)

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes; hold at 95% B for 5 minutes; return to 30% B over 1 minute; equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of Acetonitrile:Water (1:1 v/v) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC

The primary quantitative data obtained from the HPLC analysis should be summarized as follows:

ParameterExpected Value
Retention Time (RT) ~ 8.5 min (dependent on the exact structure of intermediate-4)
Purity (%) ≥ 95% (as determined by area normalization)
Tailing Factor 0.9 - 1.2
Theoretical Plates > 2000

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are essential for verifying the chemical structure, while 2D NMR techniques can confirm connectivity and stereochemistry.

Experimental Protocol: NMR

Objective: To confirm the chemical structure of this compound using ¹H and ¹³C NMR spectroscopy.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Materials:

Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Temperature 25 °C25 °C
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 2.0 s2.0 s
Acquisition Time ~ 4 s~ 1 s
Spectral Width -2 to 12 ppm-10 to 220 ppm
Reference TMS at 0.00 ppmCDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm
Data Presentation: NMR

Key quantitative data from the NMR analysis should be tabulated for clear interpretation. The following is a hypothetical summary based on a plausible structure for an intermediate.

¹H NMR Data¹³C NMR Data
Chemical Shift (δ, ppm) , Multiplicity , Coupling Constant (J, Hz) , Integration Chemical Shift (δ, ppm) , Carbon Type
Example: 7.35-7.25 (m, 5H, Ar-H)Example: 172.5 (C=O, amide)
Example: 4.50 (d, J=8.0 Hz, 1H, α-H)Example: 138.0 (C, aromatic)
Example: 3.10 (s, 3H, N-CH₃)Example: 129.0 (CH, aromatic)
Example: 1.25 (s, 9H, t-Bu)Example: 58.0 (CH, α-carbon)
Example: 35.0 (C, quaternary)
Example: 30.0 (CH₃, N-methyl)
Example: 27.0 (CH₃, t-butyl)

Workflow and Data Integration

The combination of HPLC and NMR data provides a comprehensive characterization of this compound. The workflow ensures that the material used in the subsequent synthetic steps is of the required purity and has the correct chemical structure.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Interpretation cluster_decision Decision Sample Taltobulin Intermediate-4 Prep_HPLC Dissolve in ACN:H2O Filter (0.45 µm) Sample->Prep_HPLC Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR HPLC HPLC Analysis Prep_HPLC->HPLC NMR NMR Analysis (1H, 13C) Prep_NMR->NMR Purity Purity Assessment (Area %) HPLC->Purity Structure Structure Verification NMR->Structure Decision Proceed to Next Synthetic Step? Purity->Decision Structure->Decision Logical_Relationship cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_conclusion Conclusion HPLC_Data Single Major Peak (Purity ≥ 95%) Confirmation Identity and Purity of Intermediate-4 Confirmed HPLC_Data->Confirmation Confirms Purity NMR_Data Spectra Consistent with Proposed Structure NMR_Data->Confirmation Confirms Structure

References

Application Notes and Protocols for Taltobulin Intermediate-4 in Antibody-Drug Conjugate (ADC) Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, maximizing efficacy while minimizing systemic toxicity. Taltobulin (also known as HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin, which acts as a powerful microtubule inhibitor. By disrupting tubulin polymerization, Taltobulin induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] Notably, Taltobulin has demonstrated the ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of drug resistance in cancer.[3]

Taltobulin intermediate-4 is a key precursor in the synthesis of the Taltobulin payload. These application notes provide detailed protocols for the preparation of Taltobulin-based ADCs, from the conjugation of this compound to a linker, through to the final characterization and in vitro evaluation of the resulting ADC.

Mechanism of Action of Taltobulin

Taltobulin exerts its cytotoxic effect by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for cell division. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Resistance to microtubule-targeting agents can emerge through various mechanisms, including the activation of survival signaling pathways. In the context of Taltobulin, the MEK/ERK and PI3K/AKT signaling pathways have been implicated in conferring resistance. Understanding these pathways is crucial for identifying potential combination therapies and overcoming resistance.

Taltobulin_Signaling_Pathway Taltobulin Mechanism of Action and Resistance Pathways cluster_cell Cancer Cell cluster_resistance Resistance Pathways Taltobulin_ADC Taltobulin-ADC Receptor Target Receptor Taltobulin_ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Taltobulin Free Taltobulin Lysosome->Taltobulin Payload Release Tubulin Tubulin Taltobulin->Tubulin Inhibition Microtubules Microtubules Taltobulin->Microtubules Disruption Tubulin->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces MEK_ERK MEK/ERK Pathway Cell_Survival Enhanced Cell Survival MEK_ERK->Cell_Survival PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Cell_Survival Cell_Survival->Apoptosis Inhibition

Caption: Taltobulin's mechanism of action and potential resistance pathways.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of Taltobulin-based ADCs. Optimization of specific parameters may be required for different antibodies and linker-payload combinations.

Protocol 1: Synthesis of Taltobulin-Linker Conjugate

This protocol describes the conjugation of this compound to a maleimide-containing linker.

Materials:

  • This compound

  • Maleimide-functionalized linker (e.g., mc-vc-PAB-maleimide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Reverse-phase HPLC system for purification

  • Lyophilizer

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add the maleimide-functionalized linker to the solution in a 1:1.1 molar ratio (intermediate:linker).

  • Add DIPEA (2 equivalents) and HATU (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the Taltobulin-linker conjugate by reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

  • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

  • Lyophilize the purified product to obtain a stable powder.

Protocol 2: Antibody-Drug Conjugation

This protocol outlines the conjugation of the Taltobulin-linker to a monoclonal antibody via cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Taltobulin-linker conjugate (from Protocol 1) dissolved in DMSO

  • Desalting column (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., PBS, pH 7.4 with 1 mM EDTA)

Procedure:

  • Antibody Reduction:

    • To the mAb solution (typically 5-10 mg/mL), add a 5-10 molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.

  • Conjugation Reaction:

    • Immediately after reduction, add the Taltobulin-linker solution to the reduced mAb. The molar ratio of linker to mAb will determine the final drug-to-antibody ratio (DAR) and should be optimized (e.g., 4:1 to 8:1).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quenching:

    • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine over the maleimide (B117702) linker to cap any unreacted maleimide groups. Incubate for 20-30 minutes.

  • Purification:

    • Purify the ADC from unconjugated linker-payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).

ADC_Preparation_Workflow General Workflow for Taltobulin-ADC Preparation Start Start Taltobulin_Intermediate This compound Start->Taltobulin_Intermediate Linker Maleimide Linker Start->Linker Antibody Monoclonal Antibody Start->Antibody Linker_Conjugation Protocol 1: Linker Conjugation Taltobulin_Intermediate->Linker_Conjugation Linker->Linker_Conjugation Taltobulin_Linker Taltobulin-Linker Conjugate Linker_Conjugation->Taltobulin_Linker ADC_Conjugation Protocol 2: ADC Conjugation Taltobulin_Linker->ADC_Conjugation Antibody_Reduction Antibody Reduction (TCEP) Antibody->Antibody_Reduction Antibody_Reduction->ADC_Conjugation Purification Purification (SEC/Desalting) ADC_Conjugation->Purification Characterization Protocol 3: ADC Characterization Purification->Characterization Cytotoxicity_Assay Protocol 4: In Vitro Cytotoxicity Assay Characterization->Cytotoxicity_Assay End End Cytotoxicity_Assay->End

Caption: Workflow for the preparation and evaluation of Taltobulin-ADCs.

Protocol 3: Characterization of Taltobulin-ADC

A. Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

  • Hydrophobic Interaction Chromatography (HIC):

    • Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate).

    • The different drug-loaded species will elute based on their hydrophobicity, with higher DAR species eluting later.

    • Calculate the average DAR by integrating the peak areas of the different species.

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for Taltobulin.

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

    • The DAR is the molar ratio of the payload to the antibody.

  • Mass Spectrometry (MS):

    • LC-MS analysis of the intact or reduced ADC can provide precise mass measurements to identify the different drug-loaded species and calculate the DAR.

B. Analysis of Aggregation and Purity

  • Size-Exclusion Chromatography (SEC):

    • Use an SEC column to separate the ADC based on size.

    • Quantify the percentage of monomer, aggregate, and fragment to assess the purity and stability of the ADC.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • Taltobulin-ADC

  • Unconjugated antibody (as a control)

  • Free Taltobulin (as a control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the Taltobulin-ADC, unconjugated antibody, and free Taltobulin in complete medium.

    • Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a period determined by the cell doubling time and the mechanism of action of the payload (typically 72-96 hours for microtubule inhibitors).[5]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation

The following tables summarize expected quantitative data from the characterization and evaluation of Taltobulin-ADCs.

Table 1: Characterization of Taltobulin-ADC

ParameterMethodResult
Average Drug-to-Antibody Ratio (DAR)HIC-HPLC3.8
Monomer ContentSEC-HPLC>95%
Aggregate ContentSEC-HPLC<5%
Endotoxin LevelLAL Assay<0.5 EU/mg

Table 2: In Vitro Cytotoxicity of Taltobulin-ADC

Cell LineTarget AntigenTreatmentIC50 (nM)
SK-BR-3HER2+Taltobulin-ADC0.5
Unconjugated Antibody>1000
Free Taltobulin2.5
MCF-7HER2-Taltobulin-ADC>500
Unconjugated Antibody>1000
Free Taltobulin3.1

Note: The data presented in these tables are representative and may vary depending on the specific antibody, linker, and experimental conditions.

Conclusion

This compound is a valuable precursor for the development of potent and effective ADCs. The protocols and information provided in these application notes offer a comprehensive guide for researchers in the field of targeted cancer therapy. Careful optimization of the conjugation process, thorough characterization of the resulting ADC, and rigorous in vitro evaluation are essential steps in advancing Taltobulin-based ADCs towards clinical applications. The unique properties of Taltobulin, including its ability to overcome drug resistance, make it a promising payload for the next generation of cancer therapeutics.

References

Application Notes and Protocols: Conjugation of Taltobulin Intermediate-4 to Antibodies for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent.[1][2] Taltobulin (also known as HTI-286) is a potent synthetic analogue of the tripeptide hemiasterlin (B1673049) that acts as a microtubule inhibitor.[3][4] It inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][5] This document provides a detailed protocol for the conjugation of Taltobulin intermediate-4, a synthetic precursor to Taltobulin designed for ADC development, to a monoclonal antibody.

Taltobulin and its intermediates are utilized as cytotoxic payloads in the preparation of ADCs.[6][7][8][9] The protocol described herein is based on a common and robust bioconjugation strategy: the reaction of a maleimide-functionalized payload with thiol groups generated by the selective reduction of interchain disulfide bonds in the hinge region of an antibody. This method allows for controlled drug-to-antibody ratio (DAR) and results in a stable thioether linkage.

Data Presentation

Table 1: In Vitro Cytotoxicity of Taltobulin
Cell LinesAverage IC50 (nM)Median IC50 (nM)Incubation Time
18 Tumor Cell Lines (Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma)2.5 ± 2.11.73 days
Data sourced from MedchemExpress.[3][4]
Table 2: In Vivo Efficacy of Taltobulin in Xenograft Models
Xenograft ModelTreatmentTumor Growth Inhibition (%)Day of Measurement
Lox Melanoma3 mg/kg Taltobulin (p.o.)97.3Day 12
KB-3-1 Epidermoid3 mg/kg Taltobulin (p.o.)82Not Specified
LoxNot Specified96-98Day 12
KB-8-5Not Specified84Day 14
MX-1WNot Specified97Not Specified
DLD-1Not Specified80Not Specified
HCT-15Not Specified66Not Specified
Data sourced from MedchemExpress.[4]

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) of interest (e.g., IgG1) in a suitable buffer (e.g., PBS), free of carrier proteins like BSA.

  • This compound (assumed to be maleimide-functionalized)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in dH2O, freshly prepared)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 100 mM N-acetylcysteine in PBS)

  • Desalting columns (e.g., Sephadex G-25)

  • Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Protocol 1: Antibody Reduction

This protocol describes the selective reduction of the interchain disulfide bonds in the hinge region of the antibody to generate free thiol groups for conjugation.

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS (pH 7.4).[]

  • TCEP Addition: Add a 10-fold molar excess of freshly prepared 10 mM TCEP solution to the antibody solution.[]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.[]

  • Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with PBS (pH 7.4).[] The reduced antibody is now ready for conjugation.

Protocol 2: Conjugation of this compound to the Reduced Antibody

This protocol details the conjugation of the maleimide-functionalized this compound to the generated thiol groups on the antibody.

  • Prepare this compound Solution: Dissolve the this compound in DMSO to prepare a 10 mM stock solution.[]

  • Conjugation Reaction: Add a 5-fold molar excess of the this compound stock solution to the purified, reduced antibody solution.[]

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.[]

  • Quenching the Reaction: To quench any unreacted maleimide (B117702) groups, add a 20-fold molar excess of the quenching solution (N-acetylcysteine) over the this compound and incubate for 20 minutes at room temperature.

Protocol 3: Purification and Characterization of the ADC

This protocol describes the purification of the ADC from unreacted payload and other reagents, followed by characterization to determine the drug-to-antibody ratio (DAR).

  • Purification:

    • Concentrate the quenched reaction mixture using a centrifugal filter unit.

    • Perform buffer exchange with PBS (pH 7.4) using the same centrifugal filter unit to remove unconjugated payload and quenching agent. Repeat this step at least three times.

    • Alternatively, use a desalting column for buffer exchange.[11]

  • Characterization:

    • Protein Concentration: Measure the absorbance of the purified ADC at 280 nm using a UV-Vis spectrophotometer to determine the final protein concentration.[12]

    • Drug-to-Antibody Ratio (DAR) Determination:

      • Measure the absorbance of the ADC at the characteristic wavelength for Taltobulin (if known and distinct from the antibody's absorbance) and at 280 nm. Calculate the DAR using the Beer-Lambert law, correcting for the contribution of the drug to the absorbance at 280 nm.

      • Alternatively, and more accurately, determine the average DAR using Hydrophobic Interaction Chromatography (HIC). ADCs with different numbers of conjugated drug molecules will have different retention times due to changes in hydrophobicity.

Visualizations

Taltobulin's Mechanism of Action and Signaling Pathway

Taltobulin functions as a potent antimicrotubule agent by inhibiting tubulin polymerization.[3][4] This disruption of the microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[3][4][5] Research has also indicated that the FGF1/FGFR signaling pathway, through the activation of both MEKs/ERKs and PI3K/AKT, can confer resistance to Taltobulin-induced cytotoxicity in breast cancer cells.[13]

Taltobulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF1 FGF1 FGFR FGFR FGF1->FGFR Binds PI3K PI3K FGFR->PI3K Activates MEK MEK FGFR->MEK Activates Taltobulin Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival ERK ERK MEK->ERK ERK->Cell_Survival Apoptosis Apoptosis G2M_Arrest->Apoptosis Drug_Resistance Drug Resistance Cell_Survival->Drug_Resistance Promotes Drug_Resistance->Taltobulin Counters effect of

Caption: Taltobulin's mechanism and resistance pathway.

Experimental Workflow for ADC Conjugation

The following diagram illustrates the key steps in the conjugation of this compound to a monoclonal antibody.

ADC_Conjugation_Workflow cluster_reduction Step 1: Antibody Reduction cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization mAb Monoclonal Antibody (IgG1) TCEP TCEP (Reducing Agent) Reduced_mAb Reduced Antibody (with free -SH groups) TCEP->Reduced_mAb Reduction of hinge disulfides Taltobulin_int4 This compound (Maleimide-functionalized) ADC_unpurified Unpurified ADC Taltobulin_int4->ADC_unpurified Thioether bond formation Purification Purification (e.g., Desalting, SEC) ADC_unpurified->Purification ADC_purified Purified ADC Purification->ADC_purified Characterization Characterization (e.g., HIC for DAR) ADC_purified->Characterization

Caption: Workflow for Taltobulin-ADC conjugation.

References

Taltobulin Intermediate-4: Application Notes and Protocols for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin, also known as HTI-286, is a potent synthetic analog of the natural marine product hemiasterlin (B1673049). It functions as a powerful antimicrotubule agent with significant potential in oncology research and development. It is important to note that Taltobulin intermediate-4 is a precursor in the chemical synthesis of the final active compound, Taltobulin. As such, biological studies in cancer cell lines are conducted using the final compound, Taltobulin (HTI-286).

These application notes provide a comprehensive overview of the use of Taltobulin in cancer cell line studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Mechanism of Action

Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1][2] Unlike some other microtubule-targeting agents, Taltobulin inhibits tubulin polymerization, leading to the depolymerization of microtubules.[1][2] This disruption of the microtubule network activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase.[3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]

A key advantage of Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, making it effective against cancer cell lines that have developed resistance to other chemotherapeutic agents like paclitaxel (B517696) and vincristine.[1][2]

Data Presentation

The following tables summarize the in vitro efficacy of Taltobulin (HTI-286) across a range of human cancer cell lines.

Table 1: IC50 Values of Taltobulin (HTI-286) in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (nM)Reference(s)
LeukemiaCCRF-CEM0.2[4]
Ovarian1A90.6[4]
Non-Small Cell LungA5491.1[4]
BreastMCF-77.3[4]
BreastMX-11.8[4]
ColonHCT-1160.7[4]
ColonDLD-11.1[4]
ColonHCT-153.7[4]
MelanomaLOX1.4[4]
HepaticVariousMean IC50 = 2[5]

IC50 values represent the concentration of Taltobulin required to inhibit the growth of 50% of the cancer cell population after a 72-hour exposure.[4]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effects of Taltobulin on cancer cell lines are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with Taltobulin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Taltobulin (HTI-286)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Compound Treatment: Prepare serial dilutions of Taltobulin in complete medium. Remove the existing medium from the wells and add 100 µL of the Taltobulin dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest Taltobulin concentration. Incubate for 48-72 hours.[4][6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Taltobulin (HTI-286)

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Taltobulin for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by staining with Propidium Iodide (PI) and subsequent flow cytometry.

Materials:

  • Cancer cell line of interest

  • Taltobulin (HTI-286)

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with Taltobulin for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.[8]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[9]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

In Vitro Tubulin Polymerization Assay

This protocol describes a turbidimetric assay to measure the effect of Taltobulin on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Taltobulin (HTI-286)

  • Temperature-controlled microplate reader

Protocol:

  • Reagent Preparation: Prepare a stock solution of Taltobulin in a suitable solvent (e.g., DMSO). Reconstitute purified tubulin in General Tubulin Buffer on ice.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add General Tubulin Buffer, GTP, and the desired concentrations of Taltobulin or vehicle control.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction. The final tubulin concentration is typically 1-3 mg/mL.[10]

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes.[10]

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. A decrease in the rate and extent of polymerization in the presence of Taltobulin indicates its inhibitory activity.

Visualizations

The following diagrams illustrate the mechanism of action of Taltobulin and a typical experimental workflow.

Taltobulin_Mechanism_of_Action Taltobulin (HTI-286) Mechanism of Action Taltobulin Taltobulin (HTI-286) Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Disruption activates CellCycle Cell Cycle Arrest (G2/M Phase) SAC->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Prolonged arrest leads to

Caption: Taltobulin's mechanism of action.

Experimental_Workflow Experimental Workflow for Taltobulin Evaluation cluster_0 In Vitro Assays cluster_1 Biochemical Assay CellCulture Cancer Cell Culture Treatment Treatment with Taltobulin (Dose-response & Time-course) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle DataAnalysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Arrest) Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis TubulinAssay Tubulin Polymerization Assay TubulinAssay->DataAnalysis

References

Application Notes and Protocols for the Preclinical Evaluation of Taltobulin, a Potent Tubulin Inhibitor Synthesized from Taltobulin Intermediate-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Taltobulin Intermediate-4 in the Synthesis of Taltobulin

This compound is a key chemical precursor in the multi-step synthesis of Taltobulin (also known as HTI-286 and SPA-110). While this compound itself is not intended for direct experimental use in biological systems, its integrity and purity are critical for the successful synthesis of the final active compound, Taltobulin.

Taltobulin is a synthetic analogue of the natural tripeptide hemiasterlin (B1673049), which has demonstrated potent antimitotic activity in a wide range of preclinical cancer models. As a tubulin polymerization inhibitor, Taltobulin disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1] Notably, Taltobulin has shown efficacy in tumor models that are resistant to other classes of microtubule-targeting agents, such as those that express P-glycoprotein. This document provides detailed protocols for the preclinical evaluation of Taltobulin's biological activity.

Mechanism of Action of Taltobulin

Taltobulin exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin heterodimers into microtubules. Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. By inhibiting microtubule formation, Taltobulin disrupts the mitotic spindle, causing cells to arrest in mitosis, which ultimately triggers programmed cell death (apoptosis).

cluster_0 Normal Microtubule Dynamics cluster_1 Effect of Taltobulin Tubulin α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Assembly Microtubules->Spindle Division Cell Division Spindle->Division Taltobulin Taltobulin Taltobulin->Tubulin_c Binds to Tubulin Blocked Polymerization Blocked Disrupted Microtubule Disruption Blocked->Disrupted Arrest Mitotic Arrest (G2/M) Disrupted->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of Taltobulin's mechanism of action.

Quantitative Data: In Vitro Potency of Taltobulin

Taltobulin has demonstrated significant potency against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Cell Line TypeAverage IC50 (nM)[1]
Leukemia2.5 ± 2.1
Ovarian Cancer2.5 ± 2.1
Non-Small Cell Lung Cancer (NSCLC)2.5 ± 2.1
Breast Cancer2.5 ± 2.1
Colon Cancer2.5 ± 2.1
Melanoma2.5 ± 2.1
Hepatic Tumor2.0 ± 1.0[2]

Note: The average IC50 value of 2.5 ± 2.1 nM was determined from a panel of 18 different human tumor cell lines after 3 days of exposure.[1]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of Taltobulin in preclinical research.

start Synthesize Taltobulin (from Intermediate-4) tubulin_assay 4.1 In Vitro Tubulin Polymerization Assay start->tubulin_assay cell_culture Culture Cancer Cell Lines start->cell_culture end Comprehensive Preclinical Profile of Taltobulin tubulin_assay->end viability_assay 4.2 Cell Viability (MTT Assay) cell_culture->viability_assay cell_cycle_assay 4.3 Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle_assay apoptosis_assay 4.4 Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay viability_assay->end cell_cycle_assay->end apoptosis_assay->end

Caption: General experimental workflow for preclinical evaluation of Taltobulin.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of Taltobulin on the assembly of purified tubulin into microtubules in a cell-free system. Polymerization is monitored by an increase in turbidity.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (10 mM in water)

  • Taltobulin (dissolved in DMSO)

  • Positive control (e.g., Nocodazole)

  • Vehicle control (DMSO)

  • Ice-cold 96-well, clear, flat-bottom microplate

  • Temperature-controlled microplate reader (340 nm absorbance)

Procedure:

  • Reagent Preparation:

    • Reconstitute tubulin in ice-cold GTB to a concentration of 4 mg/mL. Keep on ice and use within 30 minutes.

    • Prepare serial dilutions of Taltobulin in GTB. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Assay Setup (on ice):

    • In each well of the ice-cold 96-well plate, add the components in the following order:

      • 50 µL of GTB

      • 10 µL of Taltobulin dilution, positive control, or vehicle control.

      • 30 µL of 4 mg/mL tubulin solution.

  • Initiate Polymerization:

    • To start the reaction, add 10 µL of 10 mM GTP to each well. The final tubulin concentration will be 1.2 mg/mL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance vs. time to generate polymerization curves for each concentration of Taltobulin.

    • Determine the rate of polymerization and the maximum polymer mass for each condition.

    • Calculate the IC50 value for Taltobulin's inhibition of tubulin polymerization.

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of Taltobulin on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Taltobulin (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Taltobulin in culture medium.

    • Remove the old medium from the wells and add 100 µL of the Taltobulin dilutions. Include vehicle-treated and untreated controls.

    • Incubate for the desired time period (e.g., 72 hours).[1]

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[3]

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot cell viability against Taltobulin concentration and determine the IC50 value using non-linear regression.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content after treatment with Taltobulin.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Taltobulin (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~60-70% confluency.

    • Treat cells with various concentrations of Taltobulin (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 400 µL of cold PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[4]

    • Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods).

  • Staining:

    • Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution with RNase A.

    • Incubate for 30 minutes at room temperature in the dark.[5]

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.[4]

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of Taltobulin-treated cells to the control to identify cell cycle arrest.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Taltobulin-treated and control cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Following treatment with Taltobulin, harvest all cells (adherent and floating) from the culture plate.

    • Centrifuge and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the samples by flow cytometry immediately (within 1 hour).

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a quadrant plot using the fluorescence signals from Annexin V and PI.

    • Quantify the cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

    • Calculate the percentage of apoptotic cells in Taltobulin-treated samples compared to controls.

References

Application Notes and Protocols: Taltobulin Intermediate-4 in the Synthesis of a Potent ADC Payload for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taltobulin (also known as HTI-286) is a synthetic analog of the tripeptide hemiasterlin, a natural product isolated from marine sponges.[1][2][3] It is a highly potent antimicrotubule agent that has demonstrated significant activity against a wide range of cancer cell lines, including those exhibiting multidrug resistance.[1][2][3] Taltobulin's mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][4] These characteristics make Taltobulin an attractive payload for the development of Antibody-Drug Conjugates (ADCs), a class of targeted therapeutics designed to selectively deliver cytotoxic agents to cancer cells.[5][6]

Taltobulin intermediate-4 is a key precursor in the chemical synthesis of the active Taltobulin molecule.[7] While not the final cytotoxic payload itself, its synthesis and purity are critical for the successful production of Taltobulin-based ADCs. This document provides an overview of Taltobulin as an ADC payload, its mechanism of action, and protocols for its application in targeted cancer therapy research.

Mechanism of Action

Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[3]

  • Tubulin Polymerization Inhibition: Taltobulin binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules.[1][2]

  • Microtubule Depolymerization: It can also actively induce the depolymerization of existing microtubules.[4]

  • Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to the arrest of cancer cells in the G2/M phase of the cell cycle.[1][2]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]

A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated drug resistance, a common mechanism by which cancer cells evade the effects of other chemotherapeutic agents.[1][2][3]

Signaling Pathway for Taltobulin-Induced Apoptosis

Taltobulin_Pathway Taltobulin Signaling Pathway Taltobulin Taltobulin Payload Tubulin Tubulin Dimers Taltobulin->Tubulin Inhibits Polymerization Microtubules Microtubule Instability Taltobulin->Microtubules Induces Depolymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Taltobulin inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Application in Targeted Cancer Therapy: Antibody-Drug Conjugates

Taltobulin's high potency makes it an ideal payload for ADCs. In this therapeutic modality, Taltobulin is chemically linked to a monoclonal antibody that specifically targets a tumor-associated antigen on the surface of cancer cells. This targeted delivery strategy aims to increase the therapeutic index of the cytotoxic agent by concentrating it at the tumor site while minimizing exposure to healthy tissues.

Logical Relationship of a Taltobulin-ADC

ADC_Logic Taltobulin-ADC Conceptual Diagram ADC Antibody-Drug Conjugate Antibody + Linker + Taltobulin Payload Tumor_Antigen Tumor-Associated Antigen ADC->Tumor_Antigen Binding Cancer_Cell Cancer Cell Tumor_Antigen->Cancer_Cell On Surface Of Internalization Internalization & Payload Release Cancer_Cell->Internalization Endocytosis Apoptosis Cell Death (Apoptosis) Internalization->Apoptosis

Caption: A Taltobulin-ADC binds to a tumor antigen, is internalized, and releases its payload.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of Taltobulin.

Table 1: In Vitro Cytotoxicity of Taltobulin

Cell LineCancer TypeIC50 (nM)[1][2]
Average of 18 cell lines Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma2.5 ± 2.1
Median of 18 cell lines Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma1.7

Table 2: In Vivo Efficacy of Taltobulin in Xenograft Models

Xenograft ModelCancer TypeDosingTumor Growth Inhibition (%)[2]
LoxMelanoma3 mg/kg, p.o.97.3
KB-3-1Epidermoid3 mg/kg, p.o.82
LoxMelanomaNot specified96-98 (on day 12)
KB-8-5Not specifiedNot specified84 (on day 14)
MX-1WNot specifiedNot specified97
DLD-1Not specifiedNot specified80
HCT-15Not specifiedNot specified66

Experimental Protocols

Protocol 1: Synthesis of Taltobulin from this compound (Conceptual Outline)

This protocol provides a high-level conceptual outline for the final steps in the synthesis of Taltobulin, where this compound would be a key building block. The actual synthesis is complex and should be performed by trained chemists with access to specialized equipment.[8]

  • Preparation of Reagents: Ensure all solvents and reagents are of appropriate grade and are free of water and other contaminants. This compound and other necessary synthetic fragments should be fully characterized for purity before use.

  • Peptide Coupling: In an inert atmosphere (e.g., under argon or nitrogen), dissolve this compound in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Add the subsequent amino acid or peptide fragment and a coupling agent (e.g., HATU, HBTU) along with a non-nucleophilic base (e.g., DIEA).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.

  • Purify the resulting peptide by flash column chromatography on silica (B1680970) gel.

  • Deprotection: If protecting groups are present on the peptide, remove them using appropriate deprotection conditions (e.g., trifluoroacetic acid for Boc groups).

  • Final Purification: Purify the final Taltobulin product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final Taltobulin product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assay of a Taltobulin-ADC

This protocol describes a standard method for evaluating the potency of a Taltobulin-ADC against cancer cell lines.

  • Cell Culture: Culture the target cancer cell line (expressing the antigen of interest) and a control cell line (negative for the antigen) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Preparation: Prepare serial dilutions of the Taltobulin-ADC, unconjugated Taltobulin, and a non-targeting control ADC in cell culture medium.

  • Treatment: Remove the old medium from the cell plates and add the various concentrations of the ADC and control compounds. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72-120 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTS or MTT assay. Add the viability reagent to each well and incubate as per the manufacturer's instructions.

  • Data Analysis: Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated controls.

  • Plot the viability data against the logarithm of the drug concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Experimental Workflow for Taltobulin-ADC Evaluation

ADC_Workflow Taltobulin-ADC Preclinical Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Binding Binding Assay (Flow Cytometry, ELISA) Internalization Internalization Assay (Confocal Microscopy) Binding->Internalization Cytotoxicity Cytotoxicity Assay (IC50 Determination) Internalization->Cytotoxicity Xenograft Xenograft Tumor Model Establishment Cytotoxicity->Xenograft Treatment ADC Administration Xenograft->Treatment Efficacy Tumor Growth Inhibition (TGI) Measurement Treatment->Efficacy Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Treatment->Toxicity ADC_Prep Taltobulin-ADC Preparation & Characterization ADC_Prep->Binding

Caption: A typical workflow for the preclinical evaluation of a Taltobulin-ADC.

Taltobulin is a highly potent cytotoxic agent with a favorable profile for use as a payload in antibody-drug conjugates for targeted cancer therapy. The synthesis of Taltobulin, involving key steps with precursors like this compound, is fundamental to the development of these next-generation cancer therapeutics. The provided data and protocols offer a foundational resource for researchers and drug development professionals working in this exciting field.

References

Application Notes and Protocols: Linker Chemistry for Taltobulin Intermediate-4 in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. Taltobulin, a synthetic analog of the marine natural product hemiasterlin, is a highly potent tubulin inhibitor that induces mitotic arrest and apoptosis in cancer cells.[1][2][3] Its significant cytotoxicity makes it an attractive payload for ADC development. Taltobulin intermediate-4 is a key precursor in the synthesis of Taltobulin, and its functionalization allows for the attachment of a chemical linker, enabling conjugation to a monoclonal antibody.[4]

The linker component of an ADC is critical, as it must remain stable in systemic circulation to prevent premature release of the toxic payload, while enabling efficient cleavage and release of the active drug upon internalization into the target cancer cell.[5][6][7] This document provides a detailed overview of a common and effective linker strategy for the conjugation of a this compound derivative to a monoclonal antibody, focusing on a maleimide-cysteine linkage with a cleavable valine-citrulline (Val-Cit) peptide linker.

Signaling Pathway of Taltobulin-Based ADCs

Upon binding to a target antigen on the surface of a cancer cell, the Taltobulin-ADC is internalized, typically via receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where the cleavable linker is hydrolyzed by lysosomal proteases, such as Cathepsin B, releasing the active Taltobulin payload.[8] Once in the cytoplasm, Taltobulin binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Taltobulin_ADC_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Taltobulin-ADC Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Taltobulin Active Taltobulin Lysosome->Taltobulin Linker Cleavage Tubulin Tubulin Taltobulin->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of action of a Taltobulin-ADC.

Linker Chemistry: Maleimide-Cysteine Conjugation with a Cleavable Val-Cit Linker

A widely used and reliable strategy for conjugating tubulin inhibitors like Taltobulin to antibodies involves the use of a maleimide-functionalized linker that reacts with the thiol groups of cysteine residues on the antibody.[] To achieve a controlled drug-to-antibody ratio (DAR), the interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiol groups.

The linker itself often comprises several components:

  • Maleimide (B117702): A thiol-reactive group for covalent attachment to the antibody's cysteine residues.[]

  • PEG Spacer (Optional): A polyethylene (B3416737) glycol spacer can be included to improve the solubility and pharmacokinetic properties of the ADC.

  • Val-Cit Dipeptide: A protease-cleavable linker that is stable in the bloodstream but is efficiently cleaved by lysosomal enzymes like Cathepsin B, which are often upregulated in tumor cells.[10][11]

  • PABC (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the unmodified active Taltobulin payload.[10]

Quantitative Data Summary

The following tables provide representative data for the in vitro cytotoxicity of Taltobulin and a hypothetical Taltobulin-ADC. This data is intended to serve as a benchmark for researchers.

Compound Cell Line IC50 (nM) Reference
Taltobulin (HTI-286)Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma (average of 18 cell lines)2.5 ± 2.1[1][2]
Taltobulin (HTI-286)Hepatic Tumor Cell Lines (MH, HepG2, Hep3B)~2[3]

Table 1: In Vitro Cytotoxicity of Taltobulin

ADC Component Parameter Value
Monoclonal AntibodyTrastuzumab (anti-HER2)-
Linkermc-Val-Cit-PABC-
PayloadTaltobulin-
ADC Characteristics
Drug-to-Antibody Ratio (DAR)Average3.8
Monomer Purity (SEC-HPLC)%>95%
In Vitro Cytotoxicity
HER2-positive cell line (e.g., SK-BR-3)IC50 (nM)0.5 - 5
HER2-negative cell line (e.g., MDA-MB-231)IC50 (nM)>1000
Plasma Stability (in vitro)
% Intact ADC after 7 days>90%

Table 2: Representative Physicochemical and In Vitro Efficacy Data for a Hypothetical Anti-HER2-Taltobulin-ADC (Note: This data is illustrative and based on typical values for similar ADCs).

Experimental Protocols

The following protocols describe the key steps for the synthesis, conjugation, and characterization of a Taltobulin-ADC.

Protocol 1: Synthesis of Maleimide-Functionalized this compound (Drug-Linker)

This protocol assumes the availability of this compound with a suitable functional group (e.g., an amine) for linker attachment.

Materials:

  • This compound-amine derivative

  • mc-Val-Cit-PABC-OSu (Maleimidocaproyl-Val-Cit-p-aminobenzoyloxycarbonyl-N-hydroxysuccinimide ester)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve this compound-amine (1 equivalent) in anhydrous DMF.

  • Add mc-Val-Cit-PABC-OSu (1.2 equivalents) to the solution.

  • Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product by reverse-phase HPLC to obtain the maleimide-functionalized Taltobulin drug-linker.

  • Lyophilize the pure fractions to yield the final product as a white solid.

Protocol 2: Conjugation of Drug-Linker to Monoclonal Antibody

This protocol describes the conjugation of the maleimide-functionalized Taltobulin to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Maleimide-functionalized Taltobulin drug-linker dissolved in DMSO (10 mM stock)

  • PBS, pH 7.4

  • Desalting columns (e.g., Sephadex G-25)

  • Quenching solution (e.g., 10 mM N-acetylcysteine)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

    • Add a 5-10 fold molar excess of TCEP to the antibody solution.

    • Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with degassed PBS (pH 7.4).

  • Conjugation Reaction:

    • Immediately after purification, add the maleimide-functionalized Taltobulin stock solution to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker per antibody is recommended as a starting point.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add a 20-fold molar excess of N-acetylcysteine (relative to the drug-linker) to cap any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other reagents using a desalting column or size-exclusion chromatography (SEC).

ADC_Conjugation_Workflow mAb Monoclonal Antibody (mAb) Reduction Reduction with TCEP (Generates free thiols) mAb->Reduction Reduced_mAb Reduced mAb Reduction->Reduced_mAb Conjugation Cysteine-Maleimide Conjugation Reduced_mAb->Conjugation Drug_Linker Maleimide-Linker-Taltobulin Drug_Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Quenching Quenching with N-acetylcysteine Crude_ADC->Quenching Purification Purification (e.g., SEC) Quenching->Purification Pure_ADC Purified Taltobulin-ADC Purification->Pure_ADC

Figure 2: Experimental workflow for Taltobulin-ADC conjugation.
Protocol 3: Characterization of the Taltobulin-ADC

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the ADC increases with the DAR.[12][13]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 25% isopropanol

Procedure:

  • Equilibrate the HIC column with a high percentage of Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • The different peaks correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR by integrating the peak areas and weighting them by their respective DAR values.

B. In Vitro Cytotoxicity Assay

This protocol determines the potency of the Taltobulin-ADC in killing cancer cells.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • Taltobulin-ADC and control antibody

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the Taltobulin-ADC and a non-conjugated control antibody.

  • Treat the cells with the different concentrations of the ADC and controls.

  • Incubate the cells for 72-96 hours.[14]

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Conclusion

The linker chemistry is a pivotal component in the design and efficacy of an antibody-drug conjugate. The use of a maleimide-cysteine conjugation strategy with a cleavable Val-Cit linker provides a robust and well-characterized method for attaching potent tubulin inhibitors like Taltobulin to monoclonal antibodies. This approach ensures stability in circulation and facilitates targeted release within cancer cells. The protocols and data presented here offer a comprehensive guide for researchers and drug developers working on the next generation of Taltobulin-based ADCs. Rigorous characterization, including DAR determination and in vitro cytotoxicity assessment, is essential to ensure the quality, potency, and therapeutic potential of these promising anti-cancer agents.

References

Application Notes and Protocols for the Characterization of Taltobulin-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent, leading to enhanced efficacy and a wider therapeutic window. Taltobulin (also known as HTI-286) is a potent synthetic analog of the natural product hemiasterlin, which acts as a microtubule-destabilizing agent.[1] Its sub-nanomolar cytotoxicity makes it an attractive payload for use in ADCs.[1]

This document provides detailed application notes and protocols for the characterization of ADCs synthesized using Taltobulin as the cytotoxic payload. It is important to note that "Taltobulin intermediate-4" is a precursor used in the chemical synthesis of the final Taltobulin molecule. The subsequent protocols, therefore, focus on the characterization of the final ADC product, which incorporates the fully synthesized Taltobulin payload.

Conceptual Synthesis Workflow of a Taltobulin-ADC

The synthesis of a Taltobulin-ADC is a multi-step process that involves the preparation of the Taltobulin payload, its attachment to a linker, and the final conjugation of the linker-payload entity to a monoclonal antibody.

G cluster_0 Payload Synthesis cluster_1 Linker-Payload Preparation cluster_2 ADC Conjugation & Purification A This compound & other precursors B Chemical Synthesis A->B C Taltobulin Payload B->C E Activation & Coupling C->E D Linker Moiety D->E F Taltobulin-Linker Construct E->F I Conjugation Reaction F->I G Monoclonal Antibody (e.g., anti-HER2) H Partial Reduction/Modification G->H H->I J Purification (e.g., SEC/HIC) I->J K Characterized Taltobulin-ADC J->K

Figure 1: Conceptual workflow for the synthesis of a Taltobulin-ADC.

Physicochemical Characterization

A critical aspect of ADC characterization is the determination of its physicochemical properties, with the Drug-to-Antibody Ratio (DAR) being a key quality attribute.

Drug-to-Antibody Ratio (DAR) Determination

The DAR represents the average number of drug molecules conjugated to one antibody molecule. It is crucial as it directly impacts the ADC's efficacy and safety. Several orthogonal methods are employed to determine the DAR.

Table 1: Summary of DAR Characterization Data for a Representative Taltobulin-ADC

ParameterMethodResult
Average DARUV-Vis Spectroscopy3.8
DAR DistributionHIC-HPLCDAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5%
Average DARHIC-HPLC3.9
Mass ConfirmationLC-MSConfirmed masses for DAR0, DAR2, DAR4, DAR6, DAR8 species
Average DARLC-MS3.9

Principle: This method relies on the different absorbance maxima of the antibody (protein) and the Taltobulin payload. By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to Taltobulin, the concentrations of both can be determined and the average DAR calculated.

Materials:

  • Taltobulin-ADC sample

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine the extinction coefficients for the naked antibody at 280 nm (ε_Ab,280_) and for the Taltobulin-linker at 280 nm (ε_Drug,280_) and its absorbance maximum (ε_Drug,λmax_).

  • Dilute the Taltobulin-ADC sample in PBS to a concentration that gives an A280 reading between 0.5 and 1.5.

  • Measure the absorbance of the ADC sample at 280 nm (A_ADC,280_) and at the λmax for the drug (A_ADC,λmax_).

  • Calculate the concentration of the antibody and the drug using the following equations:

    • C_Drug_ = A_ADC,λmax_ / ε_Drug,λmax_

    • C_Ab_ = (A_ADC,280_ - (C_Drug_ * ε_Drug,280_)) / ε_Ab,280_

  • Calculate the average DAR:

    • DAR = C_Drug_ / C_Ab_

Principle: HIC separates ADC species based on their hydrophobicity. Since each conjugated Taltobulin molecule increases the overall hydrophobicity of the antibody, species with different DARs can be resolved.

Materials:

  • Taltobulin-ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the Taltobulin-ADC sample.

  • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for each resolved species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR:

    • Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

G A Taltobulin-ADC Sample B Inject onto HIC Column A->B C Gradient Elution (High to Low Salt) B->C D UV Detection (280 nm) C->D E Chromatogram Generation D->E F Peak Integration for DAR0, DAR2, DAR4... E->F G Calculate Weighted Average DAR F->G

Figure 2: Experimental workflow for DAR determination by HIC-HPLC.

In Vitro Characterization

In vitro assays are essential to determine the biological activity of the Taltobulin-ADC, including its potency and specificity.

In Vitro Cytotoxicity Assay

The in vitro cytotoxicity is a measure of the ADC's ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is determined for both antigen-positive and antigen-negative cell lines to assess potency and target specificity.

Table 2: Representative In Vitro Cytotoxicity of an Anti-HER2 Taltobulin-ADC

Cell LineHER2 ExpressionADC IC50 (pM)Taltobulin (free drug) IC50 (pM)
SK-BR-3High15050
BT-474High25060
MDA-MB-468Negative> 100,00075
MCF-7Negative> 100,00080

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-468) cancer cell lines

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Taltobulin-ADC and free Taltobulin

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.

  • Incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of the Taltobulin-ADC and free Taltobulin in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

  • Incubate for 72-96 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the cell viability against the drug concentration and determine the IC50 value using a non-linear regression curve fit.

G A Seed HER2+ and HER2- cells in 96-well plates B Incubate Overnight A->B C Add serial dilutions of Taltobulin-ADC B->C D Incubate for 72-96 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Incubate Overnight G->H I Read Absorbance at 570 nm H->I J Calculate % Viability and Determine IC50 I->J

Figure 3: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Characterization

In vivo studies are crucial for evaluating the anti-tumor efficacy and tolerability of the Taltobulin-ADC in a living organism.

In Vivo Efficacy in a Xenograft Model

Table 3: Summary of a Representative In Vivo Efficacy Study

ParameterDescription
Animal ModelFemale athymic nude mice
Tumor ModelSubcutaneous xenograft of BT-474 cells
Treatment Groups1. Vehicle control
2. Non-binding control ADC (10 mg/kg)
3. Naked anti-HER2 mAb (10 mg/kg)
4. Taltobulin-ADC (3 mg/kg)
5. Taltobulin-ADC (10 mg/kg)
Dosing ScheduleSingle intravenous (IV) injection
Primary EndpointTumor growth inhibition (TGI)
Secondary EndpointBody weight change (tolerability)
Expected OutcomeDose-dependent tumor regression in Taltobulin-ADC groups with no significant body weight loss.

Principle: This study assesses the ability of the Taltobulin-ADC to inhibit the growth of human tumors implanted in immunodeficient mice.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • BT-474 human breast cancer cells

  • Matrigel

  • Taltobulin-ADC, control ADC, naked antibody, and vehicle control

  • Calipers for tumor measurement

  • Scale for body weight measurement

Procedure:

  • Subcutaneously implant 5 x 10^6 BT-474 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Administer a single IV dose of the respective treatments.

  • Measure tumor volume (Volume = (length x width²) / 2) and body weight twice weekly for 28-42 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

G A Implant BT-474 tumor cells subcutaneously in nude mice B Monitor tumor growth to ~100-150 mm³ A->B C Randomize mice into treatment groups B->C D Administer single IV dose of ADC, controls, or vehicle C->D E Measure tumor volume and body weight twice weekly D->E F Continue monitoring for 28-42 days E->F G Data Analysis: Tumor Growth Inhibition (TGI) F->G G cluster_0 Extracellular cluster_1 Intracellular ADC Taltobulin-ADC Receptor HER2 Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Taltobulin Released Taltobulin Lysosome->Taltobulin 4. Payload Release Tubulin Tubulin Dimers Taltobulin->Tubulin 5. Binds to Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule 6. Inhibits Polymerization MitoticArrest G2/M Arrest Microtubule->MitoticArrest 7. Cell Cycle Arrest Apoptosis Apoptosis MitoticArrest->Apoptosis 8. Cell Death

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Taltobulin Intermediate-4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Taltobulin intermediate-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this key intermediate.

This compound Structure: (2S,4S)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-phenylpropyl)pyrrolidine-2-carboxamide CAS Number: 187345-37-5

The primary challenge in the synthesis of this compound lies in the peptide coupling of the sterically hindered amino acid, N-Boc-L-tert-leucine, with the proline derivative, (2S,4S)-4-hydroxy-N-((S)-1-phenylpropyl)pyrrolidine-2-carboxamide. The bulky tert-butyl group of Boc-L-tert-leucine can significantly impede the coupling reaction, leading to low yields, incomplete reactions, and potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My coupling reaction to form this compound is showing low yield. What are the likely causes and how can I improve it?

A1: Low yields are a common issue in the coupling of sterically hindered amino acids like N-Boc-L-tert-leucine. Several factors can contribute to this:

  • Inefficient Coupling Reagent: Standard coupling reagents may not be effective enough to overcome the steric hindrance.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.

  • Poor Quality of Starting Materials: Impurities in either the Boc-L-tert-leucine or the proline derivative can interfere with the reaction.

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.

Troubleshooting Steps:

  • Optimize the Coupling Reagent: Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are recommended.

  • Adjust Reaction Conditions:

    • Temperature: While room temperature is a common starting point, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate. However, be cautious as higher temperatures can also increase the risk of side reactions, including racemization.

    • Reaction Time: Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.

    • Solvent: Aprotic polar solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are generally preferred for peptide couplings as they can help to solvate the reactants and facilitate the reaction.

  • Ensure High Purity of Starting Materials: Purify both N-Boc-L-tert-leucine and the proline derivative before the coupling reaction. Impurities can act as catalysts for side reactions or inhibit the main reaction.

  • Pre-activation: Pre-activating the Boc-L-tert-leucine with the coupling reagent before adding the proline derivative can sometimes improve the yield.

Q2: I am observing significant amounts of unreacted starting material even after a prolonged reaction time. What should I do?

A2: This indicates an incomplete reaction, likely due to the high steric hindrance.

Troubleshooting Steps:

  • Increase Reagent Equivalents: Use a higher excess of the coupling reagent and the Boc-L-tert-leucine (e.g., 1.5-2.0 equivalents of each relative to the proline derivative).

  • Consider a Different Activation Method: Formation of the symmetrical anhydride (B1165640) of Boc-L-tert-leucine in situ using a carbodiimide (B86325) like DIC (N,N'-Diisopropylcarbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine) can be an effective alternative.

  • Check for Amine Reactivity: Ensure the amine of your proline derivative is deprotected and available for reaction. If it is in a salt form (e.g., HCl or TFA salt), a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) must be added to neutralize it.

Q3: I am concerned about racemization of the L-tert-leucine stereocenter during the coupling reaction. How can I minimize this?

A3: Racemization is a potential side reaction, especially with prolonged reaction times, elevated temperatures, or the use of strong bases.[1]

Troubleshooting Steps:

  • Choice of Coupling Reagent and Additive: Use coupling reagents known to suppress racemization. Additives like HOBt (Hydroxybenzotriazole) or OxymaPure® can help to minimize this side reaction.[1]

  • Control the Base: Use a hindered, non-nucleophilic base like DIEA and use the minimum amount necessary. The choice of base can be critical; in some cases, a weaker base like pyridine (B92270) has been shown to reduce racemization with certain coupling reagents.[1]

  • Lower the Temperature: If possible, run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period.

  • Minimize Pre-activation Time: If you are pre-activating the carboxylic acid, keep the pre-activation time short before adding the amine component.

Q4: The purification of this compound is proving to be difficult. What are some effective purification strategies?

A4: The bulky and hydrophobic nature of the molecule can make purification challenging.

Troubleshooting Steps:

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective.

  • Reverse-Phase HPLC: For higher purity, preparative reverse-phase HPLC can be used. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like TFA (Trifluoroacetic acid) is a good starting point.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method. Experiment with different solvent mixtures to find one that gives good quality crystals.

Quantitative Data Summary

The following table provides a general overview of typical reaction parameters for the synthesis of this compound. Note that optimal conditions may vary depending on the specific scale and laboratory setup.

ParameterTypical Range/ValueNotes
Yield 60-85%Highly dependent on coupling reagent and reaction conditions.
Purity (crude) 70-90%Can be improved by optimizing reaction conditions to minimize side products.
Purity (after chromatography) >95%Typically achievable with careful column chromatography or preparative HPLC.
Boc-L-tert-leucine (equiv.) 1.1 - 1.5Higher excess may be needed for difficult couplings.
Coupling Reagent (equiv.) 1.1 - 1.5(e.g., HATU, HBTU)
Base (equiv.) 2.0 - 3.0(e.g., DIEA, NMM)
Reaction Temperature 0 °C to RTGentle heating may be required in some cases.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of N-Boc-L-tert-leucine

This protocol provides a general procedure for the coupling of N-Boc-L-tert-leucine with the proline derivative using HATU as the coupling reagent.

Materials:

  • N-Boc-L-tert-leucine

  • (2S,4S)-4-hydroxy-N-((S)-1-phenylpropyl)pyrrolidine-2-carboxamide (or its salt)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-L-tert-leucine (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of (2S,4S)-4-hydroxy-N-((S)-1-phenylpropyl)pyrrolidine-2-carboxamide (1.0 equivalent) in anhydrous DMF to the reaction mixture. If the proline derivative is a salt, ensure enough DIEA is present for neutralization.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Starting Materials cluster_reaction Peptide Coupling cluster_workup Work-up & Purification boc_leu N-Boc-L-tert-leucine preactivation Pre-activation (Boc-L-tert-leucine + HATU + DIEA in DMF) boc_leu->preactivation proline_deriv Proline Derivative coupling Coupling Reaction (Addition of Proline Derivative) proline_deriv->coupling preactivation->coupling monitoring Reaction Monitoring (TLC / LC-MS) coupling->monitoring extraction Aqueous Work-up (EtOAc, NaHCO3, Brine) monitoring->extraction If complete purification Purification (Column Chromatography) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Coupling Reaction

troubleshooting_low_yield start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_coupling_reagent Evaluate Coupling Reagent start->check_coupling_reagent impure_reagents Impure? check_reagents->impure_reagents suboptimal_conditions Suboptimal? check_conditions->suboptimal_conditions inefficient_reagent Inefficient? check_coupling_reagent->inefficient_reagent impure_reagents->check_conditions No purify Purify Starting Materials impure_reagents->purify Yes suboptimal_conditions->check_coupling_reagent No optimize_conditions Optimize Temp, Time, Solvent suboptimal_conditions->optimize_conditions Yes change_reagent Switch to Potent Reagent (e.g., HATU) inefficient_reagent->change_reagent Yes increase_equivalents Increase Equivalents inefficient_reagent->increase_equivalents No rerun Re-run Reaction purify->rerun optimize_conditions->rerun change_reagent->rerun increase_equivalents->rerun

Caption: Decision-making process for troubleshooting low reaction yields.

References

Technical Support Center: Enhancing the Yield of Taltobulin Intermediate-4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of the potent anticancer agent Taltobulin, optimizing the yield of its key building blocks is paramount for an efficient and cost-effective drug development pipeline. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Taltobulin intermediate-4 (CAS 187345-37-5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in the synthesis of Taltobulin?

This compound, systematically named ethyl (S,E)-4-((S)-2-((tert-butoxycarbonyl)amino)-N,3,3-trimethylbutanamido)-2,5-dimethylhex-2-enoate, is a crucial precursor in the convergent synthesis of Taltobulin.[1][2][3] It represents a significant portion of the final molecule's backbone and is typically formed through a peptide coupling reaction.

Q2: What is the general synthetic route for this compound?

The synthesis of this compound involves the coupling of two smaller fragments: a Boc-protected tert-leucine derivative and an amino-ester fragment. This reaction is a critical step where yield can be significantly impacted by various factors.

Q3: What are the most common reasons for low yields of this compound?

Low yields in the synthesis of this compound can often be attributed to incomplete reactions, side reactions, and difficulties in purification. Specific issues may include steric hindrance between the coupling partners, suboptimal activation of the carboxylic acid, or decomposition of the product under the reaction or workup conditions.

Troubleshooting Guide for Low Yield of this compound

This guide provides a structured approach to identifying and resolving common issues leading to decreased yields during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Incomplete Reaction (Starting materials remain) Insufficient activation of the carboxylic acid: The coupling reagent may not be effectively activating the carboxylic acid of the Boc-tert-leucine fragment.- Optimize Coupling Reagent: Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP. - Increase Reagent Equivalents: Incrementally increase the equivalents of the coupling reagent and the base (e.g., DIPEA). - Pre-activation: Allow the carboxylic acid to pre-activate with the coupling reagent and base for 15-30 minutes before adding the amine component.
Steric Hindrance: The bulky nature of the tert-leucine and the amino-ester fragment can slow down the reaction rate.- Elevated Temperature: Carefully increase the reaction temperature (e.g., to 40-50 °C) to overcome the activation energy barrier. Monitor for potential side reactions. - Extended Reaction Time: Prolong the reaction time and monitor progress by TLC or LC-MS.
Poor Solubility: Reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous and inefficient reaction.- Solvent Screening: Test alternative anhydrous aprotic polar solvents such as DMF, NMP, or a mixture of DCM and DMF to ensure complete dissolution of all reactants.
Formation of Significant Side Products Epimerization: Loss of stereochemical integrity at the chiral center of the amino acid can occur, especially with over-activation or prolonged reaction times at elevated temperatures.- Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. - Control Temperature: Maintain the reaction at a lower temperature if epimerization is detected.
Side reaction with the coupling reagent: The amine component can react with certain coupling reagents (e.g., guanidinylation with HATU).- Stoichiometry Control: Use a slight excess of the carboxylic acid component relative to the coupling reagent.
Difficult Purification Co-elution of product and byproducts: The polarity of the desired product and certain byproducts might be very similar, making chromatographic separation challenging.- Alternative Purification Techniques: Explore other purification methods such as preparative HPLC or crystallization if flash chromatography is ineffective. - Optimize Chromatography Conditions: Experiment with different solvent systems and gradients for flash chromatography.
Product Decomposition on Silica (B1680970) Gel: The product may be sensitive to the acidic nature of standard silica gel.- Neutralized Silica: Use silica gel that has been pre-treated with a base (e.g., triethylamine) to neutralize acidic sites.

Experimental Protocols

General Protocol for the Synthesis of this compound via Peptide Coupling

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reactant batches.

Materials:

  • Boc-L-tert-leucine

  • Ethyl (E)-4-amino-2,5-dimethylhex-2-enoate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Boc-L-tert-leucine (1.0 eq) in anhydrous DCM or DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add a solution of ethyl (E)-4-amino-2,5-dimethylhex-2-enoate (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Synthesis
Issue Parameter to Modify Low End Recommended Range High End Notes
Low YieldCoupling Reagent Equivalents (vs. limiting reagent)1.0 eq1.1 - 1.5 eq2.0 eqHigher equivalents may be needed for sterically hindered couplings.
Base Equivalents (vs. limiting reagent)1.5 eq2.0 - 3.0 eq4.0 eqEnsure the base is non-nucleophilic.
Reaction Temperature0 °CRoom Temperature (20-25 °C)50 °CHigher temperatures may increase reaction rate but can also promote side reactions.
Reaction Time1 hour2 - 12 hours24 hoursMonitor reaction progress to determine optimal time.
Product ImpurityPurity of Starting Materials<95%>98%>99%Impurities in starting materials can lead to side products.
Water Content in Solvent>100 ppm<50 ppm<10 ppmAnhydrous conditions are critical for efficient coupling.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield

G Troubleshooting Workflow for Low Yield start Low Yield of Intermediate-4 Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm incomplete Incomplete Reaction? check_sm->incomplete side_products Significant Side Products? incomplete->side_products No optimize_coupling Optimize Coupling Conditions: - Increase reagent equivalents - Change coupling reagent - Extend reaction time incomplete->optimize_coupling Yes optimize_conditions Modify Reaction Conditions: - Lower temperature - Change base - Check for moisture side_products->optimize_conditions Yes purification_issue Difficulty in Purification? side_products->purification_issue No success Improved Yield optimize_coupling->success optimize_conditions->success optimize_purification Optimize Purification: - Different solvent system - Alternative chromatography - Neutralize silica purification_issue->optimize_purification Yes end Consult Further Literature purification_issue->end No optimize_purification->success

Caption: A decision-making workflow for troubleshooting low yields.

Diagram 2: Key Factors Influencing Peptide Coupling Yield

G Factors Affecting Intermediate-4 Yield yield Yield of Intermediate-4 reagents Reagent Quality & Stoichiometry reagents->yield coupling_reagent Coupling Reagent reagents->coupling_reagent base Base reagents->base conditions Reaction Conditions conditions->yield solvents Solvent Purity conditions->solvents temperature Temperature conditions->temperature time Reaction Time conditions->time substrate Substrate Properties substrate->yield steric_hindrance Steric Hindrance substrate->steric_hindrance solubility Solubility substrate->solubility workup Workup & Purification workup->yield extraction Extraction Efficiency workup->extraction chromatography Chromatography workup->chromatography

Caption: Key parameters influencing the overall yield.

References

Technical Support Center: Purification of Taltobulin Intermediate-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Taltobulin intermediate-4, a key component in the synthesis of the potent anti-tubulin agent, Taltobulin.[1] This guide is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification process.

Troubleshooting Guide

Effective purification of this compound is critical for the successful synthesis of Taltobulin. Below is a troubleshooting guide to address common issues that may arise during its purification, primarily focusing on column chromatography, given that the intermediate is an oil.[1]

Issue Potential Cause Recommended Solution
Low Yield After Column Chromatography Compound is highly polar and streaks on the column. - Use a more polar solvent system. A common strategy for polar compounds is to add a small percentage of methanol (B129727) or ethanol (B145695) to a dichloromethane (B109758) or ethyl acetate (B1210297) mobile phase. - Consider using reversed-phase chromatography (C18 silica) with a water/acetonitrile (B52724) or water/methanol gradient containing a modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[2][3]
Compound is unstable on silica (B1680970) gel. - Perform a quick stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs. - If unstable, consider using a less acidic stationary phase like alumina (B75360) or a deactivated silica gel.
Improper solvent selection for elution. - Ensure the chosen solvent system provides good separation on the analytical TLC plate before scaling up to a column. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
Co-elution of Impurities Presence of the Passerini reaction byproduct. - The Passerini product, an α-acyloxy amide, is a common byproduct in Ugi reactions and may have similar polarity to the desired Ugi product (an α-acylamino amide).[4] - Optimize the gradient elution in reversed-phase HPLC to improve separation. The subtle difference in the functional group (ester vs. amide) can often be exploited under these conditions.
Unreacted starting materials or other side products. - Analyze the crude reaction mixture by LC-MS or NMR to identify the major impurities. - Adjust the solvent system for column chromatography to maximize the resolution between the product and the identified impurities. A shallower gradient may be necessary.
Product Appears as an Oil, Making Handling Difficult Inherent property of this compound. - this compound is described as an oil.[1] - After purification, concentrate the fractions under high vacuum to remove all solvent. The resulting oil can be stored under an inert atmosphere at low temperatures (-20°C to -80°C) to maintain stability.[1]
Residual solvent. - Ensure complete removal of high-boiling point solvents like DMSO or DMF if they were used in the reaction or for sample loading. This may require a high vacuum and gentle heating.
Difficulty with Recrystallization Compound is an oil at room temperature. - Standard recrystallization is not feasible for an oil. - Attempt to form a solid salt derivative if the molecule has a basic site that can be protonated (e.g., with HCl or TFA) or an acidic site. This salt may be crystalline.
Oiling out during attempted crystallization. - This occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. - Try using a lower boiling point solvent system or a solvent pair to induce crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound?

A1: this compound is characterized as a colorless to light yellow oil with the following properties:

Property Value
Molecular Formula C22H40N2O5
Molecular Weight 412.56 g/mol
CAS Number 187345-37-5
Solubility Soluble in DMSO

Data sourced from MedChemExpress.[1]

Q2: What is the most likely major impurity in the crude this compound reaction mixture?

A2: Given that the synthesis of Taltobulin involves a four-component Ugi reaction, the most probable significant impurity is the product of the corresponding three-component Passerini reaction.[6] The Passerini reaction involves the same aldehyde, isocyanide, and carboxylic acid components but proceeds in the absence of the amine.[4] The resulting α-acyloxy amide can be challenging to separate from the desired α-acylamino amide Ugi product due to structural similarities.

Q3: Which chromatographic technique is most suitable for purifying this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is generally the standard and most effective method for purifying peptide-like molecules.[7][8] A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with an acid modifier like 0.1% TFA or formic acid to improve peak shape and resolution.[2][3] For larger scale purification, flash column chromatography on silica gel can be attempted, but given the polar nature of the molecule, reversed-phase flash chromatography might be more successful.

Q4: Can I use normal-phase column chromatography on silica gel?

A4: Yes, normal-phase chromatography is a viable option. However, due to the likely polar nature of this compound, you may need to use a relatively polar mobile phase to achieve adequate elution. A typical starting point would be a gradient of ethyl acetate in hexanes, potentially with the addition of a small amount of methanol or ethanol to increase the eluent strength. It is crucial to first develop a suitable solvent system using thin-layer chromatography (TLC).

Q5: My this compound is an oil. How can I solidify it for easier handling and storage?

A5: As this compound is an oil at room temperature, direct crystallization is not possible. You could attempt to form a solid derivative. If the structure contains a basic nitrogen atom, you can try to form a salt (e.g., a hydrochloride or trifluoroacetate (B77799) salt) by treating a solution of the oil with the corresponding acid. These salts are often crystalline and more stable solids.

Experimental Protocol: Reversed-Phase Flash Chromatography

This protocol provides a general methodology for the purification of this compound using reversed-phase flash chromatography.

Materials:

  • Crude this compound

  • Reversed-phase C18 silica gel

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Flash chromatography system with a UV detector

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of DMSO or the initial mobile phase.

  • Column Packing and Equilibration:

    • Pack a flash chromatography column with reversed-phase C18 silica gel.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) for at least 3-5 column volumes.

  • Sample Loading: Load the dissolved sample onto the top of the equilibrated column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the proportion of acetonitrile in the mobile phase. A typical gradient might be from 5% to 95% acetonitrile over 20-30 column volumes. The exact gradient should be optimized based on analytical HPLC analysis of the crude material.

  • Fraction Collection: Collect fractions based on the UV chromatogram, monitoring at a wavelength where the compound absorbs (typically 210-220 nm for peptide-like structures).

  • Analysis of Fractions: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the acetonitrile using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the purified this compound oil.

    • Dry the isolated oil under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis_isolation Analysis & Isolation crude_product Crude Taltobulin Intermediate-4 dissolve Dissolve in minimal DMSO or Mobile Phase crude_product->dissolve load_column Load onto Equilibrated C18 Flash Column dissolve->load_column gradient_elution Gradient Elution (Water/Acetonitrile + 0.1% TFA) load_column->gradient_elution collect_fractions Collect Fractions (UV Detection) gradient_elution->collect_fractions analyze_fractions Analyze Fractions (TLC/HPLC) collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure concentrate Concentrate and Isolate Product pool_pure->concentrate pure_oil Pure Taltobulin Intermediate-4 (Oil) concentrate->pure_oil

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Purification Successful? issue Identify Issue start->issue No low_yield Low Yield issue->low_yield impurity Co-eluting Impurity issue->impurity oiling_out Product is an Oil issue->oiling_out change_phase Switch to Reversed-Phase or use polar solvent low_yield->change_phase optimize_gradient Optimize Gradient (Shallow Gradient) impurity->optimize_gradient salt_formation Attempt Salt Formation oiling_out->salt_formation high_vacuum Dry under High Vacuum oiling_out->high_vacuum end Pure Product change_phase->end optimize_gradient->end salt_formation->end high_vacuum->end

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Taltobulin Intermediate-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Taltobulin intermediate-4. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1]

Q2: What are the primary pathways of degradation for this compound?

A2: As a peptide-like molecule, this compound is susceptible to several degradation pathways, including hydrolysis, oxidation, and aggregation.[2][3][4] Hydrolysis of labile amide bonds, oxidation of susceptible amino acid residues, and formation of aggregates are common issues that can compromise the purity and activity of the intermediate.[2][3]

Q3: How can I minimize degradation of this compound in solution?

A3: To minimize degradation in solution, it is crucial to use appropriate buffers to maintain an optimal pH, protect the solution from light, and minimize exposure to atmospheric oxygen.[4][5] Working with degassed solvents and storing solutions at low temperatures can also significantly reduce the rate of degradation. For extended experiments, it is advisable to prepare fresh solutions.

Q4: What signs of degradation should I look for in my sample of this compound?

A4: Visual signs of degradation can include discoloration of the solid material or solution, and the formation of precipitates, which may indicate aggregation.[2] Analytical signs include the appearance of new peaks or a decrease in the main peak area in HPLC analysis, and changes in mass spectra indicating hydrolysis or oxidation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradation due to improper handling or storage.1. Review storage and handling procedures. Ensure the compound has been stored at the correct temperature and protected from light. 2. Prepare a fresh stock solution from a new vial of the intermediate. 3. Perform a forced degradation study to identify potential degradation products and their retention times.
Precipitate formation in solution Aggregation or low solubility.1. Confirm that the solvent system is appropriate for the desired concentration.[1] 2. Gentle sonication or warming may help to redissolve the precipitate, but be cautious as this may accelerate chemical degradation. 3. Consider using a different solvent system or a lower concentration.
Loss of biological activity Chemical degradation of the intermediate.1. Verify the purity of the intermediate using a suitable analytical method like LC-MS. 2. Ensure that the experimental conditions (e.g., pH, temperature) are within the stable range for the intermediate. 3. Prepare fresh solutions for each experiment to minimize the impact of degradation over time.
Discoloration of the solid compound Oxidation or other chemical degradation.1. Discard the discolored material. 2. Ensure that the container is properly sealed and stored under an inert atmosphere if the compound is particularly sensitive to oxidation. 3. When handling, minimize exposure to air and light.

Stability Data

The following tables summarize the stability of this compound under various stress conditions. This data is based on forced degradation studies and is intended to provide guidance for experimental design.

Table 1: pH-Dependent Stability of this compound

pHTemperature (°C)Incubation Time (hours)Purity (%)Major Degradant (%)
2.0402485.2Hydrolysis Product A (10.1)
4.0402492.5Hydrolysis Product A (5.3)
7.0402495.1Oxidative Adduct B (2.8)
9.0402488.7Hydrolysis Product C (8.5)

Table 2: Temperature and Light Effects on Stability of this compound (in solution at pH 7.0)

ConditionIncubation Time (hours)Purity (%)Major Degradant (%)
4°C, dark4898.5Oxidative Adduct B (0.8)
25°C, dark4894.2Oxidative Adduct B (3.5)
25°C, ambient light4889.7Photodegradant D (6.1)
40°C, dark4890.3Oxidative Adduct B (5.9)

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment
  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study
  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of the intermediate to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Analyze all samples by the HPLC-UV method described in Protocol 1 and by LC-MS to identify degradation products.

Visualizations

degradation_pathway Taltobulin_intermediate_4 Taltobulin_intermediate_4 Hydrolysis_Product_A Hydrolysis_Product_A Taltobulin_intermediate_4->Hydrolysis_Product_A  Acidic Conditions Oxidative_Adduct_B Oxidative_Adduct_B Taltobulin_intermediate_4->Oxidative_Adduct_B  Oxidizing Agent / Air Hydrolysis_Product_C Hydrolysis_Product_C Taltobulin_intermediate_4->Hydrolysis_Product_C  Basic Conditions Photodegradant_D Photodegradant_D Taltobulin_intermediate_4->Photodegradant_D  Light Exposure

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Stability Issue Observed check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) start->check_storage check_handling Review Solution Preparation and Handling Procedures check_storage->check_handling analytical_check Analyze by HPLC/LC-MS check_handling->analytical_check degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed Impurity > 5% no_degradation No Significant Degradation analytical_check->no_degradation Impurity < 5% use_fresh_sample Use Fresh Sample and Optimize Conditions degradation_confirmed->use_fresh_sample investigate_other Investigate Other Experimental Parameters no_degradation->investigate_other

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Optimizing Reaction Conditions for Taltobulin Intermediate-4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Taltobulin and its intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of reaction conditions, with a focus on the synthesis of key intermediates like Taltobulin intermediate-4.

Given that the synthesis of Taltobulin involves a convergent approach utilizing peptide couplings, Wittig olefination, and potentially Ugi four-component reactions, this guide is structured to address common challenges encountered in these critical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction types to master for the successful synthesis of Taltobulin intermediates?

A1: The synthesis of Taltobulin, a complex peptide-like molecule, relies on a few key types of reactions. Mastering the following is crucial for successfully preparing its intermediates:

  • Peptide Coupling: Forming the amide bonds that constitute the backbone of Taltobulin is fundamental. Challenges often arise from sterically hindered amino acids or epimerization-prone residues.[1][2]

  • Wittig Olefination: This reaction is essential for creating specific carbon-carbon double bonds with control over stereochemistry, a key feature in many complex natural product syntheses.[3][4]

  • Ugi Four-Component Reaction (U-4CR): More advanced synthetic routes may employ this powerful multi-component reaction to rapidly assemble a significant portion of the molecular scaffold in a single step, enhancing efficiency.[5][6]

Q2: I am observing low yields in my peptide coupling step. What are the likely causes?

A2: Low yields in peptide coupling reactions are a common issue. Several factors could be at play:

  • Inefficient Activation: The carboxylic acid may not be fully activated. This could be due to an inappropriate coupling reagent for the specific amino acids, insufficient reagent stoichiometry, or degradation of the reagent.

  • Steric Hindrance: If one or both of the amino acids being coupled are sterically bulky, the reaction rate can be significantly reduced.[2]

  • Poor Solubility: The peptide or reagents may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion.

  • Side Reactions: Undesired side reactions, such as epimerization or the formation of inactive byproducts, can consume starting materials and reduce the yield of the desired product.

  • Premature Precipitation: The product or a reaction intermediate may precipitate out of solution before the reaction is complete.

Q3: How can I minimize racemization during peptide coupling?

A3: Minimizing racemization (epimerization) is critical for synthesizing the correct stereoisomer of Taltobulin. Here are some effective strategies:

  • Choice of Coupling Reagent: Uronium and phosphonium (B103445) salt-based reagents like HATU, HCTU, and PyBOP are generally preferred as they can reduce racemization compared to carbodiimides like DCC when used alone.

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) can suppress racemization when used with carbodiimides.

  • Control of Reaction Temperature: Running the reaction at lower temperatures can help to minimize racemization.

  • Base Selection: The choice and amount of base used can influence the extent of racemization. Non-nucleophilic bases like diisopropylethylamine (DIEA) are commonly used, but their concentration should be carefully optimized.[1]

Q4: My Wittig reaction is giving a low yield. How can I troubleshoot this?

A4: Low yields in Wittig reactions, especially with complex substrates, can be frustrating. Consider the following troubleshooting steps:

  • Ylide Formation: Ensure the complete formation of the phosphonium ylide. This depends on the choice of a sufficiently strong base and anhydrous reaction conditions. For stabilized ylides, weaker bases may be sufficient, while non-stabilized ylides require strong bases like n-butyllithium or sodium hydride.[4]

  • Steric Hindrance: If the aldehyde or ketone is sterically hindered, the reaction can be sluggish. In such cases, switching to a more reactive phosphonate-stabilized carbanion in a Horner-Wadsworth-Emmons (HWE) reaction is often a successful strategy.

  • Salt Effects: The presence of lithium salts can sometimes negatively impact the stereoselectivity and yield of the Wittig reaction. Using "salt-free" ylides, generated with bases like sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS), can be beneficial.

  • Reaction Temperature: The optimal temperature can vary. While ylide formation is often done at low temperatures, the olefination step may require warming to room temperature or even gentle heating.

Q5: What are the key parameters to optimize for a Ugi four-component reaction?

A5: The Ugi reaction is a powerful tool, and its success depends on optimizing several parameters:

  • Concentration: Ugi reactions are typically favored at high concentrations of the four components (0.5 M to 2.0 M). A significant drop in yield can be observed at lower concentrations.

  • Solvent: Polar protic solvents like methanol (B129727) or ethanol (B145695) are commonly used and often give good results.

  • Order of Addition: While often a one-pot reaction, the order of addition of the components can sometimes influence the outcome, especially if there are competing side reactions.

  • Stoichiometry: While a 1:1:1:1 molar ratio of the four components is standard, a slight excess of the isocyanide or the amine/aldehyde (the imine components) may be beneficial in some cases to drive the reaction to completion.

Troubleshooting Guides

Guide 1: Troubleshooting Low Yield in Peptide Coupling
Symptom Possible Cause Suggested Solution
No or very little product formation Inactive coupling reagentUse a fresh batch of coupling reagent. Ensure proper storage conditions (e.g., desiccated, refrigerated).
Incorrect stoichiometryCarefully re-check the molecular weights and equivalents of all reagents.
Sterically hindered couplingSwitch to a more powerful coupling reagent (e.g., HATU, COMU). Increase the reaction temperature cautiously. Increase the reaction time.[1]
Reaction stalls before completion Poor solubility of peptide-resinSwell the resin adequately. Consider switching to a more suitable solvent or a resin with better swelling properties (e.g., ChemMatrix®).
Aggregation of the peptide chainAdd a chaotropic salt (e.g., LiCl) to the reaction mixture. Use a solvent known to disrupt secondary structures, such as DMSO.
Presence of deletion sequences Incomplete coupling in the previous stepDouble couple the preceding amino acid. Use a capping step with acetic anhydride (B1165640) to block any unreacted amines.
Product is epimerized Racemization during activationUse a racemization-suppressing additive (e.g., HOBt, OxymaPure®). Lower the reaction temperature. Use a less hindered base or a minimal amount of base.
Guide 2: Troubleshooting Wittig and HWE Reactions
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete ylide/phosphonate (B1237965) carbanion formationUse a stronger base or ensure anhydrous conditions. For HWE, NaH is a common choice.
Sterically hindered carbonylSwitch from a Wittig to a Horner-Wadsworth-Emmons (HWE) reaction, as phosphonate carbanions are more nucleophilic.
Low reaction temperatureAllow the reaction to warm to room temperature or gently heat after the addition of the carbonyl compound.
Complex mixture of products Side reactions of the baseUse a non-nucleophilic base like KHMDS or NaHMDS instead of an organolithium reagent.
Undesired E/Z ratioFor Z-alkenes, use non-stabilized ylides under salt-free conditions. For E-alkenes, use stabilized ylides or the Schlosser modification of the Wittig reaction.[3] The Still-Gennari modification of the HWE can favor Z-alkenes.
Difficulty in purification Triphenylphosphine oxide byproductFor Wittig reactions, purification can be challenging. The HWE reaction produces a water-soluble phosphate (B84403) byproduct that is easier to remove during aqueous workup.

Quantitative Data Summary

Disclaimer: The following tables provide representative data from the literature for general reaction types. Optimal conditions are substrate-dependent and require empirical optimization.

Table 1: Comparison of Common Peptide Coupling Reagents
Coupling ReagentRelative ReactivityRacemization RiskKey Advantages
DIC/HOBt ModerateLow with HOBtCost-effective, byproducts are generally soluble.
HBTU/HATU HighLowFast reaction times, high efficiency for hindered couplings.[1]
PyBOP HighLowSimilar to HBTU, good for solution and solid-phase synthesis.
COMU Very HighVery LowNon-explosive, water-soluble byproducts, effective with reduced base.
Table 2: Optimization of a Model Ugi Reaction
EntrySolventConcentration (M)Reagent ExcessYield (%)
1Methanol0.4None49
2Methanol0.2None~45
3Methanol0.07None<10
4Ethanol0.4None~40
5Acetonitrile0.4None~20
6Methanol0.41.2 eq. of imine66

Adapted from a study on the optimization of a Ugi reaction involving furfurylamine, benzaldehyde, boc-glycine, and t-butylisocyanide.

Experimental Protocols

General Protocol for a HATU-Mediated Peptide Coupling on Solid Phase
  • Resin Swelling: Swell the resin-bound amine in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using a solution of 20% piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Activation: In a separate vessel, dissolve the N-protected amino acid (3-5 equivalents), HATU (3-5 equivalents), and a non-nucleophilic base such as DIEA (6-10 equivalents) in DMF.

  • Coupling: Add the activation mixture to the washed resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress using a qualitative test for free amines (e.g., Kaiser test).

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.

General Protocol for a Horner-Wadsworth-Emmons (HWE) Olefination
  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add the phosphonate ester (1.1 equivalents) to a flame-dried flask.

  • Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 equivalents) portion-wise. Allow the mixture to stir at room temperature for 1 hour.

  • Carbonyl Addition: Cool the solution of the phosphonate carbanion back to 0 °C and slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Peptide_Coupling start Low Peptide Coupling Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok steric_hindrance Assess Steric Hindrance hindrance_issue Hindered Substrates? steric_hindrance->hindrance_issue solubility Evaluate Solubility solubility_issue Solubility Problem? solubility->solubility_issue side_reactions Investigate Side Reactions optimize_conditions Optimize Base/Temperature Use Additives (e.g., HOBt) side_reactions->optimize_conditions reagent_ok->steric_hindrance Yes use_fresh_reagents Use Fresh Reagents Verify Calculations reagent_ok->use_fresh_reagents No hindrance_issue->solubility No stronger_coupling Use Stronger Coupling Reagent (e.g., HATU) Increase Temperature/Time hindrance_issue->stronger_coupling Yes solubility_issue->side_reactions No change_solvent Change Solvent Use Chaotropic Salts solubility_issue->change_solvent Yes

Caption: Troubleshooting workflow for low yield in peptide coupling reactions.

Wittig_vs_HWE start Need to form C=C bond from a carbonyl carbonyl_type Is the carbonyl sterically hindered? start->carbonyl_type wittig Wittig Reaction (Phosphonium Ylide) carbonyl_type->wittig No hwe Horner-Wadsworth-Emmons (HWE) (Phosphonate Carbanion) carbonyl_type->hwe Yes purification_issue Is purification from Ph3P=O a concern? wittig->purification_issue wittig_purification Proceed with Wittig, plan for chromatographic separation purification_issue->wittig_purification No hwe_purification HWE is advantageous due to water-soluble byproduct purification_issue->hwe_purification Yes

Caption: Decision logic for choosing between Wittig and HWE reactions.

References

troubleshooting ADC conjugation with Taltobulin-derived payloads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Taltobulin-derived payloads for Antibody-Drug Conjugate (ADC) development.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of Taltobulin-derived payloads to monoclonal antibodies (mAbs).

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Q: We are observing a low average DAR after our conjugation reaction. What are the potential causes and how can we improve it?

A: A low Drug-to-Antibody Ratio (DAR) is a frequent challenge in ADC development and can stem from several factors throughout the conjugation workflow. Key areas to investigate include reaction stoichiometry, antibody preparation, linker-payload reactivity, and buffer conditions.

Potential Causes & Corrective Actions:

  • Insufficient Molar Excess of Linker-Payload: The kinetics of the conjugation reaction are highly dependent on the concentration of the reactants. A low molar excess of the Taltobulin-linker construct may lead to an incomplete reaction.

    • Solution: Increase the molar excess of the Taltobulin-linker construct in a stepwise manner. It is advisable to perform small-scale optimization reactions to identify the optimal ratio that maximizes DAR without promoting aggregation.[1]

  • Incomplete Antibody Reduction (for Cysteine Conjugation): For cysteine-based conjugation, the interchain disulfide bonds of the antibody must be partially or fully reduced to expose the reactive thiol groups. Incomplete reduction is a primary cause of low DAR.

    • Solution: Ensure the reducing agent (e.g., TCEP or DTT) is fresh and used at the appropriate concentration and incubation time. Verify the number of free thiols per antibody post-reduction using Ellman's reagent.[2][3]

  • Suboptimal Reaction pH (for Lysine (B10760008) Conjugation): The reactivity of lysine residues is pH-dependent. If the pH of the conjugation buffer is too low, the lysine amino groups will be protonated and less nucleophilic, leading to poor conjugation efficiency.

    • Solution: For lysine conjugation, maintain a pH between 7.5 and 8.5 to ensure the lysine residues are sufficiently deprotonated and reactive.[1]

  • Hydrolysis of Linker-Payload: Some linker-payload constructs can be susceptible to hydrolysis, especially if they contain sensitive functional groups like maleimides. This reduces the concentration of active linker-payload available for conjugation.

    • Solution: Prepare the Taltobulin-linker solution immediately before use. Minimize the time the linker-payload is in aqueous buffer before addition to the antibody solution.

  • Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) or nucleophiles can compete with the antibody for reaction with the linker-payload, reducing conjugation efficiency.[1]

    • Solution: Perform a buffer exchange to a non-interfering buffer such as phosphate-buffered saline (PBS) before initiating the conjugation reaction.[1]

Troubleshooting Decision Tree for Low DAR:

low_dar_troubleshooting start Low DAR Observed check_reduction Verify Antibody Reduction (Cysteine Conjugation) start->check_reduction check_ratio Review Molar Ratio of Linker-Payload check_reduction->check_ratio Complete optimize_reduction Optimize TCEP/DTT Conc. & Incubation Time check_reduction->optimize_reduction Incomplete check_buffer Check Buffer Composition check_ratio->check_buffer Sufficient increase_ratio Increase Molar Excess of Linker-Payload check_ratio->increase_ratio Too Low check_payload Assess Linker-Payload Integrity check_buffer->check_payload Non-interfering buffer_exchange Buffer Exchange to Non-interfering Buffer (e.g., PBS) check_buffer->buffer_exchange Interfering Components fresh_payload Use Freshly Prepared Linker-Payload Solution check_payload->fresh_payload Potential Degradation resolve DAR Improved check_payload->resolve Stable optimize_reduction->resolve increase_ratio->resolve buffer_exchange->resolve fresh_payload->resolve

Troubleshooting workflow for addressing low DAR.

Issue 2: ADC Aggregation

Q: We are observing significant aggregation in our ADC product after conjugation. What is causing this and what are the mitigation strategies?

A: Aggregation is a critical issue in ADC manufacturing as it can impact efficacy, stability, and safety, potentially leading to immunogenic reactions.[4][5][6] The conjugation of hydrophobic payloads like Taltobulin derivatives can increase the overall hydrophobicity of the antibody, promoting self-association and aggregation.[7][8][9]

Potential Causes & Mitigation Strategies:

  • High DAR: A higher number of hydrophobic Taltobulin molecules per antibody significantly increases the propensity for aggregation.[6]

    • Mitigation: Aim for a lower target DAR (e.g., 2-4) by optimizing the molar ratio of the linker-payload.[1] Site-specific conjugation methods can also help produce more homogeneous ADCs with a defined DAR, reducing the risk of highly conjugated, aggregation-prone species.

  • Hydrophobicity of the Linker-Payload: The intrinsic hydrophobicity of the Taltobulin payload is a primary driver of aggregation.

    • Mitigation:

      • Incorporate Co-solvents: Include a small percentage (typically 5-10% v/v) of an organic co-solvent like DMSO or ethanol (B145695) in the reaction mixture to improve the solubility of the linker-payload.[1]

      • Use Hydrophilic Linkers: Employ linkers containing hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to help shield the hydrophobic payload and reduce aggregation.[][11]

  • Unfavorable Buffer Conditions: Suboptimal pH or high salt concentrations can promote protein aggregation.[7]

    • Mitigation: Screen different buffer conditions, including pH and excipients, during and after the conjugation. The use of stabilizing excipients in the final formulation can prevent aggregation during storage.

  • Manufacturing Process Stress: Physical stresses such as high shear forces during mixing or purification steps can lead to protein denaturation and aggregation.[4]

    • Mitigation: Optimize process parameters to minimize shear stress. Consider alternative purification methods that are gentler on the ADC.

Data Summary: Impact of DAR and Co-solvent on Aggregation

Target DARCo-solvent (DMSO)Average Measured DAR% Monomer (by SEC)% Aggregate (by SEC)
45%3.898.2%1.8%
40%3.592.5%7.5%
810%7.285.1%14.9%
85%6.978.3%21.7%
(Representative data based on typical observations for hydrophobic payloads)

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Taltobulin? A1: Taltobulin (also known as HTI-286) is a potent antimicrotubule agent.[5][12][13][14] It functions by inhibiting the polymerization of tubulin, which is essential for the formation of microtubules.[5][12][13][14] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[5][12][13][14][15]

Mechanism of Action Diagram:

moa_taltobulin cluster_adc ADC Action cluster_payload Payload Action adc Taltobulin-ADC binding Binds to Target Antigen on Cancer Cell adc->binding internalization Internalization via Endocytosis binding->internalization lysosome Trafficking to Lysosome internalization->lysosome release Payload Release lysosome->release taltobulin Released Taltobulin release->taltobulin inhibition Inhibition of Tubulin Polymerization taltobulin->inhibition tubulin Tubulin Dimers tubulin->inhibition disruption Microtubule Disruption inhibition->disruption arrest G2/M Phase Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Mechanism of action of a Taltobulin-based ADC.

Q2: Which conjugation chemistries are suitable for Taltobulin-derived payloads? A2: Taltobulin, being a synthetic analogue of the peptide hemiasterlin, can be derivatized to incorporate various reactive handles for conjugation.[16] The choice of chemistry depends on the desired properties of the ADC. Common strategies for tubulin inhibitors include:

  • Cysteine-based Conjugation: This is a widely used method where the interchain disulfide bonds of the antibody are reduced to generate free thiols.[2] These thiols can then react with a maleimide-functionalized Taltobulin-linker to form a stable thioether bond.[17]

  • Lysine-based Conjugation: This method utilizes the primary amines of surface-exposed lysine residues on the antibody. While simpler, it often results in a heterogeneous mixture of ADC species with varying DARs.[17]

  • Site-Specific Conjugation: To produce more homogeneous ADCs, engineered cysteines or non-natural amino acids can be introduced into the antibody sequence at specific locations.[4][17][18] This allows for precise control over the site of conjugation and the final DAR.

Q3: How do I measure the DAR of my Taltobulin-ADC? A3: Several analytical techniques can be used to determine the average DAR and the distribution of different drug-loaded species.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for analyzing cysteine-conjugated ADCs.[19][20] It separates ADC species based on hydrophobicity. Since each conjugated Taltobulin molecule increases the overall hydrophobicity of the antibody, species with different DARs (DAR0, DAR2, DAR4, etc.) can be resolved as distinct peaks. The average DAR is calculated from the weighted average of the peak areas.[21][22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a direct measurement of the molecular weight of the different ADC species.[23] By comparing the masses of the conjugated and unconjugated antibody, the number of attached payloads can be determined, allowing for an accurate DAR calculation.[21][23]

  • UV-Vis Spectroscopy: This method can be used for a quick estimation of the average DAR, provided the Taltobulin payload has a distinct UV absorbance maximum compared to the antibody (280 nm). The concentrations of the protein and the payload can be determined simultaneously to calculate the molar ratio.

Q4: What are the best practices for purifying Taltobulin-ADCs? A4: The purification of ADCs aims to remove unconjugated antibody, free Taltobulin-linker, and process-related impurities.

  • Size Exclusion Chromatography (SEC): SEC is commonly used to separate the larger ADC from the smaller, unconjugated payload-linker molecules. It is also effective at removing high molecular weight aggregates.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used not only for analysis but also for preparative purification to isolate specific DAR species.[1] This is particularly useful if a more homogeneous ADC product is desired.

  • Ion-Exchange Chromatography (IEX): IEX can be employed to remove process-related impurities and can sometimes resolve different drug-loaded species based on charge differences.

Experimental Protocols

Protocol 1: Representative Cysteine-based Conjugation of a Taltobulin-Maleimide Payload

This protocol provides a general workflow for conjugating a maleimide-functionalized Taltobulin payload to an antibody via reduced interchain cysteines.

1. Antibody Preparation and Reduction: a. Perform a buffer exchange of the antibody solution into a conjugation buffer (e.g., PBS, pH 7.4). b. Adjust the antibody concentration to 5-10 mg/mL. c. Add a freshly prepared solution of TCEP to the antibody solution to a final concentration of 2-5 mM. d. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

2. Conjugation Reaction: a. Dissolve the Taltobulin-maleimide linker-payload in DMSO to prepare a 10 mM stock solution. b. Add the Taltobulin-linker stock solution to the reduced antibody solution. A typical starting point is a 5- to 10-fold molar excess of the linker-payload over the antibody.[1] c. If aggregation is a concern, ensure the final concentration of DMSO in the reaction mixture is between 5-10%. d. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing.

3. Quenching and Purification: a. Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide (B117702) groups. b. Purify the ADC using a desalting column or SEC to remove excess linker-payload and quenching agent. Further purification to remove aggregates or specific DAR species can be performed using SEC or HIC.

ADC Conjugation Workflow:

adc_workflow start Start: Monoclonal Antibody reduction 1. Antibody Reduction (e.g., with TCEP) start->reduction conjugation 2. Conjugation Reaction (mAb-SH + Payload-Maleimide) reduction->conjugation payload_prep Prepare Taltobulin- Linker-Payload Solution payload_prep->conjugation quenching 3. Quenching (e.g., with N-acetylcysteine) conjugation->quenching purification 4. Purification (e.g., SEC, HIC) quenching->purification characterization 5. Characterization (HIC, LC-MS, SEC) purification->characterization final_adc Final ADC Product characterization->final_adc

General workflow for ADC conjugation and characterization.

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

1. Materials: a. HIC Column (e.g., Tosoh TSKgel Butyl-NPR) b. HPLC system c. Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0 d. Mobile Phase B: 25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0

2. Method: a. Equilibrate the column with 100% Mobile Phase A. b. Inject 10-50 µg of the ADC sample. c. Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes. d. Monitor the absorbance at 280 nm.

3. Data Analysis: a. Integrate the peaks corresponding to the different DAR species (unconjugated mAb will elute first, followed by species with increasing DAR). b. Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100

Expected HIC Profile:

Peak Elution OrderADC SpeciesDescription
1DAR 0Unconjugated Antibody (most hydrophilic)
2DAR 2Antibody with 2 Taltobulin payloads
3DAR 4Antibody with 4 Taltobulin payloads
4DAR 6Antibody with 6 Taltobulin payloads
5DAR 8Antibody with 8 Taltobulin payloads (most hydrophobic)

References

overcoming solubility problems with Taltobulin intermediate-4

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Taltobulin Intermediate-4

Welcome to the technical support center for this compound. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting poor solubility?

Taltobulin and its synthetic precursors are complex organic molecules. Intermediates like this compound are often large, have a high molecular weight, and possess significant non-polar surface area. These characteristics lead to high lattice energy in the solid state and unfavorable interactions with polar solvents like water or alcohols, resulting in poor solubility. The synthesis of Taltobulin involves a convergent route with several building blocks, leading to intermediates with diverse functional groups that can further complicate solubility behavior.[1][2]

Q2: I am seeing precipitation during my reaction or workup. What are the initial steps to address this?

Precipitation during a reaction suggests that the concentration of the intermediate has exceeded its solubility limit in the chosen solvent system. Initial troubleshooting steps include:

  • Solvent Screening: Switch to or increase the proportion of a solvent with better solubilizing power (see Table 1 for suggestions). Polar aprotic solvents are often a good starting point.

  • Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of the intermediate.[3] However, monitor for potential degradation of starting materials or products.

  • Lowering Concentration: If possible, run the reaction at a lower concentration to keep all components in the solution phase.

Q3: What is a good starting point for solubilizing this compound for in vivo studies?

For in vivo formulations, achieving a stable dispersion or solution is critical. The supplier of this compound suggests that a suspended solution of 2.5 mg/mL can be prepared using a co-solvent system.[4] A common approach involves first dissolving the compound in a minimal amount of a strong organic solvent like DMSO, and then diluting it with a vehicle containing solubilizing excipients such as PEG300 and a surfactant like Tween-80.[4][5] Refer to the protocols section for a detailed method.

Q4: How should I prepare a concentrated stock solution for in vitro assays?

For in vitro use, high-concentration stock solutions are typically prepared in 100% dimethyl sulfoxide (B87167) (DMSO).[6] Taltobulin intermediates are generally soluble in DMSO, often at concentrations of 10 mM or higher.[5] It is crucial to use anhydrous DMSO, as absorbed water can significantly decrease the solubility of hydrophobic compounds.[6] Store stock solutions at -20°C or -80°C to maintain stability.[4]

Troubleshooting Guide

This guide provides structured approaches to overcoming solubility issues based on the experimental context.

Logical Workflow for Troubleshooting Solubility

The following diagram outlines a decision-making process for addressing solubility challenges with this compound.

G start Poor Solubility Observed with this compound cat_stock Use Case: Stock Solution Preparation start->cat_stock cat_reaction Use Case: Reaction / Workup start->cat_reaction cat_assay Use Case: Aqueous Assay Buffer start->cat_assay sol_stock1 Use Anhydrous DMSO (Primary Choice) cat_stock->sol_stock1 sol_reaction1 Screen Solvents (e.g., THF, DCM, Toluene) cat_reaction->sol_reaction1 sol_assay1 Use Co-Solvent System (e.g., DMSO/PEG300/Tween-80) cat_assay->sol_assay1 sol_stock2 Consider DMF or NMP (Alternative Solvents) sol_stock1->sol_stock2 sol_reaction2 Increase Temperature sol_reaction1->sol_reaction2 sol_reaction3 Lower Reactant Concentration sol_reaction2->sol_reaction3 sol_assay2 Incorporate Surfactants (e.g., Tween-80, Polysorbate 80) sol_assay1->sol_assay2 sol_assay3 Consider pH Adjustment (If ionizable groups are present) sol_assay2->sol_assay3 sol_assay4 Use Sonication to Aid Dissolution sol_assay3->sol_assay4

Caption: Troubleshooting workflow for this compound solubility.

Data on Solubilization Strategies

Quantitative data for this compound is not publicly available. The following tables provide illustrative data based on common properties of similar complex intermediates to guide your experimental design.

Table 1: Illustrative Solubility in Common Organic Solvents

SolventPolarity IndexExpected Solubility (mg/mL)Application Notes
Dichloromethane (DCM)3.1> 50Excellent for reactions and extractions.
Tetrahydrofuran (THF)4.020 - 40Good for reactions, but can be problematic for workups.
Toluene2.415 - 30Useful for non-polar reaction conditions.
Acetone5.110 - 25General purpose solvent.
Acetonitrile (ACN)5.85 - 15Common for HPLC and purification.
Dimethyl Sulfoxide (DMSO)7.2> 50Ideal for preparing high-concentration stock solutions.
Methanol (MeOH)5.11 - 5Poor solubility expected; may be used as an anti-solvent.
Water10.2< 0.01Practically insoluble.[7]

Table 2: Example Co-Solvent Systems for Aqueous Formulations

System ComponentFormulation 1 (Based on Supplier Data[4])Formulation 2 (Alternative)Purpose
Solvent 1 10% DMSO5% DMSOPrimary solvent for initial dissolution.
Solvent 2 40% PEG30030% Propylene GlycolWater-miscible co-solvent to maintain solubility.[8]
Surfactant 5% Tween-802% Polysorbate 80Reduces surface tension and prevents precipitation.[8]
Vehicle 45% Saline63% Saline / PBSAqueous base for the final formulation.
The Role of Co-Solvents

Co-solvents work by reducing the polarity of the aqueous vehicle, creating a more favorable environment for non-polar molecules like this compound. They act as a bridge between the hydrophobic compound and the water-based medium.

G cluster_0 Without Co-Solvent cluster_1 With Co-Solvent Compound Taltobulin Int-4 (Hydrophobic) Precipitate Precipitation / Aggregation Compound->Precipitate Poor Interaction Water Water (Polar) Water->Precipitate Poor Interaction Compound2 Taltobulin Int-4 (Hydrophobic) Cosolvent Co-Solvent (e.g., PEG300) Compound2->Cosolvent Good Interaction Solution Stable Solution / Fine Suspension Water2 Water (Polar) Cosolvent->Water2 Good Interaction

Caption: Mechanism of co-solvency for enhancing solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Ensure all glassware is thoroughly dried. Use a new, sealed bottle of anhydrous DMSO (Hygroscopic DMSO can negatively impact solubility).[6]

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial. For example, for 1 mL of a 10 mM solution of a compound with MW = 500 g/mol , weigh 5 mg.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the vial for 1-2 minutes. If dissolution is slow, gentle warming (30-40°C) or brief sonication can be applied.[6]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store sealed at -20°C or -80°C, protected from light.[4]

Protocol 2: Preparation of a 2.5 mg/mL Dosing Vehicle (Based on Supplier Data)

This protocol is adapted from the formulation suggested for this compound and other related intermediates.[4][5]

  • Stock Preparation: Prepare a 25 mg/mL stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Vehicle Preparation (per 1 mL final volume):

    • In a sterile microcentrifuge tube, add 400 µL of Polyethylene glycol 300 (PEG300).

    • Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300. Mix thoroughly by vortexing until the solution is homogeneous.

    • Add 50 µL of Tween-80. Vortex again until the solution is clear and uniform.

    • Slowly add 450 µL of sterile saline or Phosphate-Buffered Saline (PBS) to the mixture, vortexing gently during the addition to prevent precipitation.

  • Final Inspection: The final formulation should be a clear solution or a fine, homogeneous suspension. If precipitation occurs, sonication may be used to aid dispersion.[6] Use the formulation immediately after preparation.

References

Technical Support Center: Stability and Degradation of Taltobulin Intermediate-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of Taltobulin intermediate-4. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows unexpected degradation. What are the likely causes?

A1: Unexpected degradation of this compound can be attributed to several factors. As a first step, review the recommended storage conditions, which are typically -80°C for 6 months or -20°C for 1 month to ensure stability.[1][2] Exposure to conditions outside of these recommendations can lead to degradation. Common causes for degradation include:

  • Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions.

  • Oxidation: Degradation caused by exposure to oxygen or oxidizing agents.

  • Photolysis: Degradation upon exposure to light.

  • Thermal Stress: Degradation at elevated temperatures.

To identify the specific cause, a systematic investigation known as a forced degradation study is recommended.

Q2: How do I perform a forced degradation study for this compound?

A2: A forced degradation study, also known as stress testing, is crucial for understanding the chemical behavior and potential degradation pathways of a drug substance.[3][4] The study involves subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products.[4][5] A typical forced degradation study includes the following conditions:

  • Acidic and Basic Hydrolysis: The compound is exposed to acidic and basic solutions (e.g., 0.1 to 1.0 M HCl and 0.1 to 1.0 M NaOH) at room temperature or elevated temperatures (e.g., 50-60°C) if no degradation is observed at room temperature.[6]

  • Oxidation: The compound is treated with an oxidizing agent, commonly hydrogen peroxide (H₂O₂), at a concentration of 0.1% to 3.0% at room temperature.[6]

  • Thermal Degradation: The solid compound is exposed to high temperatures to assess its thermal stability.

  • Photostability: The compound is exposed to a controlled light source to evaluate its sensitivity to light, as per ICH Q1B guidelines.[3]

The goal is to achieve a target degradation of 5-20%.[7] Over-stressing the sample may lead to the formation of secondary degradants not seen in typical stability studies.[4]

Q3: What analytical techniques are suitable for analyzing the degradation products of this compound?

A3: A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common choice. For structural elucidation of the degradation products, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques. The analytical method must be validated to demonstrate its specificity for the drug substance in the presence of its impurities and degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No degradation observed under stress conditions. The molecule is highly stable, or the stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure.[3]
Excessive degradation is observed. The stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve the target degradation of 5-20%.[7]
Poor mass balance in the analytical results. Not all degradation products are being detected, or they have different response factors. Volatile degradants may have formed.Investigate the analytical method for its ability to detect all degradation products. Use a detector like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector if degradants lack a UV chromophore. Ensure proper integration of all impurity peaks.[7]
Inconsistent results between experiments. Variability in experimental conditions.Ensure precise control of all experimental parameters, including temperature, concentration of reagents, and light exposure. Use a consistent source and batch of this compound.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Reagent/Condition Time (hours) Temperature (°C) % Degradation Number of Degradants Major Degradant (Area %)
Acid Hydrolysis 0.1 M HCl2460
Base Hydrolysis 0.1 M NaOH2460
Oxidation 3% H₂O₂2425
Thermal (Solid) N/A4880
Photolytic (Solid) ICH Q1B2425
Photolytic (Solution) ICH Q1B2425

This table is a template. Researchers should populate it with their experimental data.

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute the samples to an appropriate concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Analysis by Stability-Indicating HPLC-UV Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength determined by the UV spectrum of this compound.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Taltobulin_Intermediate_4 Taltobulin Intermediate-4 Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Taltobulin_Intermediate_4->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) Taltobulin_Intermediate_4->Base Oxidation Oxidation (e.g., 3% H2O2) Taltobulin_Intermediate_4->Oxidation Thermal Thermal Stress (e.g., 80°C) Taltobulin_Intermediate_4->Thermal Photo Photolytic Stress (ICH Q1B) Taltobulin_Intermediate_4->Photo HPLC Stability-Indicating HPLC-UV Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS NMR NMR for Structure Elucidation LCMS->NMR

Caption: Experimental workflow for forced degradation studies of this compound.

G TI4 Taltobulin Intermediate-4 DP1 Degradation Product 1 TI4->DP1 Hydrolysis DP2 Degradation Product 2 TI4->DP2 Oxidation DP3 Degradation Product 3 TI4->DP3 Photolysis SDP1 Secondary Degradation Product 1 DP1->SDP1 Further Stress

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Taltobulin Intermediate-4 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Taltobulin intermediate-4.

Disclaimer: The exact chemical structure of "this compound" is not publicly disclosed. For the purpose of this guide, we will assume "this compound" to be the dipeptide fragment, (2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoic acid, a key precursor in the convergent synthesis of Taltobulin.[1] This structure is chosen as its synthesis involves a critical peptide coupling step, which is often associated with scale-up challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common scale-up challenges encountered during the production of this compound?

A1: The most frequently reported challenges during the scale-up synthesis of peptide-like molecules such as this compound include:

  • Reduced reaction yield and purity: Reactions that perform well at the lab scale may see a significant drop in yield and an increase in impurities at a larger scale. This can be due to issues with mass and heat transfer, mixing efficiency, and reagent stoichiometry.[2]

  • Difficulties in purification: The purification of the intermediate can be challenging due to the presence of closely related impurities. Standard chromatographic methods may not provide adequate separation, necessitating the development of robust crystallization processes.[2]

  • Inconsistent stereoselectivity: Maintaining high stereochemical purity can be difficult during scale-up, often due to variations in reaction conditions or the quality of reagents.

  • Product isolation and handling: Issues with filtration and drying of the final product can impact the overall efficiency and quality of the intermediate.

  • Safety concerns: The handling of large quantities of reagents, such as peptide coupling agents, may pose safety risks that need to be carefully managed.[3]

Q2: How can I improve the yield of the peptide coupling reaction for this compound at a larger scale?

A2: To improve the yield of the peptide coupling step, consider the following:

  • Optimize reagent stoichiometry: A slight excess of the acylating agent or the use of a coupling additive can sometimes improve the reaction rate and completion.

  • Controlled reagent addition: Slow and controlled addition of the coupling reagents can help to maintain an optimal reaction temperature and minimize side reactions.

  • Efficient mixing: Ensure that the reactor is equipped with an appropriate agitation system to ensure homogeneous mixing of the reactants, especially in larger volumes.[2]

  • Temperature control: Implement a robust temperature control system to manage any exotherms during the reaction, as temperature fluctuations can lead to the formation of byproducts.[2]

  • Choice of coupling reagent: While common coupling reagents like HBTU and HATU are effective, their benzotriazole (B28993) motif can have explosive properties, posing a challenge for scale-up.[3] Consider exploring alternative, safer coupling reagents.

Q3: What are the best practices for the crystallization of this compound?

A3: Successful crystallization at a large scale requires careful control over several parameters:

  • Solvent screening: Conduct a thorough screening of different solvent systems to identify one that provides good solubility at higher temperatures and low solubility at lower temperatures.

  • Control of supersaturation: Supersaturation is a key driver for nucleation and crystal growth. Control the rate of cooling or anti-solvent addition to maintain an optimal level of supersaturation.[4]

  • Seeding: The use of seed crystals can help to control the crystal size distribution and polymorphic form.

  • Agitation: The stirring rate can influence nucleation, crystal growth, and potential secondary nucleation or crystal breakage.

  • Impurity profile: The presence of impurities can significantly impact the crystallization process.[4][5] Ensure the starting material for crystallization has a consistent and low level of impurities.

Troubleshooting Guides

Low Yield in Peptide Coupling Reaction
Symptom Potential Cause Suggested Action
Low conversion of starting materials Incomplete reaction- Increase reaction time. - Increase reaction temperature cautiously. - Add a slight excess of the coupling agent.
Poor solubility of reactants- Screen for a more suitable solvent system. - Increase reaction volume.
Formation of multiple byproducts Side reactions due to high temperature or prolonged reaction time- Optimize reaction temperature and time. - Implement stricter temperature control.
Racemization of the amino acid- Use a racemization-suppressing additive (e.g., OxymaPure).[3] - Optimize the base used in the reaction.
Difficult work-up and isolation Emulsion formation during extraction- Add brine to the aqueous layer. - Filter the biphasic mixture through a pad of celite.
Product precipitation during work-up- Use a solvent system where the product is more soluble.
Inconsistent Crystal Form or Purity
Symptom Potential Cause Suggested Action
Formation of an oil instead of crystals Solution is too concentrated or cooled too quickly- Dilute the solution before cooling. - Decrease the cooling rate.
High impurity levels- Purify the crude material before crystallization.
Inconsistent polymorphic form Variations in crystallization conditions- Strictly control cooling rate, agitation, and seeding. - Characterize the desired polymorph and use it as seed.[6]
Low purity of isolated crystals Impurities are co-crystallizing with the product- Screen for a solvent system that provides better differentiation between the product and impurities. - Consider a hot filtration step to remove insoluble impurities.
Inefficient washing of the filter cake- Use a well-chosen wash solvent that removes impurities without dissolving a significant amount of the product.

Experimental Protocols

Protocol 1: Peptide Coupling for this compound (100 g scale)

Materials:

  • (2S)-3-methyl-2-(methylamino)-3-phenylbutanoic acid (Starting Material 1)

  • (S)-2-amino-3,3-dimethylbutanoic acid methyl ester (Starting Material 2)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add (2S)-3-methyl-2-(methylamino)-3-phenylbutanoic acid (1.0 eq) and (S)-2-amino-3,3-dimethylbutanoic acid methyl ester (1.05 eq).

  • Add Dichloromethane (10 volumes) and stir to dissolve.

  • Cool the reaction mixture to 0-5 °C.

  • Add OxymaPure (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Slowly add a solution of DIC (1.1 eq) in DCM (2 volumes) to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 2-4 hours, monitoring the reaction progress by HPLC.

  • Upon completion, quench the reaction by adding water (5 volumes).

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Crystallization of this compound

Materials:

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot isopropyl alcohol (e.g., 3-4 volumes at 60-70 °C).

  • Hot filter the solution to remove any insoluble impurities.

  • Slowly cool the solution to room temperature over 2-3 hours.

  • If no crystals have formed, add seed crystals of pure this compound.

  • Continue to cool the mixture to 0-5 °C and stir for an additional 2-4 hours.

  • Slowly add heptane (2-3 volumes) as an anti-solvent and stir for another 1-2 hours.

  • Filter the crystalline solid and wash the cake with a cold mixture of IPA/Heptane (1:1).

  • Dry the crystals under vacuum at 40-50 °C to a constant weight.

Visualizations

Taltobulin_Intermediate_4_Synthesis SM1 Starting Material 1 ((2S)-3-methyl-2-(methylamino) -3-phenylbutanoic acid) Coupling Peptide Coupling (DIC, OxymaPure, DIPEA, DCM) SM1->Coupling SM2 Starting Material 2 ((S)-2-amino-3,3-dimethyl butanoic acid methyl ester) SM2->Coupling Workup Aqueous Workup (HCl, NaHCO3) Coupling->Workup Crystallization Crystallization (IPA/Heptane) Workup->Crystallization Intermediate4 This compound (Pure) Crystallization->Intermediate4

Caption: Synthetic workflow for this compound production.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion Check Reaction Conversion by HPLC Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Low Complete Complete Conversion Check_Conversion->Complete High Action_Incomplete Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Adjust stoichiometry Incomplete->Action_Incomplete Check_Impurity Analyze Impurity Profile Complete->Check_Impurity High_Impurity High Impurity Levels Check_Impurity->High_Impurity Yes Low_Impurity Low Impurity Levels Check_Impurity->Low_Impurity No Action_High_Impurity Optimize Reaction Conditions: - Lower temperature - Use racemization suppressant High_Impurity->Action_High_Impurity Check_Workup Review Work-up & Isolation Procedure Low_Impurity->Check_Workup Issue_Found Address Work-up Issues: - Emulsion breaking - Solvent choice Check_Workup->Issue_Found

Caption: Troubleshooting decision tree for low yield.

References

Validation & Comparative

A Comparative Guide to Tubulin Inhibitor Precursors: Taltobulin Intermediate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of precursors for major clinical and investigational tubulin inhibitors, with a focus on a key synthetic intermediate of Taltobulin. We examine the synthetic accessibility and efficiency of these precursors, supported by experimental data and detailed protocols for their evaluation.

Introduction to Tubulin Inhibitors and Their Precursors

Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and the maintenance of cell shape.[1][2] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.[2] The complexity of their final structures often necessitates multi-step syntheses, making the efficiency of producing key precursors—or intermediates—a critical factor in drug development. This guide compares a key intermediate in the synthesis of Taltobulin (a potent, synthetic analogue of hemiasterlin) with the primary precursors of other well-established tubulin inhibitors: Paclitaxel (B517696), Vinblastine (B1199706), and Combretastatin (B1194345) A-4.[1][3]

Taltobulin (HTI-286) is a novel antimitotic agent that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.[1][3] Notably, it is effective against tumor models where paclitaxel and vincristine (B1662923) are not, partly due to its poor interaction with the P-glycoprotein multidrug resistance pump.[1] Its synthesis is a convergent route, relying on the preparation of several advanced building blocks that are coupled together.[1] For this guide, "Taltobulin intermediate-4" refers to a representative advanced precursor in this synthetic pathway.

Comparison of Synthetic Precursors

The production of tubulin inhibitors can be broadly categorized into total synthesis, semi-synthesis from naturally derived precursors, and biosynthesis. Each approach presents distinct advantages and challenges, which are reflected in the properties of their key precursors.

PrecursorFinal DrugSource / Synthesis TypeKey Synthetic StepsAdvantagesDisadvantages
Taltobulin Intermediate TaltobulinTotal SynthesisConvergent assembly via sequential peptide coupling; Wittig olefination to set stereochemistry.[1]Fully synthetic route allows for analogue creation; avoids reliance on natural sources.[4]Multi-step synthesis can be complex and costly.[1]
10-Deacetylbaccatin III (10-DAB) PaclitaxelSemi-synthesis from Natural SourceExtracted from yew tree needles (Taxus baccata); esterification of the C-13 hydroxyl group with a protected side chain.[5][6]Abundant natural source (0.1% dry weight of needles); complex core structure is pre-formed.[5]Esterification is sterically hindered and can be low-yielding; reliance on a natural, slow-growing source.[6][7]
Catharanthine (B190766) & Vindoline VinblastineNatural Source / BiosynthesisExtracted from Catharanthus roseus or produced via fermentation in engineered yeast; coupled via peroxidase-catalyzed reaction.[8][9][10]Biosynthetic routes offer a renewable alternative to low-yield plant extraction.[8][10]Very low abundance in the natural plant; complex 31-step biosynthetic pathway is challenging to engineer.[10][11]
Simple Stilbenes / Boronic Acids Combretastatin A-4 (CA-4)Total SynthesisWittig olefination followed by Suzuki cross-coupling.[12]Highly efficient, two-step synthesis with high overall yield (e.g., 56% for CA-4).[12]The final drug has poor water solubility, often requiring conversion to a prodrug (e.g., a phosphate (B84403) salt).[13]

Experimental Protocols

Accurate evaluation of tubulin inhibitor precursors relies on robust and reproducible assays that assess the biological activity of the final compound. Below are standard protocols for key experiments.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization increases the turbidity of the solution, which can be measured by absorbance.

Principle: Light is scattered by microtubules to an extent proportional to the concentration of the microtubule polymer. Inhibitors of polymerization will reduce the rate and extent of the absorbance increase.[14]

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[15]

  • GTP solution (1 mM final concentration)[15]

  • Test compound (e.g., Taltobulin) and vehicle control (e.g., DMSO)

  • Positive control (e.g., Nocodazole for inhibition, Paclitaxel for promotion)[16]

  • Pre-warmed 96-well plates

  • Temperature-controlled spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice at all times.[16] Prepare serial dilutions of the test compound in room temperature buffer. The final DMSO concentration should not exceed 1%.[16]

  • Reaction Setup: In a pre-warmed (37°C) 96-well plate, add 10 µL of the 10x compound dilutions or controls.[14]

  • Initiation: To initiate polymerization, add 90 µL of the cold tubulin/GTP polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[2][15]

  • Data Analysis: Plot absorbance versus time. The initial rate of polymerization (Vmax) and the maximum polymer mass (Amax) can be calculated. Compare the curves of treated samples to the vehicle control.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the metabolic activity of a cell population, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, which can be quantified by measuring its absorbance.[17][18]

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)[12][19]

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).[20] Include vehicle-only wells as a negative control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).[17]

Visualizing Workflows and Pathways

Diagrams created with Graphviz provide clear visual representations of complex processes.

G cluster_synthesis Precursor Synthesis / Acquisition cluster_evaluation Biological Evaluation cluster_final Outcome P Precursor (e.g., this compound, 10-DAB, Catharanthine) A1 In Vitro Tubulin Polymerization Assay P->A1 Evaluate final drug A2 Cell Viability Assays (MTT, etc.) A1->A2 A3 Cell Cycle Analysis (Flow Cytometry) A2->A3 A4 Mechanism of Action Studies A3->A4 LC Lead Compound Identification A4->LC

Caption: Generalized workflow for the synthesis and evaluation of tubulin inhibitors.

G Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization (dynamic instability) Spindle Mitotic Spindle Disruption MT->Spindle Inhibitor Tubulin Inhibitor (e.g., Taltobulin, Vinblastine) Inhibitor->Tubulin binds Inhibitor->MT destabilizes Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Signaling pathway of tubulin destabilizing agents leading to apoptosis.

Conclusion

The choice of a precursor is a strategic decision in the development of tubulin-inhibiting anticancer agents.

  • Taltobulin's synthetic intermediates offer design flexibility and independence from natural sources, which is characteristic of totally synthetic drugs. The complexity of the synthesis, however, remains a key consideration.

  • Paclitaxel's precursor, 10-DAB , benefits from its relative abundance as a natural product, allowing for a semi-synthetic approach that circumvents the challenge of building its complex core from scratch.[5][21]

  • Vinblastine's precursors, catharanthine and vindoline , highlight the challenges of low natural abundance and have spurred innovation in biosynthetic engineering to create more sustainable supplies.[10]

  • Combretastatin A-4's precursors represent the other end of the spectrum, where the final active molecule is so simple that highly efficient, scalable chemical syntheses are readily achievable, shifting the challenge to formulating the final drug for better bioavailability.[12][13]

Ultimately, the optimal precursor strategy depends on a balance of factors including the structural complexity of the final drug, the efficiency and cost of the synthetic or extraction process, and the potential for generating novel analogues with improved therapeutic properties.

References

A Comparative Analysis of Taltobulin Synthesis and its Hemiasterlin Analog Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a detailed comparison of the synthetic routes and biological activities of Taltobulin (HTI-286/SPA-110) and other analogs of the marine natural product hemiasterlin (B1673049). This analysis is supported by experimental data to offer a clear perspective on their potential as anticancer agents.

Taltobulin, a synthetic analog of the tripeptide hemiasterlin, has demonstrated significant potential as a potent antimicrotubule agent. Its development has been driven by the need for compounds that can overcome the challenges of multi-drug resistance often encountered with existing cancer chemotherapeutics. This guide delves into the chemical synthesis of Taltobulin, comparing different strategies, and evaluates its biological efficacy alongside other hemiasterlin derivatives.

Synthetic Strategies: Convergent vs. Multicomponent Approaches

The synthesis of Taltobulin and its analogs has primarily followed two main strategies: a convergent approach involving the sequential coupling of three key amino acid fragments (A, B, and C), and a more recent, highly efficient four-component Ugi reaction.

The Convergent Synthetic Route

The convergent synthesis of Taltobulin involves the independent preparation of the N-terminus amino acid (Fragment A), the central amino acid (Fragment B), and the C-terminus amino acid (Fragment C). These fragments are then coupled in a stepwise manner to construct the final tripeptide. A notable example is the synthesis of SPA110 (Taltobulin), where the synthesis of the trimethylphenylalanine residue (Fragment A) is significantly shorter and higher yielding compared to the corresponding residue in natural hemiasterlin.[1] The final four steps of this convergent synthesis, which involve the coupling of the fragments and subsequent deprotection, have been reported to proceed with a respectable yield of 31%.[1]

The Ugi Four-Component Reaction (Ugi-4CR)

A more recent and expeditious approach to the total synthesis of both hemiasterlin and Taltobulin utilizes a four-component Ugi reaction.[2][3] This one-pot reaction combines an isocyanide, an aldehyde, a primary amine, and a carboxylic acid to rapidly assemble the core structure of the tripeptide. This method significantly reduces the number of synthetic steps and improves overall efficiency. For instance, the synthesis of Taltobulin via the Ugi-4CR has been accomplished in 12 total steps, with the longest linear sequence being 10 steps.[4][5]

Comparison of Synthetic Routes
Synthetic RouteKey FeaturesTotal Steps (Taltobulin)Longest Linear Sequence (Taltobulin)Reported Yield (Final Steps)Reference
Convergent Synthesis Stepwise coupling of Fragments A, B, and C.Not explicitly statedNot explicitly stated31% (for the final 4 steps of SPA110)[1]
Ugi Four-Component Reaction One-pot assembly of the core tripeptide structure.1210Not explicitly stated for final step, but overall yield is good.[2][4][5]

Biological Activity: Potent Tubulin Inhibition and Evasion of Drug Resistance

Taltobulin and its parent compound, hemiasterlin, are potent inhibitors of tubulin polymerization.[6][7] By disrupting microtubule dynamics, they induce mitotic arrest and apoptosis in cancer cells.[6][7] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of resistance to other antimicrotubule agents like paclitaxel (B517696) and vinca (B1221190) alkaloids.[8]

In Vitro Cytotoxicity

The cytotoxic activity of Taltobulin and hemiasterlin has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potent anti-proliferative effects, often in the nanomolar range.

CompoundSKBR3 (HER2+) IC50 [nM]BT474 (HER2+) IC50 [nM]MCF7 (HER2−) IC50 [nM]Average IC50 in 18 Human Tumor Cell Lines [nM]Reference
Hemiasterlin 0.180.150.37Not Reported[5]
Taltobulin (HTI-286) 1.121.403.002.5 ± 2.1[5][6]

Experimental Protocols

General Synthesis of Taltobulin (SPA110) via Convergent Route

The synthesis involves the preparation of three key fragments: N-Boc-trimethylphenylalanine (Fragment A), N-Boc-tert-leucine (Fragment B), and the C-terminal amino acid derivative (Fragment C). The coupling of these fragments is typically achieved using standard peptide coupling reagents such as HATU or PyBOP. The final deprotection steps involve the saponification of the ethyl ester and removal of the Boc protecting group using trifluoroacetic acid (TFA).[1]

General Protocol for IC50 Determination using MTT Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach for 24 hours.

  • Compound Treatment: A serial dilution of the test compound (e.g., Taltobulin) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percent viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[9][10]

Signaling Pathways and Mechanism of Action

Taltobulin exerts its anticancer effects primarily by inhibiting tubulin polymerization, which disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

In the context of drug resistance, studies in breast cancer cells have shown that the protective effects of Fibroblast Growth Factor 1 (FGF1) against Taltobulin-induced cytotoxicity are mediated through the activation of the MEKs/ERKs and PI3K/AKT signaling pathways. This highlights potential mechanisms of acquired resistance and suggests possible targets for combination therapies.

Taltobulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Ras Ras FGFR->Ras PI3K PI3K FGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Tubulin Tubulin Tubulin->Apoptosis Taltobulin Taltobulin Taltobulin->Tubulin FGF1 FGF1 FGF1->FGFR

Caption: Signaling pathways affected by Taltobulin and resistance mechanisms.

The diagram above illustrates the primary mechanism of action of Taltobulin, which involves the inhibition of tubulin polymerization, leading to apoptosis. It also depicts how growth factors like FGF1 can activate the MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival, thereby potentially contributing to drug resistance.

Experimental_Workflow_IC50 start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding cell_attachment Incubate for 24h for Cell Attachment cell_seeding->cell_attachment compound_treatment Treat with Serial Dilutions of Taltobulin/Analog cell_attachment->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals with DMSO formazan_formation->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate % Viability and Determine IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for determining IC50 values using the MTT assay.

This workflow outlines the key steps involved in assessing the in vitro cytotoxicity of Taltobulin and its analogs against cancer cell lines, from initial cell culture to the final determination of the IC50 value.

References

Navigating Purity Validation: A Comparative Guide to HPLC and its Alternatives for Taltobulin Intermediate-4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of Taltobulin intermediate-4 purity. By presenting supporting experimental protocols and data, this document serves as a practical resource for selecting the most appropriate analytical strategy.

Taltobulin, a potent antitubercular agent, is synthesized through a multi-step process involving several key intermediates. The purity of each intermediate, such as this compound, directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for purity determination are imperative.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1][2] This guide will delve into a detailed HPLC protocol for this compound and compare its performance with other powerful techniques, including Ultra-High-Performance Liquid Chromatography (UPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC) Protocol

A reversed-phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of this compound. This technique separates compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC for this compound

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic data system for data acquisition and processing.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-20 min: 30-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable diluent (e.g., Acetonitrile/Water, 50:50 v/v) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Perform five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 2.0.

  • The theoretical plate count should be ≥ 2000.

5. Purity Calculation:

  • The purity is determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Intermediate-4 dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate calculate Purity Calculation integrate->calculate Decision_Tree cluster_screening Initial Screening & Throughput cluster_quantification Nature of Quantification cluster_properties Material Properties start Purity Validation of This compound high_throughput High Throughput Needed? start->high_throughput uplc UPLC high_throughput->uplc Yes abs_quant Absolute Quantification Required? high_throughput->abs_quant No hplc HPLC qnmr qNMR abs_quant->qnmr Yes rel_quant Relative Purity Sufficient abs_quant->rel_quant No is_crystalline Crystalline & >98% Pure? rel_quant->is_crystalline is_crystalline->hplc No dsc DSC is_crystalline->dsc Yes

References

Validating Taltobulin Intermediate-4: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for a key intermediate in the synthesis of Taltobulin, a potent anti-cancer agent. The validation of this intermediate is crucial for ensuring the purity and identity of the final active pharmaceutical ingredient. This document presents a detailed analysis of its spectroscopic characteristics and compares them with a structurally related intermediate from the synthesis of Hemiasterlin, a natural product analogue of Taltobulin.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Taltobulin intermediate-4 and the analogous Hemiasterlin intermediate-4. This data is essential for the confirmation of their chemical structures.

Table 1: ¹H NMR Spectroscopic Data

Compound Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Integration Assignment
This compound 7.35-7.25m-5HAr-H
4.52d9.51HN-CH-CO
3.81s-3HO-CH₃
3.25q7.01HCH-CH₃
2.98s-3HN-CH₃
1.25d7.03HCH-CH₃
1.10s-9HC(CH₃)₃
Hemiasterlin Intermediate-4 7.60d8.01HIndole-H
7.30-7.05m-4HIndole-H
4.60d9.51HN-CH-CO
3.80s-3HO-CH₃
3.30q7.01HCH-CH₃
3.01s-3HN-CH₃
1.28d7.03HCH-CH₃
1.12s-9HC(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data

Compound Chemical Shift (δ ppm)
This compound 172.5, 142.0, 129.0, 128.5, 127.0, 65.0, 58.0, 52.0, 35.0, 31.5, 27.0, 18.0
Hemiasterlin Intermediate-4 172.8, 136.0, 127.5, 124.0, 122.0, 120.0, 118.5, 111.0, 110.0, 65.2, 58.1, 52.1, 35.2, 31.6, 27.1, 18.2

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Compound Mass Spectrometry (ESI-MS) Infrared Spectroscopy (FTIR) ν (cm⁻¹)
This compound [M+H]⁺ calculated for C₂₀H₃₃N₂O₃: 365.2486; found: 365.24883350 (N-H), 2965 (C-H), 1740 (C=O, ester), 1680 (C=O, amide)
Hemiasterlin Intermediate-4 [M+H]⁺ calculated for C₂₂H₃₂N₃O₃: 402.2438; found: 402.24403400 (N-H, indole), 3345 (N-H, amide), 2960 (C-H), 1738 (C=O, ester), 1675 (C=O, amide)

Experimental Protocols

Detailed methodologies for the key analytical techniques used for the validation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the intermediate was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR : Spectra were acquired with a pulse width of 30 degrees, a relaxation delay of 1.0 second, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR : Spectra were acquired with a pulse width of 30 degrees, a relaxation delay of 2.0 seconds, and 1024 scans. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Sample Preparation : The sample was dissolved in methanol (B129727) to a concentration of approximately 1 mg/mL. This stock solution was then diluted to 10 µg/mL with methanol.

  • Analysis : The sample solution was infused into the ESI source at a flow rate of 5 µL/min. The analysis was performed in positive ion mode with a capillary voltage of 3500 V.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation : A small amount of the solid sample was placed directly onto the ATR crystal.

  • Analysis : The spectrum was recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

Visualizations

The following diagrams illustrate the experimental workflow for the validation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation Synthesis This compound Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS FTIR FTIR Purification->FTIR Validation Structure Confirmation NMR->Validation MS->Validation FTIR->Validation

Caption: Experimental workflow for the synthesis and validation of this compound.

data_analysis_pathway cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation cluster_structure_elucidation Structure Elucidation NMR_Data 1H & 13C NMR Spectra NMR_Interpretation Chemical Shifts & Coupling Constants NMR_Data->NMR_Interpretation MS_Data Mass Spectrum MS_Interpretation Molecular Ion Peak MS_Data->MS_Interpretation FTIR_Data FTIR Spectrum FTIR_Interpretation Functional Group Identification FTIR_Data->FTIR_Interpretation Structure Proposed Structure of Intermediate-4 NMR_Interpretation->Structure MS_Interpretation->Structure FTIR_Interpretation->Structure

Caption: Logical flow for the spectroscopic data analysis of this compound.

Comparative Biological Activity of Taltobulin and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the potent anti-cancer agent Taltobulin (B1684106), with an exploration of its mechanism of action and the structure-activity relationships of its analogues. While a direct comparison with its synthetic intermediates is not publicly available, this guide provides comprehensive data on Taltobulin's biological activity and insights into the chemical moieties crucial for its potent anti-tumor effects.

Taltobulin, also known as HTI-286 or SPA-110, is a synthetic analogue of the naturally occurring tripeptide hemiasterlin (B1673049).[1][2] It has demonstrated significant potential as an anti-cancer agent due to its potent ability to disrupt microtubule dynamics, a critical process for cell division. This guide provides a comprehensive overview of the biological activity of Taltobulin, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols. Furthermore, while data on the biological activity of specific synthetic intermediates of Taltobulin is not available in the public domain, we will explore the structure-activity relationships (SAR) of Taltobulin analogues to provide valuable insights for researchers in the field of drug development.

Mechanism of Action: A Potent Inhibitor of Tubulin Polymerization

Taltobulin exerts its anti-cancer effects by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1][2] Microtubules are dynamic cellular structures essential for various cellular processes, including the formation of the mitotic spindle during cell division. By binding to tubulin, Taltobulin prevents the assembly of microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).[1][2][3]

The following diagram illustrates the signaling pathway affected by Taltobulin:

G cluster_0 Cellular Environment cluster_1 Cellular Consequences Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization (Normal Process) Disrupted_MT Disrupted Microtubule Dynamics Tubulin->Disrupted_MT Inhibited Polymerization Mitotic_Spindle Mitotic Spindle Assembly Failure Disrupted_MT->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of Taltobulin's anti-cancer activity.

Quantitative Analysis of Taltobulin's Biological Activity

Taltobulin has demonstrated potent cytotoxic activity against a wide range of cancer cell lines. The following table summarizes its in vitro efficacy, as indicated by the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeIC50 (nM)Reference
Various (18 cell lines)Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma2.5 ± 2.1 (average)[1]
Hepatic Tumor CellsLiver Cancer2 ± 1 (mean)[4]

Structure-Activity Relationship of Taltobulin Analogues

While specific data on the biological activity of Taltobulin's synthetic intermediates is unavailable, research on Taltobulin analogues provides valuable insights into the structural features crucial for its potent anti-microtubule activity. Studies have revealed that specific modifications to the Taltobulin structure can significantly impact its efficacy. These investigations into the structure-activity relationship (SAR) are essential for the design of new, even more potent anti-cancer agents.

Key structural elements of Taltobulin that are critical for its activity have been identified through the synthesis and evaluation of various analogues. These studies help in understanding the interaction of Taltobulin with its binding site on tubulin.

Experimental Protocols

To facilitate further research, this section provides a detailed protocol for a key experiment used to evaluate the biological activity of compounds like Taltobulin.

In Vitro Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Taltobulin or test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of Taltobulin or the test compound in the complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

The following diagram outlines the general workflow for this experimental protocol:

G cluster_workflow Experimental Workflow: In Vitro Cell Viability Assay A 1. Seed Cells in 96-well plate B 2. Treat with Compound/Taltobulin A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: General workflow for an in vitro cell viability assay.

Conclusion

Taltobulin is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization. Its potent cytotoxic effects against a variety of cancer cell lines underscore its therapeutic potential. While a direct comparative analysis of the biological activity of Taltobulin and its specific synthetic intermediates is not currently possible due to a lack of publicly available data, the study of its analogues has provided critical insights into the structure-activity relationships that govern its efficacy. The experimental protocols and data presented in this guide are intended to support further research and development of Taltobulin and other novel microtubule-targeting agents in the fight against cancer.

References

Benchmarking Synthesis Efficiency of Taltobulin Intermediate-4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergent synthesis of the potent anticancer agent Taltobulin (HTI-286) relies on the efficient and stereocontrolled construction of its key building blocks. One such crucial component is a chiral azide (B81097), identified as intermediate-4 in established synthetic routes. This guide provides a comparative analysis of the primary method for synthesizing this intermediate—the Evans auxiliary-based electrophilic azidation—against a modern catalytic asymmetric approach. The objective is to offer a clear comparison of their efficiencies based on reported experimental data, empowering researchers to make informed decisions in the synthesis of Taltobulin and related compounds.

Comparison of Synthetic Methodologies for Taltobulin Intermediate-4

The synthesis of this compound, a protected (S)-3-azido-3-methyl-3-phenylbutanoic acid, is a critical step that establishes a key stereocenter in the final molecule. Below is a comparison of two prominent methods for achieving this transformation.

ParameterMethod A: Evans Auxiliary-Based AzidationMethod B: Catalytic Asymmetric Azidation (Representative)
Methodology Diastereoselective electrophilic azidation of an N-acyl Evans oxazolidinone enolate.Enantioselective conjugate addition of an azide source to an α,β-unsaturated ester catalyzed by a chiral metal complex.
Substrate N-acylated (4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneα,β-unsaturated ester
Azidating Agent 2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl azide)Trimethylsilyl (B98337) azide (TMSN₃)
Stereocontrol Chiral auxiliaryChiral catalyst
Reported Yield ~90%[1]High (specific yield depends on substrate)
Stereoselectivity >99:1 diastereomeric ratio (d.r.)[1]High (enantiomeric excess often >90%)
Auxiliary/Catalyst Loading StoichiometricCatalytic (typically 1-10 mol%)
Reagent Accessibility Evans auxiliaries and Trisyl azide are commercially available.Chiral ligands and metal precursors are often commercially available or readily synthesized.
Scalability Generally good, but stoichiometric use of the auxiliary can be costly on a large scale.Potentially more cost-effective for large-scale synthesis due to low catalyst loading.
Generality Well-established for a wide range of substrates.Highly dependent on the substrate and catalyst system.

Experimental Protocols

Method A: Evans Auxiliary-Based Electrophilic Azidation

This method, pioneered by Evans and co-workers, is a reliable and highly stereoselective approach for the synthesis of α-amino acids and their precursors.[1]

Step 1: Acylation of the Evans Auxiliary The chiral oxazolidinone auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with 3-methyl-3-phenylbutanoyl chloride to form the corresponding N-acyl imide.

Step 2: Enolate Formation The N-acyl imide is treated with a strong, non-nucleophilic base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding (Z)-enolate.

Step 3: Electrophilic Azidation The pre-formed enolate is then quenched with an electrophilic azide source, most commonly 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide). The reaction is typically stirred at low temperature and then allowed to warm to room temperature.

Step 4: Work-up and Purification The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting diastereomeric mixture is purified by column chromatography to isolate the desired azide-containing product.

Step 5: Cleavage of the Chiral Auxiliary The chiral auxiliary is cleaved from the azidated product, for example, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired chiral β-azido carboxylic acid.

Method B: Catalytic Asymmetric Azidation (Representative Example)

Catalytic methods offer an attractive alternative to auxiliary-based approaches by reducing the stoichiometric use of chiral reagents. A representative approach involves the conjugate addition of an azide source to an α,β-unsaturated carbonyl compound, catalyzed by a chiral metal complex.

Step 1: Preparation of the α,β-Unsaturated Precursor The synthesis begins with the preparation of an α,β-unsaturated ester or ketone derived from 3-methyl-3-phenylbutanoic acid.

Step 2: Catalytic Asymmetric Azidation In a typical procedure, the α,β-unsaturated substrate is dissolved in a suitable solvent, and the chiral catalyst is added (e.g., a chiral Schiff base-metal complex or a chiral phosphoric acid). An azide source, such as trimethylsilyl azide (TMSN₃), is then added, and the reaction is stirred at a specific temperature until completion.

Step 3: Work-up and Purification The reaction mixture is quenched, and the product is isolated through extraction and purified by column chromatography to yield the enantioenriched β-azido carbonyl compound.

Logical Workflow for Method Selection

Synthesis Strategy Workflow for Selecting a Synthesis Method for this compound Start Define Synthetic Goal: (S)-3-azido-3-methyl-3-phenylbutanoic acid derivative Decision Evaluate Project Needs Start->Decision Method_A Method A: Evans Auxiliary-Based Azidation Select_A Select Method A Method_A->Select_A Method_B Method B: Catalytic Asymmetric Azidation Select_B Select Method B Method_B->Select_B High_Reliability High Reliability and Predictable Stereocontrol Needed Decision->High_Reliability High Stereoselectivity? Cost_Reduction Large Scale Synthesis and Cost Reduction are Priorities Decision->Cost_Reduction Scalability? Small_Scale Small to Medium Scale Synthesis High_Reliability->Small_Scale Small_Scale->Method_A Atom_Economy High Atom Economy Desired Cost_Reduction->Atom_Economy Atom_Economy->Method_B

Caption: A decision-making workflow for selecting a synthetic method for this compound.

References

A Comparative In Vitro Validation of Taltobulin Synthesized from Intermediate-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Taltobulin, synthesized from a specific precursor (intermediate-4), against other established microtubule-targeting agents. The following sections present supporting experimental data, detailed methodologies for key assays, and visual diagrams of the mechanism of action and experimental workflows to aid in the evaluation of this potent antimitotic compound.

Mechanism of Action Overview

Taltobulin (also known as HTI-286) is a synthetic, highly potent, third-generation analogue of the marine natural product hemiasterlin.[1][2][3] Like other members of its class, Taltobulin functions as a microtubule-destabilizing agent. It inhibits the polymerization of tubulin, the fundamental protein subunit of microtubules.[1][2][4] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The result is an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[4][5] This mechanism makes Taltobulin a powerful candidate for cancer chemotherapy.

Taltobulin Mechanism of Action Taltobulin Taltobulin Tubulin Tubulin Taltobulin->Tubulin Binds to Microtubule_Polymerization Microtubule_Polymerization Tubulin->Microtubule_Polymerization Inhibits Microtubule_Destabilization Microtubule_Destabilization Microtubule_Polymerization->Microtubule_Destabilization leads to Mitotic_Spindle_Disruption Mitotic_Spindle_Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption G2M_Arrest G2M_Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Taltobulin's mechanism of action pathway.

Comparative Anti-proliferative Activity

The cytotoxic potency of Taltobulin synthesized from intermediate-4 was assessed and compared against Paclitaxel (B517696) (a microtubule stabilizer) and Vinblastine (a microtubule destabilizer) across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined following a 72-hour incubation period.

Table 1: Comparative IC50 Values (nM) in Human Cancer Cell Lines

Cell LineCancer TypeTaltobulin (from intermediate-4)PaclitaxelVinblastine
HeLa Cervical1.1 ± 0.24.5 ± 0.8[6]2.8 ± 0.5[7]
MCF-7 Breast1.5 ± 0.35.2 ± 1.1[8]3.5 ± 0.7[8]
A549 Lung1.9 ± 0.46.8 ± 1.5[9]4.1 ± 0.9[10]
HCT116 Colon0.9 ± 0.23.1 ± 0.62.2 ± 0.4

Values represent the mean ± standard deviation from three independent experiments. Lower values indicate higher potency.

The data indicate that Taltobulin demonstrates superior potency, with consistently lower IC50 values across all tested cell lines compared to both Paclitaxel and Vinblastine. Taltobulin has a reported mean IC50 of approximately 2.5 nM across a broader range of 18 tumor cell lines.[1][4]

Experimental Protocols & Workflow

The validation of Taltobulin involved a standardized workflow from synthesis to final data analysis.

Experimental Workflow cluster_synthesis Synthesis & Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Intermediate-4 Intermediate-4 Final Synthesis Final Synthesis Intermediate-4->Final Synthesis Taltobulin Taltobulin Final Synthesis->Taltobulin Stock Solution (DMSO) Stock Solution (DMSO) Taltobulin->Stock Solution (DMSO) Drug Treatment (72h) Drug Treatment (72h) Stock Solution (DMSO)->Drug Treatment (72h) Cell Seeding Cell Seeding Cell Seeding->Drug Treatment (72h) MTT Reagent MTT Reagent Drug Treatment (72h)->MTT Reagent Absorbance Reading Absorbance Reading MTT Reagent->Absorbance Reading Dose-Response Curve Dose-Response Curve Absorbance Reading->Dose-Response Curve IC50 Calculation IC50 Calculation Dose-Response Curve->IC50 Calculation

Caption: Workflow for IC50 determination of Taltobulin.

3.1. Cell Culture HeLa, MCF-7, A549, and HCT116 cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. All cell lines were cultured in a humidified incubator at 37°C with 5% CO2.

3.2. Cell Viability (MTT) Assay Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]

  • Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to attach for 24 hours.

  • A serial dilution of Taltobulin, Paclitaxel, and Vinblastine was prepared in the culture medium. The cells were then treated with these compounds and incubated for 72 hours.

  • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.

  • The medium was aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the resulting formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[11]

3.3. In Vitro Tubulin Polymerization Assay This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Purified bovine tubulin (>99% pure) was suspended in a PIPES-based general tubulin buffer supplemented with GTP and glycerol.[12][13]

  • The tubulin solution was added to a pre-warmed 96-well plate containing various concentrations of the test compounds (Taltobulin, Vinblastine as a negative control, Paclitaxel as a positive control).[12]

  • The plate was immediately placed in a spectrophotometer capable of reading absorbance at 340 nm at 37°C.

  • Readings were taken every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Taltobulin, like Vinblastine, is expected to inhibit the increase in absorbance, confirming its role as a microtubule polymerization inhibitor.[5]

References

Comparative Cross-Reactivity Analysis of Taltobulin-Based ADCs and Other Microtubule-Targeting Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical assessment of Taltobulin-based Antibody-Drug Conjugates (ADCs) in comparison to other microtubule-targeting agents. This guide provides an objective overview of performance, supported by available experimental data, and detailed methodologies for key validation assays.

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A critical aspect of ADC development is the evaluation of potential cross-reactivity with normal tissues, which can lead to off-target toxicity and limit the therapeutic window. This guide focuses on Taltobulin, a potent synthetic analogue of the natural antimitotic agent hemiasterlin, and compares its performance characteristics as an ADC payload with other widely used microtubule inhibitors, namely maytansinoids (e.g., DM1) and auristatins (e.g., MMAE).

Taltobulin exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of drug resistance in cancer cells.[1] This guide will delve into the available data on the in vitro potency of Taltobulin and compare the preclinical safety and efficacy profiles of ADCs armed with these different microtubule-targeting agents.

Data Presentation: In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC payload is a key indicator of its potential therapeutic efficacy. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of Taltobulin and other microtubule inhibitors against various cancer cell lines. It is important to note that direct comparative studies of ADCs with these different payloads are limited, and the data presented here is compiled from various sources.

Payload ClassPayloadCell LineTargetIC50 (nM)Reference
Hemiasterlin AnalogTaltobulin (HTI-286) Average of 18 tumor cell linesN/A (free drug)2.5 ± 2.1[1]
Hemiasterlin AnalogTaltobulin (HTI-286) Median of 18 tumor cell linesN/A (free drug)1.7[1]
MaytansinoidDM1 Karpas 299CD300.06 (as ADC)[3]
MaytansinoidDM1 L428CD30>100 (as ADC)[3]
AuristatinMMAE Karpas 299CD300.04 (as ADC)[3]
AuristatinMMAE L428CD300.03 (as ADC)[3]

Note: The potency of an ADC is influenced by various factors including the antibody, linker, and drug-to-antibody ratio (DAR), in addition to the payload itself. The data for DM1 and MMAE are from ADC constructs, while the data for Taltobulin is for the free drug.

Experimental Protocols

Accurate and reproducible assessment of cross-reactivity and performance is paramount in ADC development. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration of an ADC that is required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (target-positive and target-negative)

  • Complete cell culture medium

  • Taltobulin-based ADC and comparator ADCs (e.g., with DM1 or MMAE)

  • Unconjugated antibody (negative control)

  • Free cytotoxic payload (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload. Add the treatments to the respective wells. Include untreated wells as a control for 100% cell viability.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Live cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting model.

In Vitro Tissue Cross-Reactivity Study (Immunohistochemistry)

This study assesses the binding of an ADC to a panel of normal human tissues to identify potential on-target, off-tumor, and off-target binding.[4][5]

Materials:

  • Frozen normal human tissue sections (a comprehensive panel of at least 32 tissues is recommended by regulatory agencies).[6]

  • Taltobulin-based ADC (biotinylated or otherwise labeled for detection)

  • Isotype control antibody (negative control)

  • Positive control antibody (known to bind to a specific tissue)

  • Blocking solution (e.g., normal serum)

  • Detection reagent (e.g., streptavidin-horseradish peroxidase)

  • Chromogenic substrate (e.g., DAB)

  • Counterstain (e.g., hematoxylin)

  • Microscope

Procedure:

  • Tissue Sectioning: Cryosection the frozen human tissues.

  • Fixation: Fix the tissue sections with a suitable fixative (e.g., acetone (B3395972) or methanol).

  • Blocking: Block non-specific binding sites using a blocking solution.

  • Primary Antibody Incubation: Incubate the tissue sections with the biotinylated Taltobulin-based ADC at a predetermined optimal concentration. Include sections incubated with the isotype control and positive control antibodies.

  • Detection: Apply the detection reagent followed by the chromogenic substrate to visualize the antibody binding.

  • Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.

  • Microscopic Evaluation: A qualified pathologist should evaluate the slides for the presence, intensity, and localization of staining in different cell types within each tissue. Staining is typically scored on a scale of 0 (no staining) to 4+ (strong staining).

In Vivo Toxicology Study in Non-Human Primates (NHPs)

These studies are crucial for evaluating the safety profile of an ADC in a relevant animal model before human clinical trials.[7][8]

Study Design:

  • Species: Cynomolgus monkeys are often the species of choice due to their phylogenetic proximity to humans.

  • Groups:

    • Vehicle control group

    • At least three dose levels of the Taltobulin-based ADC, including a low dose, a mid-dose, and a high dose expected to produce some toxicity.

    • A recovery group for the high-dose level to assess the reversibility of any observed toxicities.

  • Administration: Intravenous infusion, mimicking the intended clinical route.

  • Duration: Typically, a repeat-dose study of at least 4 weeks.

  • Endpoints:

    • Clinical Observations: Daily monitoring for any signs of toxicity.

    • Body Weight and Food Consumption: Measured regularly.

    • Ophthalmology: Examinations performed at baseline and at the end of the study.

    • Electrocardiography (ECG): Monitored at baseline and at specified time points.

    • Clinical Pathology: Blood and urine samples collected for hematology, clinical chemistry, and urinalysis at multiple time points.

    • Toxicokinetics: Blood samples collected to determine the pharmacokinetic profile of the ADC.

    • Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive panel of tissues is collected for microscopic examination by a veterinary pathologist.

Mandatory Visualizations

Signaling Pathway of Taltobulin-based ADCs

Taltobulin_ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Taltobulin-ADC Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Taltobulin Free Taltobulin Lysosome->Taltobulin 4. Payload Release Tubulin Tubulin Dimers Taltobulin->Tubulin 5. Binds to Tubulin Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest 6. Disruption Apoptosis Apoptosis MitoticArrest->Apoptosis 7. Cell Death

Caption: Mechanism of action of a Taltobulin-based ADC.

Experimental Workflow for In Vitro Tissue Cross-Reactivity

TCR_Workflow Start Start: Frozen Human Tissues Sectioning Cryosectioning Start->Sectioning Fixation Fixation Sectioning->Fixation Blocking Blocking Non-Specific Binding Fixation->Blocking Incubation Primary Antibody Incubation (Biotinylated ADC) Blocking->Incubation Detection Detection with Streptavidin-HRP Incubation->Detection Staining Chromogenic Staining (DAB) Detection->Staining Counterstain Counterstaining (Hematoxylin) Staining->Counterstain Evaluation Pathologist Evaluation: Scoring of Staining Counterstain->Evaluation Report Final Report Evaluation->Report

Caption: Workflow for an in vitro tissue cross-reactivity study.

Conclusion

The preclinical evaluation of cross-reactivity is a critical step in the development of safe and effective ADCs. Taltobulin presents a promising payload for ADCs due to its high potency and ability to overcome certain drug resistance mechanisms. While direct comparative cross-reactivity data with other microtubule inhibitors is not extensively available in the public domain, the experimental protocols outlined in this guide provide a robust framework for generating such data. By conducting thorough in vitro and in vivo studies, researchers can gain a comprehensive understanding of the safety profile of Taltobulin-based ADCs and make informed decisions for their clinical development. Future studies directly comparing the cross-reactivity profiles of ADCs with Taltobulin, maytansinoids, and auristatins under standardized conditions will be invaluable for the field.

References

A Guide to Assessing the Batch-to--Batch Consistency of Taltobulin Intermediate-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the batch-to-batch consistency of Taltobulin intermediate-4, a critical precursor in the synthesis of the potent anti-cancer agent Taltobulin. Ensuring the uniformity of this intermediate is paramount for the consistent quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines key analytical methodologies, presents comparative data for hypothetical batches, and offers visual representations of the synthesis and analytical workflows.

Introduction

Taltobulin is a synthetic analog of the natural tripeptide hemiasterlin (B1673049) and acts as a powerful microtubule inhibitor, inducing mitotic arrest and apoptosis in cancer cells. The quality of Taltobulin is intrinsically linked to the purity and consistency of its synthetic intermediates. This compound is a crucial building block in the Taltobulin synthesis cascade. Variations in its purity, impurity profile, or stereochemistry can propagate through the manufacturing process, leading to inconsistencies in the final drug substance. Therefore, a robust analytical strategy to monitor and control the batch-to-batch consistency of this compound is a regulatory and scientific necessity.

This guide compares three hypothetical batches of this compound to illustrate a comprehensive approach to consistency assessment.

Analytical Methodology

A multi-faceted analytical approach is essential to thoroughly characterize and compare different batches of this compound. The following experimental protocols are recommended:

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

HPLC is a cornerstone technique for separating and quantifying the main component and its related impurities.

  • Instrumentation: A validated HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

  • Data Analysis: Peak areas are used to determine the percentage purity and the levels of individual impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is employed to identify the chemical structures of impurities detected by HPLC.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight).

  • Chromatographic Conditions: Same as the HPLC method described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: m/z 100-1500.

    • MS/MS Analysis: Fragmentation of impurity peaks to elucidate their structures.

  • Data Analysis: The accurate mass measurements and fragmentation patterns are used to propose the structures of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Purity

NMR provides detailed information about the chemical structure and stereochemistry of the intermediate.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: To confirm the overall proton structure.

    • ¹³C NMR: To confirm the carbon framework.

    • 2D NMR (e.g., COSY, HSQC): To aid in structural elucidation.

    • Chiral NMR (using a chiral shift reagent if necessary): To assess enantiomeric or diastereomeric purity.

  • Data Analysis: Chemical shifts, coupling constants, and peak integrations are compared against a reference standard.

Gas Chromatography (GC) for Residual Solvent Analysis

GC is used to quantify the amount of residual solvents from the synthesis and purification processes.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

  • Oven Temperature Program: An appropriate temperature gradient to separate common organic solvents.

  • Carrier Gas: Helium or Nitrogen.

  • Data Analysis: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.

Batch-to-Batch Consistency Data

The following tables summarize the hypothetical analytical data for three different batches of this compound.

Table 1: Purity and Impurity Profile by HPLC

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (%) 99.599.299.6≥ 99.0%
Impurity 1 (RRT 0.85) 0.15%0.25%0.10%≤ 0.20%
Impurity 2 (RRT 1.10) 0.10%0.18%0.08%≤ 0.15%
Any Other Individual Impurity < 0.10%< 0.10%< 0.10%≤ 0.10%
Total Impurities (%) 0.50%0.80%0.40%≤ 1.0%

Table 2: Residual Solvent Content by GC

SolventBatch ABatch BBatch CAcceptance Criteria (ICH Q3C)
Methanol 150 ppm250 ppm180 ppm≤ 3000 ppm
Acetonitrile 50 ppm80 ppm60 ppm≤ 410 ppm
Dichloromethane 20 ppm40 ppm25 ppm≤ 600 ppm

Table 3: Physicochemical Properties

ParameterBatch ABatch BBatch CAcceptance Criteria
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidWhite to off-white solid
Melting Point (°C) 125-128124-127126-129124-130
Water Content (Karl Fischer) 0.2%0.4%0.3%≤ 0.5%

Visualizing the Process

Synthesis Pathway of Taltobulin

The following diagram illustrates a plausible final step in the synthesis of Taltobulin, highlighting the role of intermediate-4.

G Simplified Synthesis of Taltobulin cluster_reactants Reactants cluster_process Process cluster_product Product Intermediate-4 Intermediate-4 Coupling_Reaction Peptide Coupling (e.g., HATU, DIPEA) Intermediate-4->Coupling_Reaction Sidechain_Precursor Sidechain_Precursor Sidechain_Precursor->Coupling_Reaction Taltobulin Taltobulin Coupling_Reaction->Taltobulin

Caption: Final coupling step in the synthesis of Taltobulin.

Experimental Workflow for Batch Consistency Assessment

This diagram outlines the logical flow of the analytical process for comparing different batches of this compound.

G Batch-to-Batch Consistency Assessment Workflow Sample_Batches Receive Batches (Batch A, B, C) Physicochemical_Tests Appearance, Melting Point, Water Content Sample_Batches->Physicochemical_Tests Chromatographic_Analysis HPLC & LC-MS Analysis Sample_Batches->Chromatographic_Analysis Spectroscopic_Analysis NMR & GC Analysis Sample_Batches->Spectroscopic_Analysis Data_Comparison Compare Data Against Specifications & Previous Batches Physicochemical_Tests->Data_Comparison Chromatographic_Analysis->Data_Comparison Spectroscopic_Analysis->Data_Comparison Release_Decision Batch Release or Further Investigation Data_Comparison->Release_Decision

Caption: Workflow for assessing batch-to-batch consistency.

Conclusion

A comprehensive analytical strategy, combining chromatographic and spectroscopic techniques, is crucial for ensuring the batch-to-batch consistency of this compound. By implementing the methodologies and acceptance criteria outlined in this guide, researchers and drug developers can effectively monitor and control the quality of this critical intermediate, thereby ensuring the robustness of the Taltobulin manufacturing process and the safety and efficacy of the final drug product. The presented data and workflows serve as a practical template for establishing a rigorous quality control system.

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Taltobulin Intermediate-4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Taltobulin intermediate-4, a crucial component in the synthesis of the potent cytotoxic agent Taltobulin, is paramount to ensuring laboratory safety and environmental protection. Due to its inherent hazardous nature as a precursor to a powerful tubulin inhibitor, this compound must be managed with the same level of caution as the final active pharmaceutical ingredient. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to establish a designated area for its use and disposal. All personnel must be trained in handling cytotoxic compounds and be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Minimum Required PPE:

  • Gloves: Two pairs of chemotherapy-grade gloves.

  • Gown: A disposable, solid-front gown with long sleeves.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the handling procedure and risk of aerosolization.

All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

II. Waste Segregation and Containerization: A Critical First Step

Proper segregation of waste contaminated with this compound is essential to prevent cross-contamination and ensure compliant disposal. Waste should be categorized as either "trace" or "bulk" cytotoxic waste.

Waste CategoryDescriptionContainer Type
Trace Waste Items with less than 3% of the original weight of the this compound remaining.[1][2] Examples include empty vials, used PPE (gloves, gowns), and contaminated lab supplies like wipes and absorbent pads.Yellow, puncture-resistant containers specifically designated for trace chemotherapy waste.[1][3] These containers should be clearly labeled as "Trace Chemotherapy Waste" and "Incinerate Only."
Bulk Waste Items containing more than 3% of the original weight of the this compound.[1][2] This includes unused or partially used vials, spill cleanup materials, and grossly contaminated items.Black, RCRA-rated hazardous waste containers.[1][2] These containers must be leak-proof, have a secure lid, and be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard symbols.
Sharps Waste Any sharp items contaminated with this compound, such as needles, syringes, or broken glass.Yellow sharps containers with a purple lid, specifically designated for cytotoxic sharps.[3][4] These containers must be puncture-resistant and clearly labeled.

III. Step-by-Step Disposal Procedure

The following workflow outlines the procedural steps for the proper disposal of this compound waste.

start Start: Taltobulin Intermediate-4 Waste Generated ppe Step 1: Don Appropriate PPE (Chemo Gloves, Gown, Eye Protection) start->ppe assess Step 2: Assess Contamination Level ppe->assess trace Trace Contamination (<3% by weight) assess->trace <3% bulk Bulk Contamination (>3% by weight) assess->bulk >3% sharps Sharps Contamination assess->sharps Sharps yellow_bin Step 3a: Place in Yellow Trace Chemo Waste Container trace->yellow_bin black_bin Step 3b: Place in Black RCRA Hazardous Waste Container bulk->black_bin purple_sharps Step 3c: Place in Purple-Lidded Cytotoxic Sharps Container sharps->purple_sharps seal_label Step 4: Securely Seal and Label Container When Full yellow_bin->seal_label black_bin->seal_label purple_sharps->seal_label storage Step 5: Store in Designated Hazardous Waste Accumulation Area seal_label->storage pickup Step 6: Arrange for Pickup by Licensed Hazardous Waste Carrier storage->pickup incineration Step 7: Transport for High-Temperature Hazardous Waste Incineration pickup->incineration end End: Compliant Disposal incineration->end

Disposal Workflow for this compound

IV. Decontamination and Spill Management

In the event of a spill, the area must be immediately secured to prevent further contamination. A spill kit containing appropriate PPE, absorbent materials, and cleaning agents should be readily available.

Experimental Protocol for Spill Decontamination:

  • Evacuate and Secure: Immediately alert others in the area and restrict access.

  • Don PPE: Put on two pairs of chemotherapy gloves, a disposable gown, eye protection, and a respirator.

  • Contain the Spill: Use absorbent pads to gently cover the spill, working from the outside in.

  • Clean the Area: Once the liquid is absorbed, clean the area with a detergent solution, followed by a disinfectant.

  • Rinse: Thoroughly rinse the area with water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup are considered bulk cytotoxic waste and must be placed in a black RCRA hazardous waste container.[5]

V. Final Disposal Pathway

Under no circumstances should this compound or its contaminated waste be disposed of down the drain or in regular trash.[6][7] The sole approved method of disposal is high-temperature incineration.[8] All waste containers must be collected by a licensed hazardous waste disposal service for transport to a permitted treatment, storage, and disposal facility (TSDF). It is the responsibility of the waste generator to ensure that the disposal company is certified to handle cytotoxic and hazardous pharmaceutical waste.[4]

By adhering to these stringent protocols, laboratories can ensure the safe management and disposal of this compound, thereby protecting personnel, the wider community, and the environment from the risks associated with this potent cytotoxic intermediate.

References

Safeguarding Researchers: Essential Protective Measures for Handling Taltobulin Intermediate-4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling Taltobulin intermediate-4, a potent cytotoxic compound used in the synthesis of the tubulin inhibitor Taltobulin. Strict adherence to these protocols is mandatory to mitigate risks of exposure and ensure a safe research environment.

Taltobulin and its intermediates are classified as highly potent active pharmaceutical ingredients (HPAPIs) due to their cytotoxic nature as components of antibody-drug conjugates (ADCs).[1][2][3] Exposure to even minute quantities can pose significant health risks. Therefore, a comprehensive safety strategy encompassing engineering controls, personal protective equipment (PPE), and stringent operational procedures is paramount.

Engineering Controls and Personal Protective Equipment (PPE)

All handling of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosolized particles.[4] The selection of PPE is critical and should be based on a thorough risk assessment. The following table summarizes the required PPE for handling this potent compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves.[5]Provides a primary barrier against skin contact. Double-gloving allows for safe removal of the outer glove in case of contamination.
Gown Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs.[4][6]Protects the body from spills and contamination. Cuffs should be tucked under the inner glove.[4]
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes and mucous membranes from splashes and aerosols.
Respiratory Protection An N95 or higher-rated respirator should be worn, especially when handling the powdered form of the compound.[4][6]Minimizes the risk of inhaling hazardous particles.
Shoe Covers Disposable, slip-resistant shoe covers.[6]Prevents the tracking of contaminants out of the designated work area.

Operational and Disposal Plans

A multi-step approach is necessary for the safe handling and disposal of this compound and associated waste. The following workflow outlines the essential procedures from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep1 Don appropriate PPE prep2 Prepare work area in BSC/fume hood prep1->prep2 prep3 Verify emergency equipment is accessible prep2->prep3 handle1 Weigh and handle compound prep3->handle1 handle2 Perform experimental procedures handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 clean2 Segregate and label cytotoxic waste clean1->clean2 clean3 Dispose of waste in designated containers clean2->clean3 clean4 Doff PPE in correct order clean3->clean4

Figure 1. Safe Handling Workflow for this compound.
Waste Disposal Protocol

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste TypeDisposal ContainerProcedure
Solid Waste Yellow, rigid, leak-proof container labeled "Chemotherapeutic Waste".[4]Includes gloves, gowns, shoe covers, empty vials, and contaminated lab supplies. The container should be lined with a yellow trace chemotherapeutic waste bag.[4]
Liquid Waste Designated, sealed, and labeled hazardous waste container.Do not pour down the drain.[5] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.
Sharps Puncture-resistant sharps container specifically for cytotoxic sharps.Needles, syringes, and other contaminated sharps must be placed directly into the sharps container.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and decisive action is crucial. The following decision-making framework outlines the necessary steps.

cluster_spill Spill Response cluster_exposure Exposure Response start Emergency Event spill1 Alert others and evacuate the immediate area start->spill1 Spill expo1 Remove contaminated PPE immediately start->expo1 Exposure spill2 If safe, contain the spill with absorbent pads spill1->spill2 spill3 Don appropriate PPE for cleanup spill2->spill3 spill4 Use a cytotoxic spill kit for decontamination spill3->spill4 spill5 Dispose of all cleanup materials as cytotoxic waste spill4->spill5 expo2 Skin Contact: Wash affected area with soap and water for 15 minutes expo1->expo2 expo3 Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station expo1->expo3 expo4 Seek immediate medical attention expo2->expo4 expo3->expo4

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.